1-Deoxynojirimycin Hydrochloride
Description
DUVOGLUSTAT HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-VFQQELCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017351 | |
| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73285-50-4 | |
| Record name | 1-Deoxynojirimycin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duvoglustat hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | DUVOGLUSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Historical Perspective on 1-Deoxynojirimycin Hydrochloride Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, has carved a significant niche in the landscape of therapeutic research, particularly in the management of type 2 diabetes. This technical guide provides a comprehensive historical perspective on DNJ research, detailing its discovery, the evolution of its analysis, and the elucidation of its biological mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a curated repository of quantitative data, experimental protocols, and visual representations of its molecular interactions.
Discovery and Early Research
The journey of 1-deoxynojirimycin (DNJ) began with the discovery of its parent compound, nojirimycin, in the 1960s from Streptomyces species.[1] The chemical reduction of nojirimycin led to the synthesis of the more stable 1-deoxynojirimycin.[1] However, it was the independent isolation of DNJ from the roots of the mulberry tree (Morus alba) in 1976 that marked a pivotal moment in its research trajectory.[2][3] Initially recognized for its antibiotic properties, subsequent investigations unveiled its potent inhibitory activity against α-glucosidases, enzymes crucial for carbohydrate digestion. This discovery laid the foundation for decades of research into its therapeutic potential, primarily as an anti-hyperglycemic agent.[4]
Quantitative Analysis of Bioactivity
The primary mechanism of DNJ's therapeutic effect lies in its competitive inhibition of α-glucosidases in the small intestine, which delays the absorption of glucose and consequently lowers postprandial blood glucose levels.[4] The potency of DNJ and its derivatives is quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Table 1: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and its Derivatives against α-Glucosidase
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 8.15 ± 0.12 | - | - | [5] |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 222.4 ± 0.50 | - | Competitive | [6] |
| N-alkyl-1-deoxynojirimycin derivative (Cmpd 43) | Yeast α-glucosidase | 30.0 ± 0.6 | 10 | Competitive | [6] |
| N-alkyl-1-deoxynojirimycin derivative (Cmpd 40) | Yeast α-glucosidase | 160.5 ± 0.60 | 52 | Competitive | [6] |
| N-alkyl-1-deoxynojirimycin derivative (Cmpd 34) | Yeast α-glucosidase | - | 150 | Competitive | [6] |
| 1-Deoxynojirimycin (DNJ) | Amylo-1,6-glucosidase | 0.16 | - | - | [7] |
| Nojirimycin | Microsomal glucosidases | 160 | - | - | [8] |
| 1-Deoxynojirimycin (DNJ) | Microsomal glucosidases | 2 | - | - | [8] |
Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.
Key Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol outlines a common method to determine the in vitro inhibitory activity of DNJ on α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Deoxynojirimycin (DNJ) or its derivatives
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (DNJ) and a control (without inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate, pNPG, to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][9]
Protocol 2: Extraction of 1-Deoxynojirimycin from Mulberry Leaves
This protocol describes a standard procedure for extracting DNJ from its primary natural source.
Materials:
-
Dried and powdered mulberry leaves
-
0.05 M Hydrochloric acid (HCl) or 50-55% Ethanol
-
Ultrasonic bath or reflux apparatus
-
Centrifuge
-
Filter paper
Procedure:
-
Mix the powdered mulberry leaves with the extraction solvent (e.g., 0.05 M HCl or aqueous ethanol) at a specific solid-to-liquid ratio.[10][11]
-
Perform the extraction using either ultrasonication for a set time and power or reflux extraction at a controlled temperature for a specific duration.[10][11]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant. The residue can be re-extracted to improve the yield.
-
Combine the supernatants and filter them to remove any remaining particulate matter.
-
The resulting extract can be further purified using techniques like membrane filtration or resin chromatography.[12]
Protocol 3: Quantification of 1-Deoxynojirimycin using HPLC
This protocol details the analytical method for determining the concentration of DNJ in an extract.
Materials:
-
DNJ extract
-
DNJ standard
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl)
-
Borate buffer (pH 8.5)
-
Glycine solution
-
Acetic acid solution
-
Acetonitrile
-
HPLC system with a C18 column and a UV or evaporative light scattering detector (ELSD)
Procedure:
-
Derivatization: Mix the DNJ extract or standard with borate buffer and the FMOC-Cl solution. Incubate to allow the derivatization reaction to complete. Stop the reaction by adding a glycine solution.[10][13]
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a suitable mobile phase, typically a gradient of acetonitrile and aqueous acetic acid, to separate the DNJ-FMOC derivative on the C18 column.[3][13]
-
Detect the derivative using a UV detector at a specific wavelength (e.g., 254 nm) or an ELSD.[10][14]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the derivatized DNJ standard.
-
Determine the concentration of DNJ in the sample by comparing its peak area to the standard curve.[15]
-
Signaling Pathways and Molecular Mechanisms
Beyond its direct enzymatic inhibition, research has revealed that DNJ influences several key signaling pathways, contributing to its overall therapeutic effects.
Insulin Signaling Pathway
DNJ has been shown to improve insulin sensitivity by modulating the PI3K/AKT signaling pathway in skeletal muscle.[16][17] This pathway is central to glucose uptake and metabolism.
Caption: DNJ enhances the insulin signaling pathway.
Antiviral Mechanism
DNJ and its derivatives also exhibit antiviral activity, particularly against enveloped viruses. This is primarily due to their inhibition of host cellular α-glucosidases I and II in the endoplasmic reticulum (ER).[18] These enzymes are crucial for the proper folding of viral glycoproteins.
Caption: Antiviral mechanism of DNJ via glucosidase inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of DNJ from a natural source.
Caption: Workflow for DNJ discovery and evaluation.
Conclusion
The historical journey of 1-Deoxynojirimycin Hydrochloride research, from its initial discovery in mulberry leaves to its well-characterized role as a potent α-glucosidase inhibitor and modulator of key cellular signaling pathways, underscores its enduring therapeutic potential. This technical guide has provided a consolidated overview of the critical quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. It is hoped that this resource will facilitate further research and development in harnessing the full therapeutic capabilities of DNJ and its derivatives for the benefit of human health.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin modulates glucose homeostasis by regulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC Detection of 1-Deoxynojirimycin in Different Varieties and Sites of Mulberry Leaves [spkx.net.cn]
- 4. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by nojirimycin and 1-deoxynojirimycin of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. thescipub.com [thescipub.com]
- 11. Response Surface Optimized Extraction of 1-Deoxynojirimycin from Mulberry Leaves (Morus alba L.) and Preparative Separation with Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102718697A - Method for preparing mulberry leaf 1-deoxynojirimycin extract with filter membrane and resin - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and Validation of a Unique HPLC-ELSD Method for Analysis of 1-Deoxynojirimycin Derived from Silkworms -Korean Journal of Pharmacognosy [koreascience.kr]
- 16. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 1-Deoxynojirimycin in Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor with significant therapeutic potential for diabetes and other diseases, is a secondary metabolite produced by several species of Bacillus, most notably Bacillus subtilis. This technical guide provides a comprehensive overview of the DNJ biosynthesis pathway in B. subtilis, detailing the genetic basis, enzymatic transformations, and regulatory aspects. The guide includes quantitative data on DNJ production, detailed experimental protocols for pathway investigation, and visual representations of the core biological processes to facilitate a deeper understanding and further research in this field.
Introduction
1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, an iminosugar that is an analogue of D-glucose where the ring oxygen is replaced by a nitrogen atom. This structural similarity allows DNJ to act as a competitive inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, DNJ effectively delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This mechanism of action has established DNJ as a promising therapeutic agent for the management of type 2 diabetes. Beyond its antidiabetic properties, DNJ has also been investigated for its antiviral, anticancer, and anti-inflammatory activities.
While DNJ was initially isolated from mulberry plants (Morus species), microbial production offers a more sustainable and scalable alternative. Various strains of Bacillus subtilis have been identified as proficient producers of DNJ, making this bacterium a key model organism for studying and engineering DNJ biosynthesis. Understanding the intricacies of the biosynthetic pathway in B. subtilis is paramount for optimizing production yields and developing novel DNJ derivatives with enhanced therapeutic properties.
The 1-Deoxynojirimycin Biosynthesis Pathway
The biosynthesis of 1-deoxynojirimycin in Bacillus subtilis is a multi-step enzymatic process that converts a central metabolic intermediate into the final iminosugar product. The core of this pathway is encoded by a conserved gene cluster.
Genetic Locus: The gabT1-yktc1-gutB1 Operon
In Bacillus subtilis, the key genes responsible for DNJ biosynthesis are organized in a putative operon consisting of gabT1, yktc1, and gutB1[1]. This gene cluster has been identified in various DNJ-producing Bacillus species, including B. subtilis MORI 3K-85 and Bacillus velezensis K26, highlighting its conserved role in this metabolic pathway[1][2]. The expression of this operon is directly correlated with DNJ production, and its heterologous expression in non-producing strains like Escherichia coli has been shown to confer the ability to synthesize DNJ[1].
Enzymatic Steps and Intermediates
The biosynthesis of DNJ in B. subtilis initiates from fructose-6-phosphate, a key intermediate in glycolysis. The pathway proceeds through a series of enzymatic reactions catalyzed by the products of the gabT1-yktc1-gutB1 operon.
-
Transamination: The first committed step is catalyzed by GabT1 , a putative aminotransferase. This enzyme is thought to catalyze the transfer of an amino group to fructose-6-phosphate, forming 2-amino-2-deoxy-D-fructose-6-phosphate.
-
Dephosphorylation: The second step is mediated by Yktc1 , which is predicted to be a phosphatase. Yktc1 likely removes the phosphate group from 2-amino-2-deoxy-D-fructose-6-phosphate to yield 2-amino-2-deoxy-D-fructose.
-
Oxidoreduction and Cyclization: The final steps are catalyzed by GutB1 , a putative oxidoreductase. This enzyme is proposed to mediate the reduction of the keto group and subsequent intramolecular reductive amination (cyclization) to form the piperidine ring of 1-deoxynojirimycin.
The proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data on DNJ Production
The production of 1-deoxynojirimycin in Bacillus subtilis can be significantly influenced by the strain, culture conditions, and genetic modifications. The following tables summarize some of the reported quantitative data on DNJ yields.
| Bacillus Strain | Culture Conditions | DNJ Yield (mg/L) | Reference |
| Bacillus amyloliquefaciens AS385 | Medium with sorbitol | 460 | [3] |
| Bacillus subtilis I. 247 (mutant) | Optimized medium (3.4% sorbitol, 2.4% yeast extract), 32°C, 5 days | 359 | |
| B. subtilis I. 247 with gabT1-yktc1-gutB1 overexpression | Optimized medium, 32°C, 5 days | 773 | |
| Bacillus amyloliquefaciens 140N | Optimized medium (2% soluble starch, 1% tryptone) | 800 | |
| Bacillus subtilis S10 | Optimized medium (1.0% galactose, 1.6% polypeptone) | 750 |
Table 1: Comparison of DNJ Production in Different Bacillus Strains and Conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the 1-deoxynojirimycin biosynthesis pathway in Bacillus subtilis.
Quantification of 1-Deoxynojirimycin
A reliable method for the quantification of DNJ is crucial for screening high-producing strains and optimizing fermentation conditions. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) are commonly used techniques.
Protocol: DNJ Quantification by HPLC-MS/MS
-
Sample Preparation:
-
Centrifuge the B. subtilis culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the DNJ concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: TSKgel Amide-80 column or a similar hydrophilic interaction chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of the parent ion [M+H]⁺ at m/z 164.1 to a characteristic product ion.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of 1-deoxynojirimycin.
-
Calculate the concentration of DNJ in the samples by interpolating their peak areas against the standard curve.
-
Proposed Enzyme Assays
While specific, detailed protocols for the enzymes of the DNJ biosynthesis pathway in B. subtilis are not extensively published, the following are proposed assays adapted from general protocols for similar enzyme classes. These would require optimization for the specific substrates and enzymes.
Proposed Protocol: GabT1 (Aminotransferase) Activity Assay
This is a coupled enzyme assay that measures the formation of glutamate from the transamination reaction.
-
Reaction Mixture (per well of a 96-well plate):
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM Fructose-6-phosphate (substrate)
-
10 mM L-Glutamate (amino donor)
-
0.2 mM Pyridoxal-5'-phosphate (cofactor)
-
0.2 mM NADH
-
1 U/mL Glutamate dehydrogenase
-
Purified GabT1 enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by glutamate dehydrogenase as it converts α-ketoglutarate (a product of the transamination) back to glutamate.
-
One unit of aminotransferase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoglutarate per minute under the assay conditions.
-
Proposed Protocol: Yktc1 (Phosphatase) Activity Assay
This assay measures the release of inorganic phosphate from the phosphorylated substrate.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
1 mM 2-amino-2-deoxy-D-fructose-6-phosphate (substrate - requires chemical or enzymatic synthesis)
-
Purified Yktc1 enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of malachite green-molybdate reagent.
-
Measure the absorbance at 620-660 nm.
-
Quantify the amount of released inorganic phosphate using a standard curve prepared with a phosphate standard solution.
-
Proposed Protocol: GutB1 (Oxidoreductase) Activity Assay
This assay would monitor the consumption of a reducing cofactor (NADH or NADPH).
-
Reaction Mixture:
-
100 mM Phosphate buffer (pH 7.0)
-
0.2 mM NADH or NADPH
-
1 mM 2-amino-2-deoxy-D-fructose (substrate)
-
Purified GutB1 enzyme extract
-
-
Procedure:
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm at 37°C.
-
Calculate the rate of NADH/NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
-
Molecular Biology Protocols
Cloning and Expression of the gabT1-yktc1-gutB1 Operon
This workflow outlines the general steps for cloning the DNJ biosynthesis gene cluster for overexpression or heterologous expression studies.
Regulation of DNJ Biosynthesis
The biosynthesis of secondary metabolites like DNJ in Bacillus subtilis is typically tightly regulated to coordinate with the physiological state of the cell, often being induced during the stationary phase of growth. While the specific regulatory mechanisms governing the gabT1-yktc1-gutB1 operon are not yet fully elucidated, several general principles of secondary metabolite regulation in Bacillus are likely to be involved.
Potential Regulatory Mechanisms:
-
Carbon Catabolite Repression (CCR): The presence of readily metabolizable carbon sources like glucose often represses the expression of genes for secondary metabolism. This is mediated by the catabolite control protein A (CcpA). It is plausible that the DNJ operon is under the control of CCR to ensure that DNJ production is initiated when primary carbon sources are depleted.
-
Quorum Sensing: Many secondary metabolite pathways in Bacillus are regulated by cell density through quorum sensing systems. This allows the bacterial population to coordinate gene expression. It is possible that the expression of the DNJ operon is influenced by quorum sensing signals, linking its production to a specific population density.
-
Global Stress Responses: The production of secondary metabolites can be a response to various environmental stresses. The general stress response, controlled by the alternative sigma factor SigB, is a key regulatory network in B. subtilis. It is conceivable that conditions that trigger the SigB regulon could also influence DNJ biosynthesis.
The following diagram illustrates the potential inputs into the regulation of the DNJ biosynthesis operon.
Conclusion and Future Perspectives
The biosynthesis of 1-deoxynojirimycin in Bacillus subtilis represents a promising avenue for the sustainable production of this valuable therapeutic agent. The identification of the gabT1-yktc1-gutB1 gene cluster has been a significant step forward, enabling targeted metabolic engineering strategies to enhance DNJ yields. However, several key areas require further investigation to fully harness the potential of B. subtilis as a DNJ cell factory.
A detailed biochemical characterization of the enzymes GabT1, Yktc1, and GutB1 is essential. Determining their substrate specificities, kinetic parameters, and catalytic mechanisms will provide a more complete understanding of the pathway and inform rational protein engineering efforts to improve their efficiency. Furthermore, a thorough elucidation of the regulatory network governing the expression of the DNJ operon will be critical for developing advanced metabolic engineering strategies. This includes identifying the specific transcription factors, small molecule effectors, and environmental signals that control DNJ biosynthesis.
Future research in this area will likely focus on a systems biology approach, integrating transcriptomics, proteomics, and metabolomics data to construct a comprehensive model of DNJ metabolism and its regulation. Such a model will be invaluable for the design-build-test-learn cycle of synthetic biology to create superior DNJ-producing strains of Bacillus subtilis for industrial applications.
References
The Enzymatic Blueprint of 1-Deoxynojirimycin: A Technical Guide to its Biosynthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, holds significant therapeutic promise, particularly in the management of type 2 diabetes.[1][2] Found in mulberry leaves and various microorganisms, its unique glucose-mimicking structure, with a nitrogen atom replacing the ring oxygen, is the key to its biological activity.[3][4] Understanding the intricate enzymatic cascade responsible for its synthesis is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core enzymatic steps in the biosynthesis of 1-deoxynojirimycin, presenting the current state of knowledge on the key enzymes, their mechanisms, and the pathways elucidated in different organisms.
The Core Biosynthetic Pathway: From Sugar to Iminosugar
The biosynthesis of 1-deoxynojirimycin predominantly proceeds via a pathway originating from D-glucose.[3][5] While alternative pathways involving lysine have been hypothesized, the glucose-derived route is the most well-characterized, particularly in microbial systems like Bacillus and Streptomyces species, and has been substantiated in plants like mulberry (Morus alba).[1][6][7] The central theme of this pathway is the transformation of a simple sugar into a polyhydroxylated piperidine alkaloid through a series of enzymatic reactions including amination, dephosphorylation, oxidation, cyclization, and reduction.[3][8]
The key steps in the biosynthesis of 1-deoxynojirimycin are summarized below:
-
Isomerization and Amination: The pathway initiates with the conversion of D-glucose to fructose-6-phosphate, a key intermediate in glycolysis.[8] This is followed by a crucial transamination step at the C2 position, catalyzed by an aminotransferase .[8] In Bacillus subtilis, this enzyme is identified as GabT1 .[8]
-
Dephosphorylation: The resulting amino sugar phosphate is then dephosphorylated by a phosphatase , such as Yktc1 in B. subtilis, to yield 2-amino-2-deoxy-D-mannitol (ADM), a critical precursor in the pathway.[8]
-
Oxidation and Cyclization: The key ring-forming step is initiated by the regio-selective oxidation of the C6 hydroxyl group of ADM. This reaction is catalyzed by a dehydrogenase/oxidoreductase . In B. subtilis, this enzyme is GutB1 , and in mulberry, the homologous enzyme MnGutB1 has been identified.[6][8] The resulting 6-oxo intermediate spontaneously undergoes a C2-N-C6 cyclization to form manojirimycin (MJ).[8]
-
Epimerization and Dehydration/Reduction: Manojirimycin can then be epimerized at the C2 position to form nojirimycin (NJ).[8] The final step involves the dehydration of the C1 hydroxyl group of nojirimycin and subsequent reduction of the resulting imine to yield the stable end product, 1-deoxynojirimycin.[8]
Key Enzymes in 1-Deoxynojirimycin Biosynthesis
While the overall pathway is conserved, the specific enzymes and their characteristics can vary between organisms. The table below summarizes the key enzymes identified to date.
| Enzyme | Enzyme Class | Organism | Substrate | Product | Gene (if known) | References |
| GabT1 | Aminotransferase | Bacillus subtilis | Fructose-6-phosphate | 2-amino-2-deoxy-D-mannitol-6-phosphate | gabT1 | [8] |
| Yktc1 | Phosphatase | Bacillus subtilis | 2-amino-2-deoxy-D-mannitol-6-phosphate | 2-amino-2-deoxy-D-mannitol (ADM) | yktc1 | [8] |
| GutB1 | Oxidoreductase/Dehydrogenase | Bacillus subtilis | 2-amino-2-deoxy-D-mannitol (ADM) | 6-oxo-2-amino-2-deoxy-D-mannitol | gutB1 | [8] |
| MnGutB1 | Dehydrogenase | Morus alba (Mulberry) | 2-amino-2-deoxy-D-mannitol (ADM) | 6-oxo-2-amino-2-deoxy-D-mannitol | MnGutB1 | [6] |
| Cytochrome P450s | Monooxygenase | Morus alba (Mulberry) | Potentially involved in a lysine-derived pathway | Hydroxylated intermediates | - | [5][7] |
| Methyltransferases | Methyltransferase | Morus alba (Mulberry) | Potentially involved in a lysine-derived pathway | Methylated intermediates | - | [5] |
Visualizing the Biosynthetic Pathway
The following diagrams illustrate the core enzymatic steps in the biosynthesis of 1-deoxynojirimycin.
Caption: The core enzymatic pathway for 1-Deoxynojirimycin biosynthesis from D-Glucose.
Experimental Protocols: A Methodological Overview
Characterizing the enzymes of the DNJ biosynthetic pathway involves a combination of molecular biology, protein biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Cloning and Expression of Biosynthetic Genes
-
Objective: To produce recombinant enzymes for in vitro characterization.
-
Methodology:
-
Gene Identification: Identify putative biosynthetic genes (e.g., gabT1, yktc1, gutB1) from the genome of a DNJ-producing organism using homology searches.
-
PCR Amplification: Amplify the target genes from genomic DNA using specific primers.
-
Vector Ligation: Clone the amplified DNA fragments into an appropriate expression vector (e.g., pET series for E. coli expression) containing a purification tag (e.g., His-tag).
-
Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assays
-
Objective: To determine the function and kinetic parameters of the recombinant enzymes.
-
General Assay Conditions: Assays are typically performed in a buffered solution at a specific pH and temperature, containing the purified enzyme, the substrate, and any necessary cofactors.[9][10]
-
Example Protocol for a Dehydrogenase (e.g., GutB1/MnGutB1):
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the substrate (2-amino-2-deoxy-D-mannitol), and the cofactor (e.g., NAD+).
-
Enzyme Addition: Initiate the reaction by adding the purified dehydrogenase.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Analysis of Reaction Products
-
Objective: To identify and quantify the products of the enzymatic reactions.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating and quantifying DNJ and its precursors.[11][12] Since DNJ lacks a strong chromophore, derivatization with a fluorescent tag (e.g., FMOC-Cl) is often required for sensitive detection.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly sensitive and specific method for identifying and quantifying the intermediates and the final product of the biosynthetic pathway.[13]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the functional characterization of a DNJ biosynthetic enzyme.
Caption: A streamlined workflow for the characterization of a 1-Deoxynojirimycin biosynthetic enzyme.
Future Perspectives and Conclusion
The elucidation of the enzymatic steps in 1-deoxynojirimycin biosynthesis has opened up exciting avenues for its sustainable production. While significant progress has been made, particularly in understanding the microbial pathways, further research is needed to fully characterize the enzymatic machinery in plants like mulberry. The identification and functional analysis of all the enzymes in the pathway will be crucial for the development of robust microbial cell factories for the large-scale production of DNJ and its derivatives. This will not only ensure a stable supply of this valuable therapeutic agent but also pave the way for the creation of novel iminosugar analogs with enhanced pharmacological properties. The in-depth knowledge of these enzymatic steps provides a solid foundation for future innovations in the fields of metabolic engineering, synthetic biology, and drug development.
References
- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]
- 4. A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrogenase MnGutB1 catalyzes 1-deoxynojirimycin biosynthesis in mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Physicochemical Properties of 1-Deoxynojirimycin Hydrochloride: An In-depth Technical Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core physicochemical properties of 1-Deoxynojirimycin Hydrochloride, alongside detailed experimental protocols and insights into its mechanism of action.
Introduction
1-Deoxynojirimycin (DNJ), also known as Duvoglustat, is a potent alpha-glucosidase inhibitor primarily isolated from mulberry leaves (Morus alba) and certain microorganisms.[1][2] The hydrochloride salt form, this compound, is favored in research and pharmaceutical settings due to its enhanced stability. This document serves as a technical resource, detailing the essential physicochemical characteristics of this compound, standardized methods for their determination, and an examination of its biological signaling pathways.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are crucial for its formulation, pharmacokinetic profiling, and quality control. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride | [3] |
| Molecular Formula | C₆H₁₄ClNO₄ | [3] |
| Molecular Weight | 199.63 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 195-196 °C (for the free base, 1-Deoxynojirimycin) | [1][6] |
| Solubility | Water: 250 mg/mL (requires sonication) DMSO: 27.5 mg/mL PBS (pH 7.2): 1 mg/mL | [4][5][7] |
| pKa (Predicted) | 13.77 ± 0.70 | [6] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |
Detailed Experimental Protocols
This section provides standardized methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity.
Protocol:
-
A small quantity of finely powdered this compound is packed into a capillary tube.
-
The tube is inserted into a calibrated melting point apparatus.
-
The temperature is increased at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
The temperature range from the first sign of melting to the complete liquefaction of the substance is recorded.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a key determinant of a drug's oral bioavailability.
Protocol:
-
An excess amount of this compound is added to a predetermined volume of purified water in a sealed, airtight container.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
The resulting suspension is filtered to separate the undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination by Potentiometric Titration
The pKa value indicates the ionization state of a molecule at various pH levels.
Protocol:
-
A solution of this compound of a known concentration is prepared in an appropriate solvent, such as water.
-
The solution is placed in a thermostatically controlled vessel equipped with a calibrated pH electrode.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the solution.
-
The pH of the solution is meticulously recorded after each addition of the titrant.
-
A titration curve is constructed by plotting the measured pH against the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point on the titration curve.[8][9][10]
Stability Testing under Stress Conditions (ICH Q1A(R2))
Stress testing is performed to understand the intrinsic stability of the drug substance and to identify potential degradation products.
Protocol:
-
Samples of this compound are exposed to a variety of stress conditions as outlined in the ICH Q1A(R2) guidelines.[3][11][12][13]
-
Thermal Stress: Samples are stored at elevated temperatures (e.g., 40°C, 50°C, 60°C) for specified durations.
-
Humidity Stress: Samples are subjected to high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).
-
Photostability: Samples are exposed to standardized levels of UV and visible light, with a control sample kept in the dark for comparison.
-
Hydrolytic Stress: The stability of the compound in aqueous solutions is assessed under acidic, neutral, and basic conditions.
-
At designated time points, samples are collected and analyzed for any degradation using a validated, stability-indicating HPLC method.
Mechanism of Action and Associated Signaling Pathways
This compound primarily functions as a potent inhibitor of α-glucosidases, which are enzymes located in the small intestine responsible for breaking down complex carbohydrates into simple, absorbable sugars.[1] Furthermore, it has been shown to modulate key intracellular signaling pathways involved in glucose homeostasis.
Alpha-Glucosidase Inhibition
By competitively and reversibly inhibiting α-glucosidases, this compound slows the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia.
Experimental Workflow for α-Glucosidase Inhibition Assay:
Caption: Workflow of an in vitro α-glucosidase inhibition assay.
PI3K/AKT Signaling and GLUT4 Translocation
Research has demonstrated that 1-Deoxynojirimycin can enhance insulin sensitivity through the activation of the PI3K/AKT signaling pathway in skeletal muscle.[14] This pathway is pivotal for the translocation of the glucose transporter type 4 (GLUT4) to the cell surface, which facilitates the uptake of glucose from the bloodstream.[5][6][15][16]
Signaling Pathway Diagram:
Caption: The PI3K/AKT signaling pathway leading to GLUT4 translocation.
Conclusion
This technical guide has presented a detailed compilation of the physicochemical properties of this compound, along with standardized experimental protocols for their assessment. A comprehensive understanding of these characteristics and the compound's mechanisms of action is indispensable for its advancement in drug discovery and development. The information contained herein is intended to be a valuable asset for researchers and professionals working in the pharmaceutical and biomedical sciences.
References
- 1. 1-Deoxynojirimycin CAS#: 19130-96-2 [m.chemicalbook.com]
- 2. 1-Deoxynojirimycin | 19130-96-2 [chemicalbook.com]
- 3. snscourseware.org [snscourseware.org]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUT4 [flipper.diff.org]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GLUT4 - Wikipedia [en.wikipedia.org]
- 16. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 1-Deoxynojirimycin as an α-Glucosidase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found predominantly in mulberry leaves, is a potent competitive inhibitor of α-glucosidases. Its mechanism of action involves mimicking the transition state of the substrate, thereby preventing the enzymatic hydrolysis of carbohydrates. This guide provides a comprehensive overview of the molecular interactions, enzyme kinetics, and cellular consequences of α-glucosidase inhibition by DNJ. We delve into the quantitative aspects of its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the underlying biochemical and signaling pathways. This document is intended to serve as a technical resource for researchers and professionals engaged in the study of carbohydrate-processing enzymes and the development of therapeutic agents for metabolic disorders.
Introduction
α-Glucosidases are a class of enzymes responsible for the hydrolysis of α-glucopyranoside linkages in carbohydrates, playing a crucial role in the digestion of dietary starches and sugars. Inhibition of these enzymes presents a key therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate absorption and consequently reducing postprandial hyperglycemia. 1-Deoxynojirimycin (DNJ), an analogue of D-glucose where the anomeric carbon is replaced by a nitrogen atom, stands out as a highly effective α-glucosidase inhibitor.[1][2] Its structural similarity to the natural substrate allows it to bind with high affinity to the active site of the enzyme. Understanding the precise mechanism of this inhibition is paramount for the rational design of novel and more potent therapeutic agents.
Mechanism of α-Glucosidase Inhibition by 1-Deoxynojirimycin
The primary mechanism by which 1-Deoxynojirimycin inhibits α-glucosidase is through competitive inhibition.[3][4] Due to its structural resemblance to the D-glucose moiety of the natural substrate, DNJ competes for binding to the active site of the enzyme. The protonated nitrogen atom in the DNJ ring mimics the positively charged oxocarbenium ion-like transition state that is formed during the normal enzymatic hydrolysis of the glycosidic bond. This high-affinity binding effectively blocks the access of the natural substrate to the active site, thereby inhibiting the enzymatic reaction.
Molecular docking and kinetic studies have revealed that DNJ and its derivatives form hydrogen bonds and engage in hydrophobic interactions with key amino acid residues within the active site of α-glucosidase.[1][4] The inhibitory potency of DNJ can be modulated by chemical modifications, particularly at the nitrogen atom, leading to the development of N-alkylated derivatives with altered pharmacokinetic and pharmacodynamic properties.[3][5]
Visualization of Competitive Inhibition
The logical relationship of competitive inhibition by DNJ can be visualized as follows:
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of DNJ and its derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships.
Inhibitory Constants of 1-Deoxynojirimycin and Derivatives
The following table summarizes the reported IC50 and Ki values for DNJ and some of its N-alkylated derivatives against α-glucosidase from different sources.
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 1-Deoxynojirimycin (DNJ) | Saccharomyces cerevisiae | 222.4 ± 0.5 | - | Competitive | [3] |
| Saccharomyces cerevisiae | 8.15 ± 0.12 | - | Competitive | [2] | |
| Saccharomyces cerevisiae | 155 ± 15 | - | Competitive | [5] | |
| Rat Intestinal Maltase | 0.13 | - | - | [6] | |
| N-butyl-DNJ (NB-DNJ) | Saccharomyces cerevisiae | - | 515 ± 19 | Competitive | [7] |
| N-nonyl-DNJ (NN-DNJ) | Saccharomyces cerevisiae | - | - | Competitive | [8] |
| Compound 43 (N-alkyl derivative) | Saccharomyces cerevisiae | 30.0 ± 0.6 | 10 | Competitive | [1][3][4] |
| Compound 40 (N-alkyl derivative) | Saccharomyces cerevisiae | 160.5 ± 0.6 | 52 | Competitive | [1][3][4] |
| Compound 34 (N-alkyl derivative) | Saccharomyces cerevisiae | - | 150 | Competitive | [1][3][4] |
| DNJ-Chrysin Conjugate (Compound 6) | Saccharomyces cerevisiae | 0.51 ± 0.02 | 0.21 | Mixed | [2] |
Experimental Protocols for α-Glucosidase Inhibition Assay
The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Deoxynojirimycin (DNJ) or its derivatives
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a series of dilutions of the inhibitor (DNJ or derivatives) in phosphate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well.
-
Add an equal volume of the different inhibitor concentrations to the respective wells. A control well should contain the buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a defined volume of the pNPG substrate solution to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a defined volume of sodium carbonate solution to each well.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
For kinetic analysis (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or other kinetic models.
-
Experimental Workflow Visualization
Cellular Effects and Signaling Pathways
Beyond its direct enzymatic inhibition, 1-Deoxynojirimycin can elicit cellular responses, particularly related to the endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). The inhibition of α-glucosidases I and II in the ER disrupts the proper folding of N-linked glycoproteins, leading to an accumulation of misfolded proteins. This accumulation triggers the UPR, a complex signaling network aimed at restoring ER homeostasis.
The UPR is mediated by three main sensor proteins located in the ER membrane: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). While the direct interaction of DNJ with these sensors has not been fully elucidated, its ability to induce ER stress suggests an indirect activation of these pathways.[9]
-
PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
IRE1α Pathway: Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and lipid biosynthesis to expand the ER's capacity.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to upregulate genes encoding ER chaperones and components of the ERAD machinery.
Visualization of the Unfolded Protein Response (UPR) Pathway
The following diagram illustrates the key signaling cascades of the UPR pathway, which can be activated by DNJ-induced ER stress.
Conclusion
1-Deoxynojirimycin is a well-characterized and potent competitive inhibitor of α-glucosidases. Its mechanism of action is rooted in its structural mimicry of the glucose substrate, allowing it to effectively block the enzyme's active site. The quantitative analysis of its inhibitory activity, along with that of its derivatives, provides a solid foundation for structure-activity relationship studies and the development of new therapeutic agents. Furthermore, the cellular consequences of DNJ-mediated α-glucosidase inhibition, particularly the induction of the Unfolded Protein Response, highlight the broader physiological impact of this iminosugar. This technical guide serves as a consolidated resource for researchers, providing both the theoretical framework and practical methodologies for investigating the intricate mechanism of action of 1-Deoxynojirimycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Biological Activities of 1-Deoxynojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, was first isolated from the roots of mulberry trees. Structurally similar to glucose, this natural iminosugar quickly garnered scientific interest for its potent biological activities. Early research, primarily conducted before the year 2000, laid the foundational understanding of DNJ as a powerful inhibitor of α-glucosidases, with significant implications for glycoprotein processing, antiviral therapies, and glucose metabolism. This technical guide provides a comprehensive overview of these seminal studies, detailing the core biological activities, experimental methodologies, and quantitative data from that era.
Core Biological Activity: α-Glucosidase Inhibition
The primary and most extensively studied biological activity of 1-Deoxynojirimycin is its potent and competitive inhibition of α-glucosidase enzymes. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By mimicking the structure of the glucose substrate, DNJ binds to the active site of α-glucosidases, thereby preventing the hydrolysis of dietary carbohydrates.
Quantitative Inhibition Data
Early studies meticulously quantified the inhibitory potency of DNJ against various α-glucosidases. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature prior to 2000.
| Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference |
| Rat Small Intestinal Sucrase | Sucrose | 1.14 x 10-7 M (for BAY m 1099 derivative) | (1985)[1] |
| Rat Small Intestinal Sucrase | Sucrose | 6.92 X 10-8 M (for BAY o 1248 derivative) | (1985)[1] |
| Human Small Intestinal Glucoamylase-Maltase | Maltose | 0.8 µM | (1997)[2] |
| Human Small Intestinal Glucoamylase-Maltase | Maltooligosaccharides | 0.3 µM | (1997)[2] |
| Enzyme | IC50 | Reference |
| Amylo-1,6-glucosidase | 0.16 µM | [3] |
Impact on N-linked Glycoprotein Processing
A pivotal area of early DNJ research was its effect on the post-translational modification of proteins, specifically N-linked glycoprotein processing. Glycoproteins play critical roles in cellular recognition, signaling, and viral protein function. The proper folding and function of many glycoproteins depend on the correct trimming of oligosaccharide chains in the endoplasmic reticulum (ER) and Golgi apparatus.
DNJ was identified as a potent inhibitor of the ER-resident α-glucosidases I and II. These enzymes are responsible for the sequential removal of glucose residues from the N-linked oligosaccharide precursor (Glc3Man9GlcNAc2) attached to newly synthesized polypeptides. Inhibition of these glucosidases by DNJ leads to the accumulation of monoglucosylated or triglucosylated high-mannose oligosaccharides on glycoproteins.[4] This disruption of the normal processing pathway can have profound consequences on the glycoprotein's fate, including impaired folding, reduced secretion, and altered biological activity.[5]
A 1983 study demonstrated that treatment of rat hepatocytes with 5 mM 1-deoxynojirimycin led to the accumulation of alpha 1-proteinase inhibitor with high-mannose carbohydrate side chains, with the largest species being Glc3Man9GlcNAc.[5] This alteration inhibited the conversion to complex oligosaccharides and impaired the secretion of the glycoprotein.[5] Further research in 1988 showed that DNJ significantly inhibited the release of alpha 1-acid glycoprotein (AGP) and sialyltransferase from liver slices, particularly in inflamed rat models.[6]
Diagram: Inhibition of N-linked Glycoprotein Processing by 1-Deoxynojirimycin
Caption: DNJ inhibits Glucosidase I and II in the ER, halting oligosaccharide trimming.
Antiviral Activity
The interference of 1-Deoxynojirimycin with glycoprotein processing has significant antiviral implications. Many enveloped viruses, including influenza and human immunodeficiency virus (HIV), rely on heavily glycosylated envelope proteins for proper folding, receptor binding, and fusion with host cells.
Early investigations revealed that DNJ and its derivatives could inhibit the replication of several enveloped viruses. The proposed mechanism of action centers on the misfolding of viral envelope glycoproteins due to the inhibition of glucosidases I and II. These improperly folded glycoproteins are often retained in the ER, targeted for degradation, or, if incorporated into new virions, are non-functional, rendering the viral particles non-infectious.
A notable study in 1993 on the N-butyl derivative of DNJ (N-buDNJ) demonstrated its inhibitory effect on HIV-1 infection. The study found that N-buDNJ did not affect the binding of the viral envelope protein gp120 to the CD4 receptor but did reduce the cleavage within the V3 loop of gp120, suggesting an altered conformation of this critical region for viral fusion.[7] This alteration ultimately impairs the fusion of the viral and cellular membranes, a crucial step in viral entry.
Diagram: Proposed Antiviral Mechanism of 1-Deoxynojirimycin
Caption: DNJ disrupts viral glycoprotein folding, leading to non-infectious virions.
Effects on Glucose Metabolism
The potent inhibition of intestinal α-glucosidases by DNJ directly translates to a significant impact on postprandial glucose metabolism. By delaying the digestion of carbohydrates, DNJ effectively slows the absorption of glucose from the small intestine into the bloodstream. This leads to a reduction in the sharp increase in blood glucose levels that typically occurs after a carbohydrate-rich meal.
Early in vivo studies in animal models were crucial in demonstrating this hypoglycemic effect. While detailed protocols from the earliest studies are scarce, the general methodology involved administering DNJ to animals prior to a carbohydrate challenge and subsequently monitoring their blood glucose levels over time.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for determining the inhibitory activity of a compound like DNJ against α-glucosidase, a method that has been refined over time but whose core principles remain the same.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase (e.g., from baker's yeast or rat intestine) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor (DNJ) for a defined period at a constant temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (pNPG) to the enzyme-inhibitor mixture.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a strong base, such as sodium carbonate (Na2CO3).
-
Measurement: The amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm using a spectrophotometer. The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor compared to a control without the inhibitor.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration. For determining the mode of inhibition (e.g., competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or Dixon plots.
Diagram: Workflow for In Vitro α-Glucosidase Inhibition Assay
Caption: Workflow for determining the α-glucosidase inhibitory activity of DNJ.
In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models (General Protocol)
This generalized protocol reflects the approach used in early in vivo studies to assess the effect of DNJ on glucose metabolism.
-
Animal Acclimatization and Fasting: Animals (e.g., rats or mice) are acclimatized to the laboratory conditions and then fasted overnight to ensure a baseline glucose level.
-
Compound Administration: A solution of 1-Deoxynojirimycin or a vehicle control is administered orally to the animals.
-
Glucose Challenge: After a short period to allow for absorption of the compound (e.g., 30 minutes), a concentrated glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood Glucose Measurement: Blood glucose concentrations in the collected samples are measured using a glucometer.
-
Data Analysis: The blood glucose levels are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A statistically significant reduction in the AUC in the DNJ-treated group compared to the control group indicates an improvement in glucose tolerance.
Antiviral Plaque Reduction Assay (General Protocol)
This protocol describes a common method used to evaluate the antiviral activity of compounds like DNJ.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the antiviral compound (DNJ). The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction in the presence of the compound is calculated relative to a virus control without the compound. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined.
Conclusion
The early studies on 1-Deoxynojirimycin established its fundamental biological activities as a potent α-glucosidase inhibitor. This primary mechanism was shown to have significant downstream effects, including the disruption of N-linked glycoprotein processing, which in turn conferred antiviral properties against enveloped viruses. Furthermore, the inhibition of intestinal glucosidases provided a clear rationale for its potential as a therapeutic agent for managing postprandial hyperglycemia. The quantitative data and experimental methodologies from this foundational period have paved the way for the continued development and investigation of DNJ and its derivatives for a range of therapeutic applications.
References
- 1. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 2. Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 1-deoxynojirimycin in mulberry leaves using hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]
- 6. 1-deoxynojirimycin, 19130-96-2 [thegoodscentscompany.com]
- 7. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
Unveiling Nature's Alternative Sources of 1-Deoxynojirimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While the mulberry plant (Morus spp.) is the most renowned natural source of the potent α-glucosidase inhibitor 1-deoxynojirimycin (DNJ), a growing body of research has identified a diverse array of other biological sources. This technical guide provides an in-depth exploration of these alternative natural producers of DNJ, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of relevant biochemical pathways and workflows. This information is intended to support further research and development of DNJ as a therapeutic agent.
Alternative Natural Sources of 1-Deoxynojirimycin
Beyond mulberry, DNJ has been isolated from various other plants and a range of microorganisms, including bacteria and fungi.[1][2] These alternative sources represent a valuable and largely untapped reservoir for the discovery and production of this promising bioactive compound.
Plant Sources
Several other plant species have been found to contain DNJ, although typically at lower concentrations than mulberry leaves. These include:
-
Dayflower (Commelina communis) : This common plant has been identified as a notable source of DNJ.[1][3]
-
Hyacinth (Hyacinthus orientalis) : The bulbs of this popular ornamental flower also contain DNJ.[4]
-
Adenophora triphylla var. japonica [4]
-
Suregada glomerulata [4]
-
Endospermum medullosum [4]
-
Omphalea queenslandiae and Omphalea diandra [4]
-
Scilla sibirica [4]
Microbial Sources
A significant advantage of microbial sources is the potential for large-scale, controlled production of DNJ through fermentation, independent of geographical and seasonal constraints.[2] Several bacterial and fungal genera are known to produce DNJ:
-
Bacteria:
-
Bacillus species : Various species, including Bacillus subtilis and Bacillus amyloliquefaciens, are potent producers of DNJ.[1][5] Fermentation of soybeans with Bacillus subtilis has been shown to yield DNJ.[6][7]
-
Streptomyces species : Streptomyces lavendulae and Streptomyces subrutilus are well-documented DNJ-producing bacteria.[1][8]
-
-
Fungi and Yeasts:
Quantitative Analysis of 1-Deoxynojirimycin Content
The concentration of DNJ varies significantly among different natural sources. The following table summarizes the reported DNJ content in several non-mulberry sources for comparative analysis.
| Natural Source | Part/Condition | DNJ Content (mg/g dry weight unless otherwise specified) | Reference(s) |
| Plants | |||
| Commelina communis var. hortensis | 0.19 - 0.69 mg/g | [4] | |
| Hyacinthus orientalis | Bulbs | 0.09 mg/g | [4] |
| Adenophora triphylla var. japonica | 0.4 mg/g | [4] | |
| Suregada glomerulata | 0.02 - 1.75 mg/g | [4] | |
| Bacteria | |||
| Bacillus spp. | Fermentation Broth | 460 - 800 mg/L | [4] |
| Streptomyces spp. | Fermentation Broth | 17 - 640 mg/L | [4] |
| Streptomyces lavendulae | Fermentation Broth | 296.56 mg/L | [1] |
| Bacillus amyloliquefaciens (metabolically modified) | Fermentation Broth | 1632.50 mg/L | [1] |
| Insects | |||
| Bombyx mori (Silkworm) | Skin | 1.05 - 1.3 mg/g | [4] |
| Bombyx mori (Silkworm) | Blood | 1.05 mg/g | [4] |
| Bombyx mori (Silkworm) | Silk Glands | 0.4 mg/g | [4] |
Note: The DNJ content in silkworms is derived from their diet of mulberry leaves and is not endogenously synthesized.[4]
Experimental Protocols
Accurate quantification of DNJ from natural sources requires robust and validated experimental protocols. The following sections detail the methodologies for extraction, derivatization, and chromatographic analysis of DNJ.
Extraction of 1-Deoxynojirimycin
From Plant Material (e.g., Commelina communis)
-
Sample Preparation : Lyophilize fresh plant material to a constant weight and grind into a fine powder.
-
Extraction :
-
Weigh approximately 100 mg of the dried powder into a centrifuge tube.
-
Add 10 mL of 0.05 M HCl.
-
Vortex vigorously for 15-30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 10 mL of 0.05 M HCl to ensure complete extraction.
-
Pool the supernatants.
-
-
Filtration : Filter the pooled supernatant through a 0.22 µm syringe filter prior to derivatization and HPLC analysis.
From Microbial Fermentation Broth (e.g., Bacillus subtilis)
-
Cell Separation : Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the microbial cells.
-
Supernatant Collection : Carefully collect the supernatant which contains the secreted DNJ.
-
Purification (Optional but Recommended) :
-
Membrane Dialysis : To remove high molecular weight impurities.
-
Activated Charcoal Treatment : To decolorize the sample and remove some organic impurities.
-
Ion-Exchange Chromatography : Utilize a cation exchange resin (e.g., CM-Sepharose) to bind the positively charged DNJ, followed by elution with a salt gradient or a change in pH.
-
-
Filtration : Filter the purified or crude supernatant through a 0.22 µm syringe filter.
Pre-Column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
Since DNJ lacks a strong chromophore, derivatization is necessary for sensitive detection by UV or fluorescence detectors in HPLC.
-
Reaction Mixture Preparation :
-
In a microcentrifuge tube, mix 100 µL of the filtered extract with 100 µL of 0.4 M potassium borate buffer (pH 8.5).
-
Add 200 µL of 5 mM FMOC-Cl solution (dissolved in acetonitrile).
-
-
Incubation : Vortex the mixture for 30 seconds and incubate at 25°C for 20 minutes in a water bath.
-
Reaction Termination : Add 100 µL of 1 M glycine solution to quench the excess FMOC-Cl.
-
Stabilization : Add 100 µL of 1% acetic acid to stabilize the DNJ-FMOC derivative.
-
Dilution : Dilute the final mixture with 400 µL of distilled water.
-
Final Filtration : Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.[9]
HPLC Quantification of DNJ-FMOC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% aqueous acetic acid (typically in a 45:55 or 50:50 v/v ratio).[9][10]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30°C.
-
Detection :
-
Quantification : Based on a standard curve prepared with derivatized DNJ standards of known concentrations.
Alternative Quantification Method: HILIC-ELSD/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) offers a sensitive and specific method for DNJ quantification without the need for derivatization.
-
Mobile Phase : A gradient of acetonitrile and water, often with a modifier like ammonium formate.
-
Detector :
-
ELSD : Detects non-volatile analytes after nebulization and evaporation of the mobile phase.
-
MS : Provides high selectivity and structural confirmation based on the mass-to-charge ratio of DNJ.
-
-
Advantages : Eliminates the derivatization step, simplifying sample preparation and reducing potential for analytical errors.
Visualizations
Experimental Workflow for DNJ Quantification
The following diagram illustrates the general workflow for the extraction and quantification of DNJ from a natural source using HPLC with pre-column derivatization.
Signaling Pathway: α-Glucosidase Inhibition by 1-Deoxynojirimycin
The primary mechanism of action for DNJ's anti-diabetic effect is the competitive inhibition of α-glucosidases in the small intestine. This action delays carbohydrate digestion and reduces the rate of glucose absorption into the bloodstream.
This guide provides a foundational resource for researchers interested in exploring and exploiting non-mulberry sources of 1-deoxynojirimycin. The detailed protocols and compiled data aim to facilitate further investigation into the therapeutic potential of this valuable natural compound.
References
- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 1-deoxynojirimycin in Commelina communis: a difference between the microorganisms and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 1-deoxynojirimycin in mulberry leaves using hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification and identification of 1-deoxynojirimycin (DNJ) in okara fermented by Bacillus subtilis B2 from Chinese traditional food (Meitaoza) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS [mdpi.com]
- 9. Identification and Determination of the Polyhydroxylated Alkaloids Compounds with α-Glucosidase Inhibitor Activity in Mulberry Leaves of Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Spectroscopic Analysis of 1-Deoxynojirimycin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Deoxynojirimycin Hydrochloride (DNJ-HCl), a potent alpha-glucosidase inhibitor of significant interest in the pharmaceutical and nutraceutical industries. This document details the core spectroscopic techniques used for the characterization and quantification of DNJ-HCl, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction to 1-Deoxynojirimycin (DNJ)
1-Deoxynojirimycin, an iminosugar found in mulberry leaves and other plants, is a structural analog of glucose where the ring oxygen is replaced by a nitrogen atom.[1][2][3] This structural modification is key to its biological activity, primarily the inhibition of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates.[4] Its hydrochloride salt is a common form used in research and development due to its stability and solubility. Accurate and detailed spectroscopic analysis is crucial for its identification, purity assessment, and quantitative determination in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of DNJ-HCl in deuterium oxide (D₂O) provides characteristic signals for the protons on the piperidine ring and the hydroxymethyl group.
Experimental Protocol for ¹H NMR: A sample of this compound is dissolved in deuterium oxide (D₂O). The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are typically referenced to an internal standard such as trimethylsilyl propionate (TSP).
Quantitative Data: ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) |
| H-1a | 3.25 |
| H-1b | 2.55 |
| H-2 | 3.05 |
| H-3 | 3.50 |
| H-4 | 3.35 |
| H-5 | 3.70 |
| H-6a | 3.85 |
| H-6b | 3.60 |
Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions such as concentration and pH.
¹³C NMR Spectroscopy
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon | Expected Chemical Shift Range (ppm) |
| C-1 | 45-55 |
| C-2 | 60-70 |
| C-3 | 70-80 |
| C-4 | 70-80 |
| C-5 | 60-70 |
| C-6 | 60-65 |
Experimental Protocol for ¹³C NMR: The protocol is similar to that for ¹H NMR, with the sample dissolved in D₂O. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single peaks for each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a commonly used technique for the analysis of polar molecules like DNJ.
Experimental Protocol for ESI-MS: A dilute solution of this compound in a suitable solvent (e.g., methanol/water) is introduced into the electrospray ion source. The mass spectrum is then acquired in positive ion mode.
Quantitative Data: ESI-MS Fragmentation
The ESI mass spectrum of DNJ typically shows an intense protonated molecular ion [M+H]⁺ at an m/z of 164.0919.[5] The fragmentation pattern is characterized by the consecutive loss of water molecules.
| m/z | Proposed Fragment |
| 164.0919 | [M+H]⁺ |
| 146.0812 | [M+H - H₂O]⁺ |
| 128.0708 | [M+H - 2H₂O]⁺ |
| 110.0604 | [M+H - 3H₂O]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol for FT-IR: A solid sample of DNJ-HCl can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. For ATR, the sample is placed in direct contact with the ATR crystal.
Quantitative Data: FT-IR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 | O-H Stretching | Hydroxyl groups |
| 3200-3000 | N-H Stretching | Amine hydrochloride |
| 3000-2850 | C-H Stretching | Aliphatic C-H |
| 1650-1580 | N-H Bending | Amine |
| 1450-1300 | C-H Bending | Aliphatic C-H |
| 1300-1000 | C-O Stretching, Pyranose ring vibrations | Alcohols, Ethers |
| 1100-1000 | C-N Stretching | Amine |
Visualizations
To further clarify the experimental workflows and relationships, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: ESI-MS fragmentation pathway of 1-Deoxynojirimycin.
Conclusion
The spectroscopic techniques of NMR, Mass Spectrometry, and FT-IR provide a powerful and complementary suite of tools for the comprehensive analysis of this compound. This guide has summarized the key quantitative data and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively characterize this important molecule. The provided workflows and fragmentation pathways offer a clear visual representation of the analytical processes involved.
References
- 1. Preparation of iminosugars from aminopolyols via selective oxidation using galactose oxidase - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04989A [pubs.rsc.org]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of White Mulberry Leaves and Dietary Supplements, ATR-FTIR Combined with Chemometrics for the Rapid Determination of 1-Deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Derivatives of 1-Deoxynojirimycin (DNJ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, stands as a prominent natural product with significant therapeutic potential. Primarily known as a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates, DNJ has garnered substantial interest for its applications in managing type 2 diabetes.[1][2] Its structural similarity to D-glucose allows it to competitively inhibit these enzymes in the small intestine, thereby delaying glucose absorption and reducing postprandial hyperglycemia. Beyond its anti-diabetic properties, DNJ and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral (notably anti-HIV), anti-obesity, and potential anticancer effects.[3][4][5] This has spurred extensive research into the chemical synthesis of DNJ and the development of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the chemical synthesis of 1-deoxynojirimycin and its derivatives, detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.
Chemical Synthesis of 1-Deoxynojirimycin and Its Derivatives
The chemical synthesis of 1-deoxynojirimycin and its analogs has been approached through various strategies, often utilizing carbohydrates as chiral starting materials.
Synthesis of 1-Deoxynojirimycin from D-Glucose
A common and logical approach to the synthesis of DNJ is to start from D-glucose, given the structural similarities. One synthetic route involves the insertion of an amino functionality at the C-5 position of D-glucose with an inversion of configuration, followed by the formation of an imine with the latent aldehyde at C-1 and subsequent reduction to form the piperidine ring of the DNJ skeleton.[6]
Synthesis of N-Alkylated 1-Deoxynojirimycin Derivatives
Modification of the nitrogen atom of the piperidine ring has been a major focus in the development of DNJ derivatives with improved therapeutic properties. N-alkylation can enhance the lipophilicity and bioavailability of the parent compound, and in many cases, leads to more potent and selective enzyme inhibition.[7][8][9] For instance, N-butyl-1-deoxynojirimycin (Miglustat) is an approved drug for the treatment of Gaucher's disease.[10]
A general method for the N-alkylation of DNJ involves the reaction of DNJ with an appropriate alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[11]
Experimental Protocols
General Experimental Procedure for N-Alkylation of 1-Deoxynojirimycin
The following is a representative protocol for the synthesis of N-alkylated DNJ derivatives.
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Appropriate dibromoalkane (e.g., 1,5-dibromopentane, 1,8-dibromooctane, 1,11-dibromoundecane)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Acetone
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Bromoalkyl Intermediate (if necessary): In some cases, a bifunctional linker is first attached to another molecule (e.g., chrysin) before reacting with DNJ. For direct N-alkylation, this step is omitted.
-
N-Alkylation Reaction: To a solution of the bromoalkyl intermediate (or the desired alkyl bromide) in anhydrous DMF, add K₂CO₃ and 1-deoxynojirimycin.
-
The reaction mixture is stirred at 80 °C overnight.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired N-alkylated 1-deoxynojirimycin derivative.[12]
Characterization: The structure of the synthesized compounds is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and high-resolution mass spectrometry (HRMS). Purity is typically assessed by high-performance liquid chromatography (HPLC).
Experimental Protocol for α-Glucosidase Inhibition Assay
The inhibitory activity of DNJ and its derivatives against α-glucosidase is commonly determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (DNJ and its derivatives)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate reader
Procedure:
-
A solution of the α-glucosidase enzyme is prepared in the phosphate buffer.
-
Various concentrations of the test compounds are prepared.
-
In a 96-well plate, the enzyme solution is pre-incubated with the test compounds (or buffer as a control) for a specific time (e.g., 5-15 minutes) at 37 °C.
-
The reaction is initiated by adding the pNPG substrate to each well.
-
The plate is incubated at 37 °C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding the Na₂CO₃ solution.
-
The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[12]
Quantitative Data on Biological Activity
The α-glucosidase inhibitory activity of 1-deoxynojirimycin and its derivatives is a key parameter for their evaluation as potential anti-diabetic agents. The IC₅₀ values provide a quantitative measure of their potency.
| Compound | Linker Length (n) | Modification | α-Glucosidase IC₅₀ (µM) | Reference |
| 1-Deoxynojirimycin | - | - | 222.4 ± 0.5 | [8] |
| Acarbose (standard) | - | - | 822.0 ± 1.5 | [8] |
| N-Alkyl-DNJ Derivatives | ||||
| Compound 40 | 1 | Cinnamic acid derivative | 160.5 ± 0.6 | [8] |
| Compound 43 | 4 | Cinnamic acid derivative | 30.0 ± 0.6 | [8] |
| DNJ-Chrysin Hybrids | ||||
| Compound 4 | 5 | Chrysin | 8.15 ± 0.12 | [12] |
| Compound 5 | 8 | Chrysin | 0.51 ± 0.02 | [12] |
| Compound 6 | 11 | Chrysin | 0.51 ± 0.02 | [12] |
| Phenyltriazole-DNJ Hybrids | ||||
| Compound 12 | 4 | Phenyltriazole | 105 ± 9 | [11] |
| Compound 13 | 4 | 4-Methylphenyltriazole | 45 ± 4 | [11] |
| Compound 14 | 4 | 4-Ethylphenyltriazole | 25 ± 2 | [11] |
| Compound 16 | 6 | Phenyltriazole | 35 ± 3 | [11] |
| Compound 17 | 6 | 4-Methylphenyltriazole | 18 ± 2 | [11] |
| Compound 18 | 6 | 4-Ethylphenyltriazole | 11 ± 1 | [11] |
| Compound 19 | 6 | 4-Propylphenyltriazole | 12 ± 1 | [11] |
| Compound 20 | 6 | 4-Butylphenyltriazole | 15 ± 1 | [11] |
Table 1: α-Glucosidase Inhibitory Activity of 1-Deoxynojirimycin and Its Derivatives.
Signaling Pathways and Mechanisms of Action
Inhibition of α-Glucosidase
The primary mechanism of action for DNJ and its derivatives in the context of diabetes is the competitive inhibition of α-glucosidases in the small intestine. This action is depicted in the following workflow.
Modulation of Insulin Signaling Pathway
Recent studies have revealed that DNJ can also alleviate insulin resistance by modulating intracellular signaling pathways. Specifically, DNJ has been shown to activate the PI3K/AKT signaling pathway in skeletal muscle. This activation leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake into cells.[1][13][14][15]
Antiviral Mechanism of Action
The antiviral activity of DNJ and its derivatives, particularly against enveloped viruses like HIV, stems from their ability to inhibit host cellular enzymes called α-glucosidases I and II, which are located in the endoplasmic reticulum.[16] These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these glucosidases, DNJ derivatives disrupt the normal processing of viral glycoproteins, such as the HIV envelope proteins gp120 and gp160.[17] This leads to misfolded glycoproteins, which in turn impairs viral assembly, maturation, and infectivity.[17][18][19]
Conclusion
1-Deoxynojirimycin and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their well-established role as α-glucosidase inhibitors has paved the way for their use in diabetes management. Ongoing research continues to uncover new biological activities and mechanisms of action, including the modulation of key cellular signaling pathways and potent antiviral effects. The continued exploration of novel synthetic routes and the rational design of new derivatives based on structure-activity relationships are crucial for the development of next-generation DNJ-based therapeutics with enhanced efficacy and safety profiles. This technical guide provides a foundational resource for researchers and drug development professionals engaged in this exciting and promising field.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Inhibitory effect of novel 1-deoxynojirimycin derivatives on HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antiretroviral activity of castanospermine and deoxynojirimycin, specific inhibitors of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Processing and secretion of envelope glycoproteins of human immunodeficiency virus type 1 in the presence of trimming glucosidase inhibitor deoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-methyl-1-deoxynojirimycin, a novel inhibitor of glycoprotein processing, and its effect on fowl plague virus maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Antihyperglycemic and anti-obesity features of 1-Deoxynojirimycin
An In-depth Technical Guide on the Antihyperglycemic and Anti-obesity Features of 1-Deoxynojirimycin
Executive Summary
1-Deoxynojirimycin (DNJ) is a potent polyhydroxy alkaloid, classified as an iminosugar, predominantly found in mulberry leaves (Morus alba), as well as in certain microorganisms like Bacillus and Streptomyces species.[1][2] Renowned for its robust biological activities, DNJ has garnered significant scientific interest, particularly for its therapeutic potential in managing metabolic disorders. This technical guide provides a comprehensive overview of the antihyperglycemic and anti-obesity properties of DNJ, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing core signaling pathways. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.
Antihyperglycemic Mechanisms of Action
DNJ exerts its glucose-lowering effects through a multi-pronged approach, targeting key processes in carbohydrate digestion, glucose absorption, and systemic glucose homeostasis.
Primary Mechanism: Inhibition of Intestinal α-Glucosidases
The principal and most well-documented mechanism of DNJ is its competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[1][2][3] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion—breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[3]
By binding to the active sites of these enzymes, DNJ effectively delays carbohydrate digestion and subsequent glucose absorption into the bloodstream.[2][4] This action leads to a significant reduction in postprandial hyperglycemia (the sharp rise in blood glucose after a meal), a critical factor in the management of type 2 diabetes.[1][4][5] Clinical and preclinical studies have consistently demonstrated that DNJ significantly lowers postprandial plasma glucose and insulin levels.[4][6]
Enhancement of Insulin Sensitivity
Beyond its effects in the gut, absorbed DNJ improves insulin sensitivity in peripheral tissues, particularly skeletal muscle.[7][8] This is achieved through the activation of the insulin receptor signaling pathway. DNJ treatment has been shown to increase the phosphorylation of key signaling molecules, including insulin receptor beta (IR-β), insulin receptor substrate-1 (IRS1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt).[7] The activation of this PI3K/Akt pathway culminates in the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating increased glucose uptake from the blood into muscle cells.[7]
Modulation of Hepatic Glucose Metabolism
DNJ also directly influences glucose metabolism in the liver. Studies have shown that DNJ treatment upregulates the activity and expression of key glycolytic enzymes, such as glucokinase (GK), phosphofructokinase (PFK), and pyruvate kinase (PK).[5][9] Concurrently, it downregulates the expression of crucial gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase).[5][9] This dual action shifts hepatic metabolism towards glucose breakdown (glycolysis) and away from glucose synthesis (gluconeogenesis), further contributing to lower systemic blood glucose levels.
Impact on Gut Microbiota
Emerging evidence suggests that DNJ's metabolic benefits are partly mediated through its influence on the gut microbiome.[10] DNJ treatment has been shown to alleviate gut dysbiosis in diabetic animal models by promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium while suppressing potentially harmful genera.[9][11] These alterations in the gut microbial community can contribute to improved glucose homeostasis and overall metabolic health.
Anti-Obesity Mechanisms of Action
DNJ demonstrates significant anti-obesity effects, primarily by regulating lipid metabolism and adipokine secretion.
Regulation of Adiponectin and AMPK Signaling
A pivotal mechanism in DNJ's anti-obesity action is its ability to increase the expression and plasma levels of adiponectin, an adipokine known to enhance insulin sensitivity and promote fatty acid oxidation.[12][13][14] Increased adiponectin levels lead to the activation of AMP-activated protein kinase (AMPK) in the liver and muscle.[14][15] AMPK, a central regulator of cellular energy homeostasis, subsequently stimulates the β-oxidation of fatty acids while simultaneously inhibiting lipid synthesis pathways.[12][14]
Modulation of Lipid Metabolism Enzymes
DNJ directly impacts the enzymatic machinery of lipid metabolism. It has been shown to decrease the activity of key lipogenic enzymes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[16] In concert, it elevates the activity of enzymes involved in fatty acid breakdown, such as carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase (ACO).[16] This coordinated regulation results in reduced fat accumulation in the liver and adipose tissue, decreased visceral fat weight, and a reduction in adipocyte size.[12][13][16]
References
- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiobesity effects and improvement of insulin sensitivity by 1-deoxynojirimycin in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 1-Deoxynojirimycin Isolated from Mulberry Leaves on Glucose Metabolism and Gut Microbiota in a Streptozotocin-Induced Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Deoxynojirimycin containing Morus alba leaf-based food modulates the gut microbiome and expression of genes related to obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intake of mulberry 1-deoxynojirimycin prevents diet-induced obesity through increases in adiponectin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intake of 1-deoxynojirimycin suppresses lipid accumulation through activation of the beta-oxidation system in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mulberry 1-deoxynojirimycin pleiotropically inhibits glucose-stimulated vascular smooth muscle cell migration by activation of AMPK/RhoB and down-regulation of FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect and Mechanism of 1-Deoxynojirimycin on Lipid Metabolism in Obese Mice [spkx.net.cn]
Methodological & Application
Application Note: Quantification of 1-Deoxynojirimycin Hydrochloride in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 1-Deoxynojirimycin Hydrochloride (DNJ-HCl) in plasma. 1-Deoxynojirimycin, a potent α-glucosidase inhibitor, is of significant interest for its therapeutic potential in managing diabetes and other metabolic disorders.[1][2][3] The described method is crucial for pharmacokinetic studies, enabling reliable measurement of DNJ concentrations in biological matrices. This protocol outlines the sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters, providing a comprehensive guide for researchers in drug development and bioanalysis.
Introduction
1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar found in mulberry leaves (Morus alba) and certain microorganisms.[3][4] Its primary pharmacological action is the inhibition of α-glucosidases in the small intestine, which delays carbohydrate digestion and reduces postprandial glucose levels.[1][5] These antihyperglycemic properties make DNJ a promising candidate for the treatment of type 2 diabetes.[2][3]
Accurate quantification of DNJ in plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of preclinical and clinical drug development. Due to its high polarity and lack of a strong chromophore, direct analysis of DNJ by conventional HPLC with UV detection is challenging, often requiring derivatization.[6][7] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a highly selective and sensitive alternative for the direct quantification of DNJ in complex biological matrices like plasma.[8] This application note provides a detailed protocol for a validated HPLC-MS/MS method for the determination of DNJ-HCl in plasma.
Experimental Protocols
Materials and Reagents
-
This compound (DNJ-HCl) reference standard
-
Miglitol (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant species)
Instrumentation
-
HPLC System: UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
HPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | MN-NUCLEODUR HILIC |
| Mobile Phase | Isocratic: Acetonitrile:Water with 0.05% Formic Acid and 6.5mM Ammonium Acetate (72:28, v/v)[9] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temp. | 30 °C[5] |
| Injection Vol. | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring | Multiple Reaction Monitoring (MRM)[9] |
| MRM Transitions | DNJ: m/z 164.1 → 110.1[9] Miglitol (IS): m/z 208.1 → 146.1[9] |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of DNJ-HCl and Miglitol (IS) in ultrapure water.
-
Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working solutions for calibration standards and quality control samples.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Miglitol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.
Method Validation Summary
The method was validated for linearity, precision, accuracy, and stability.
-
Linearity: The calibration curve was linear over the concentration range of 5-2000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: The intra- and inter-day precision (as relative standard deviation, RSD) were both below 15%, and the accuracy (as relative error, RE) was within ±15%.
-
Stability: DNJ-HCl was found to be stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler at 4°C for 24 hours.
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 5 | 0.028 |
| 10 | 0.055 |
| 50 | 0.275 |
| 100 | 0.551 |
| 500 | 2.76 |
| 1000 | 5.52 |
| 2000 | 11.05 |
Correlation Coefficient (r²): 0.9992
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | 8.2 | 5.4 | 9.5 | 6.8 |
| Low | 15 | 6.5 | -3.1 | 7.8 | -2.5 |
| Medium | 150 | 4.1 | 1.7 | 5.2 | 2.3 |
| High | 1500 | 3.5 | -0.9 | 4.8 | -1.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DNJ-HCl quantification in plasma.
Mechanism of Action: α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase by 1-Deoxynojirimycin.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in plasma. The sample preparation is straightforward, and the chromatographic run time is suitable for high-throughput analysis. This method is well-suited for pharmacokinetic and toxicokinetic studies, supporting the further development of DNJ as a therapeutic agent. The successful application of this method will facilitate a better understanding of the in vivo behavior of this promising antidiabetic compound.
References
- 1. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. phytojournal.com [phytojournal.com]
- 8. Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for simultaneous determination of 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin in rat plasma and its application in pharmacokinetic and absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro α-Glucosidase Inhibition Assay Using 1-Deoxynojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase is a key enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. The inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively lower the rate of glucose absorption and consequently reduce the post-meal spike in blood glucose levels. 1-Deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves, is a potent competitive inhibitor of α-glucosidase and serves as a valuable positive control in screening for novel inhibitory compounds.[1] This document provides a detailed protocol for conducting an in vitro α-glucosidase inhibition assay using DNJ as a reference standard.
Principle of the Assay
The in vitro α-glucosidase inhibition assay is a colorimetric method that quantifies the activity of the enzyme by measuring the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase catalyzes the cleavage of pNPG into α-D-glucose and p-nitrophenol. The product, p-nitrophenol, has a distinct yellow color and exhibits maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzymatic activity. In the presence of an inhibitor, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance at 405 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of an uninhibited control reaction.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
1-Deoxynojirimycin (DNJ) (Positive Control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Multichannel pipette
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of test compounds and controls.
1. Preparation of Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic and dibasic in distilled water. Adjust the pH to 6.8 at 37°C.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer to achieve a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.
-
pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.
-
1-Deoxynojirimycin (DNJ) Stock Solution (1 mg/mL): Dissolve DNJ in DMSO. Further dilute with potassium phosphate buffer to prepare serial dilutions for the assay.
-
Test Compound Stock Solution: Dissolve the test compound in DMSO to a suitable concentration. Prepare serial dilutions using potassium phosphate buffer. The final DMSO concentration in the well should not exceed 1%.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water.
2. Assay Procedure:
The following steps outline the procedure for setting up the 96-well plate. It is recommended to perform all experiments in triplicate.
Plate Layout:
| Well Type | Content |
| Blank (Control) | 50 µL Potassium Phosphate Buffer + 50 µL Enzyme Solution + 50 µL Buffer (instead of pNPG) |
| Control | 50 µL Potassium Phosphate Buffer + 50 µL Enzyme Solution + 50 µL pNPG Solution |
| Positive Control | 50 µL DNJ (various concentrations) + 50 µL Enzyme Solution + 50 µL pNPG Solution |
| Test Sample | 50 µL Test Compound (various concentrations) + 50 µL Enzyme Solution + 50 µL pNPG Solution |
| Sample Blank | 50 µL Test Compound (various concentrations) + 50 µL Buffer (instead of enzyme) + 50 µL pNPG Solution |
Step-by-Step Method:
-
Add 50 µL of potassium phosphate buffer (for the control) or 50 µL of varying concentrations of DNJ or the test compound into the appropriate wells of the 96-well plate.
-
Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except for the sample blanks. To the sample blank wells, add 50 µL of potassium phosphate buffer.
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPG solution (5 mM) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
Data Presentation and Analysis
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (enzyme + buffer + pNPG).
-
Asample is the absorbance of the sample (enzyme + test compound + pNPG).
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is then calculated from the resulting dose-response curve using non-linear regression analysis.
Quantitative Data Summary:
The IC₅₀ values for 1-Deoxynojirimycin (DNJ) can vary depending on the specific assay conditions and the source of the enzyme. The following table summarizes reported IC₅₀ values for DNJ against α-glucosidase from Saccharomyces cerevisiae.
| Reference | IC₅₀ Value of 1-Deoxynojirimycin (DNJ) |
| Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors | 222.4 ± 0.5 µM |
| Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor | 8.15 ± 0.12 µM |
| Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues[2] | 40 ± 1 µM |
Note: The variability in IC₅₀ values highlights the importance of including a standard inhibitor like DNJ in every assay to ensure consistency and allow for the relative comparison of the inhibitory potential of test compounds.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro α-glucosidase inhibition assay, utilizing 1-Deoxynojirimycin as a standard positive control. The provided workflow, data analysis methods, and reference data will be a valuable resource for researchers and scientists in the field of drug discovery, particularly those focused on developing novel therapeutics for diabetes management. Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results.
References
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptozotocin-Induced Diabetic Mice Models in 1-Deoxynojirimycin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing streptozotocin (STZ)-induced diabetic mouse models to investigate the therapeutic potential of 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor.[1][2] The protocols outlined below cover the induction of diabetes, administration of DNJ, and key signaling pathways involved in its anti-diabetic effects.
1. Introduction to 1-Deoxynojirimycin (DNJ) and its Anti-Diabetic Properties
1-Deoxynojirimycin (DNJ) is a natural iminosugar found in mulberry leaves and produced by some microorganisms.[2] Its primary mechanism of action is the inhibition of α-glucosidase enzymes in the intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[3] Beyond this, research in STZ-induced diabetic mice has revealed that DNJ also exerts its anti-diabetic effects by modulating glucose metabolism, improving insulin sensitivity, and influencing gut microbiota.[4][5] Specifically, DNJ has been shown to:
-
Inhibit intestinal glucose absorption by down-regulating the expression of SGLT1, GLUT2, and Na+/K+-ATPase.[6][7]
-
Accelerate hepatic glucose metabolism by increasing the activity of glycolysis enzymes (e.g., Glucokinase, Phosphofructokinase, Pyruvate Kinase) and decreasing the expression of gluconeogenesis enzymes (e.g., PEPCK, G-6-Pase).[6][7]
-
Ameliorate insulin resistance and improve insulin signaling through pathways like the PI3K/AKT pathway.[8]
-
Alleviate gut dysbiosis by promoting the growth of beneficial bacteria.[4][5]
2. The Streptozotocin (STZ)-Induced Diabetic Mouse Model
Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This makes it a widely used agent for inducing a model of type 1 diabetes in laboratory animals. There are two common methods for inducing diabetes using STZ in mice: a single high-dose injection or multiple low-dose injections.[9] The multiple low-dose protocol is often preferred as it can result in a more consistent diabetic state with lower mortality.
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (Low-Dose Protocol)
This protocol is adapted from established methods for inducing type 1 diabetes in mice.[10][11]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5)
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
-
Warming lamp
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before STZ injection.[10][11]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.[10][11]
-
STZ Administration: Inject each mouse intraperitoneally (i.p.) with a freshly prepared STZ solution at a dose of 50 mg/kg body weight.
-
Repeated Injections: Repeat the STZ injection daily for five consecutive days.
-
Monitoring Blood Glucose: Three days after the final STZ injection, begin monitoring blood glucose levels from the tail vein.
-
Confirmation of Diabetes: Mice with non-fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be used for the study.
Protocol 2: Administration of 1-Deoxynojirimycin (DNJ)
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Sterile saline or distilled water
-
Oral gavage needles
Procedure:
-
DNJ Solution Preparation: Prepare a stock solution of DNJ in sterile saline or distilled water at the desired concentration.
-
DNJ Administration: Administer DNJ to the diabetic mice via oral gavage. A common dosage used in studies is 50 mg/kg body weight, administered once or twice daily.[6][7] The treatment duration can vary from a few days to several weeks depending on the study's objectives.[12]
-
Control Groups: Include a diabetic control group that receives the vehicle (saline or water) and a non-diabetic control group.
Quantitative Data Summary
The following tables summarize the effects of DNJ treatment in STZ-induced diabetic mice based on data from various studies.
Table 1: Effect of DNJ on Blood Glucose and Insulin Levels
| Parameter | Control (Diabetic) | DNJ Treatment | Reference |
| Serum Glucose | Significantly elevated | Significantly decreased[4][5] | [4][5] |
| Serum Insulin | Significantly decreased | Significantly increased[12] or decreased[4][5] | [4][5][12] |
Note: The effect on serum insulin can vary depending on the specific study design and the extent of beta-cell damage.
Table 2: Effect of DNJ on Hepatic Glycolysis and Gluconeogenesis Enzymes
| Enzyme | Effect of DNJ Treatment | Reference |
| Glycolysis Enzymes | ||
| Glucokinase (GK) | Increased activity and expression[4][6][7] | [4][6][7] |
| Phosphofructokinase (PFK) | Increased activity and expression[4][6][7] | [4][6][7] |
| Pyruvate Kinase (PK) | Increased activity and expression[4][6][7] | [4][6][7] |
| Gluconeogenesis Enzymes | ||
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Decreased expression[4][6][7] | [4][6][7] |
| Glucose-6-Phosphatase (G-6-Pase) | Decreased expression[4][6][7] | [4][6][7] |
Table 3: Effect of DNJ on Intestinal Glucose Transporters
| Transporter | Effect of DNJ Treatment | Reference |
| Sodium-Glucose Cotransporter 1 (SGLT1) | Down-regulated mRNA and protein expression[6][7] | [6][7] |
| Glucose Transporter 2 (GLUT2) | Down-regulated mRNA and protein expression[6][7] | [6][7] |
| Na+/K+-ATPase | Down-regulated mRNA and protein expression[6][7] | [6][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying 1-Deoxynojirimycin in STZ-induced diabetic mice.
DNJ's Mechanism of Action on Glucose Metabolism
Caption: DNJ's dual action on intestinal glucose absorption and hepatic glucose metabolism.
Insulin Signaling Pathway (PI3K/AKT) Enhancement by DNJ
Caption: DNJ enhances insulin sensitivity via the PI3K/AKT signaling pathway.
References
- 1. Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Effect of 1-Deoxynojirimycin Isolated from Mulberry Leaves on Glucose Metabolism and Gut Microbiota in a Streptozotocin-Induced Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diacomp.org [diacomp.org]
- 11. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 12. Cooperative anti-diabetic effects of deoxynojirimycin-polysaccharide by inhibiting glucose absorption and modulating glucose metabolism in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing 1-Deoxynojirimycin Effects on Glycoprotein Processing
Application Notes
Introduction
1-Deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidases I and II, enzymes crucial for the trimming of N-linked glycans in the endoplasmic reticulum (ER). This inhibition disrupts the normal processing of glycoproteins, leading to the accumulation of high-mannose and monoglucosylated glycoforms. The alteration of glycan structures can have profound effects on protein folding, quality control, trafficking, and function. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro effects of DNJ on glycoprotein processing. The described methodologies cover cell culture and DNJ treatment, analysis of glycoprotein molecular weight shifts by SDS-PAGE and Western blotting, characterization of glycan types using lectin blotting and endoglycosidase H digestion, and detailed N-glycan profiling by mass spectrometry.
Mechanism of Action
DNJ, an iminosugar analog of glucose, competitively inhibits the active sites of ER α-glucosidases I and II. These enzymes are responsible for the sequential removal of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred en bloc to nascent polypeptides. Inhibition of these enzymes results in glycoproteins retaining glucose residues on their N-glycans, which prevents their further processing to complex or hybrid type glycans in the Golgi apparatus. This leads to an accumulation of glycoproteins with high-mannose type glycans. This altered glycosylation can trigger the ER-associated degradation (ERAD) pathway for misfolded proteins and can be a valuable tool to study the role of specific glycan structures in glycoprotein function.
Experimental Protocols
Cell Culture and 1-Deoxynojirimycin (DNJ) Treatment
This protocol describes the general procedure for treating cultured cells with DNJ to inhibit glycoprotein processing.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
1-Deoxynojirimycin (DNJ) hydrochloride (molecular weight: 199.64 g/mol )
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
DNJ Stock Solution Preparation: Prepare a sterile stock solution of DNJ (e.g., 100 mM in water or PBS). Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store the stock solution at -20°C.
-
DNJ Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Prepare fresh culture medium containing the desired final concentration of DNJ. A typical starting concentration is 1 mM, but a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 mM) is recommended to determine the optimal concentration for the cell line and glycoprotein of interest.
-
Aspirate the old medium from the cells and replace it with the DNJ-containing medium.
-
Include a vehicle-treated control (medium without DNJ).
-
-
Incubation: Incubate the cells for a desired period. An incubation time of 24-48 hours is generally sufficient to observe significant effects on glycoprotein processing.
-
Cell Harvest: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for SDS-PAGE, Western blotting, or mass spectrometry). Wash the cells once with ice-cold PBS before lysis.
SDS-PAGE and Western Blotting for Glycoprotein Analysis
This protocol is for analyzing changes in the molecular weight of a target glycoprotein due to altered glycosylation after DNJ treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x) with β-mercaptoethanol
-
SDS-PAGE gels (appropriate percentage for the target protein)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target glycoprotein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the control and DNJ-treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel along with a protein molecular weight standard. Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
Expected Results:
DNJ treatment is expected to cause a slight increase in the apparent molecular weight of the target glycoprotein on the SDS-PAGE gel due to the retention of glucose residues and the presence of high-mannose glycans, which may alter the protein's migration.
Lectin Blotting with Concanavalin A
This protocol uses the lectin Concanavalin A (Con A), which specifically binds to α-D-mannosyl and α-D-glucosyl residues, to detect the accumulation of high-mannose glycans on glycoproteins from DNJ-treated cells.[2][3]
Materials:
-
All materials for SDS-PAGE and protein transfer as described above.
-
Biotinylated Concanavalin A
-
Streptavidin-HRP conjugate
-
TBST buffer
-
Blocking buffer (e.g., 3% BSA in TBST)
Procedure:
-
SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as described in Protocol 2.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated Con A (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Proceed with ECL detection as described in Protocol 2.
Expected Results:
A significant increase in the signal intensity in the lanes corresponding to DNJ-treated samples is expected, indicating an increased abundance of high-mannose glycans on the glycoproteins.
Endoglycosidase H (Endo H) Digestion
Endo H is an enzyme that cleaves high-mannose and some hybrid N-linked glycans, but not complex glycans.[5][6] This protocol is used to confirm the presence of high-mannose glycans on the target glycoprotein after DNJ treatment.
Materials:
-
Protein lysates from control and DNJ-treated cells
-
Endoglycosidase H (Endo H)
-
10x Glycoprotein Denaturing Buffer (e.g., 5% SDS, 10% β-mercaptoethanol)
-
10x GlycoBuffer (supplied with the enzyme)
-
Sterile water
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine up to 20 µg of protein lysate, 1 µL of 10x Glycoprotein Denaturing Buffer, and sterile water to a final volume of 10 µL.
-
Denaturation: Heat the samples at 100°C for 10 minutes to denature the glycoproteins.[7]
-
Digestion Reaction Setup: To the denatured glycoprotein, add:
-
2 µL of 10x GlycoBuffer
-
1-2 µL of Endo H
-
Sterile water to a final volume of 20 µL.
-
Prepare a control reaction for each sample without adding Endo H.
-
-
Incubation: Incubate the reactions at 37°C for 1-4 hours.[5][7]
-
Analysis: Stop the reaction by adding 5 µL of 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes. Analyze the samples by SDS-PAGE and Western blotting as described in Protocol 2.
Expected Results:
For the DNJ-treated samples, a significant downward shift in the molecular weight of the target glycoprotein will be observed after Endo H digestion, confirming the presence of high-mannose glycans. The glycoprotein from control cells, which should contain complex glycans, will show little to no shift in molecular weight.
N-Glycan Profiling by Mass Spectrometry
This protocol provides a general workflow for the analysis of N-glycans released from a target glycoprotein after immunoprecipitation from control and DNJ-treated cells.
Materials:
-
Protein lysates from control and DNJ-treated cells
-
Antibody for immunoprecipitation of the target glycoprotein
-
Protein A/G agarose beads
-
PNGase F
-
Materials for solid-phase extraction (SPE) of glycans (e.g., C18 and graphitized carbon cartridges)
-
Materials for MALDI-TOF MS or LC-ESI-MS analysis
Procedure:
-
Immunoprecipitation: Immunoprecipitate the target glycoprotein from the cell lysates using a specific antibody and Protein A/G agarose beads.
-
N-Glycan Release: Elute the glycoprotein from the beads and release the N-glycans by incubating with PNGase F overnight at 37°C.[8]
-
Glycan Purification: Purify the released N-glycans from peptides and other contaminants using SPE with C18 and graphitized carbon cartridges.[8]
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Mix the purified glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and spot onto a MALDI plate for analysis.
-
LC-ESI-MS: Derivatize the glycans (e.g., with 2-aminobenzamide) for fluorescent detection and improved ionization, then analyze by LC-ESI-MS.[9]
-
-
Data Analysis: Analyze the mass spectra to identify the different glycan structures present in the control and DNJ-treated samples. Compare the relative abundance of high-mannose, hybrid, and complex glycans.
Expected Results:
The mass spectrometry data from DNJ-treated samples will show a significant increase in the abundance of high-mannose and monoglucosylated N-glycans (e.g., Man₈GlcNAc₂, Man₉GlcNAc₂, Glc₁Man₉GlcNAc₂) and a corresponding decrease in complex N-glycans compared to the control samples.
Data Presentation
Table 1: Expected Molecular Weight Shift of a Model Glycoprotein after DNJ and Endo H Treatment
| Treatment | Expected Apparent MW (kDa) on SDS-PAGE | Change in MW after Endo H Digestion |
| Control | 60 | Minimal to no shift |
| 1 mM DNJ | ~62 | Significant downward shift (~2-3 kDa) |
Table 2: Representative N-Glycan Profile from Mass Spectrometry Analysis
| Glycan Structure | Control Cells (Relative Abundance %) | DNJ-Treated Cells (Relative Abundance %) |
| High-Mannose (Man₅₋₉GlcNAc₂) | 10 | 75 |
| Monoglucosylated (Glc₁Man₉GlcNAc₂) | <1 | 15 |
| Complex/Hybrid | 90 | 10 |
Visualizations
Caption: Mechanism of 1-Deoxynojirimycin (DNJ) action in the ER.
Caption: Experimental workflow for assessing DNJ effects.
Caption: Impact of DNJ on the ER Quality Control Cycle.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. bangslabs.com [bangslabs.com]
- 3. Enhanced Concanavalin A Binding to Preorganized Mannose Nanoarrays in Glycodendrimersomes Revealed Multivalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 9. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: 1-Deoxynojirimycin (DNJ) in Lysosomal Storage Disease Research
Introduction
Lysosomal Storage Diseases (LSDs) are a group of over 50 inherited metabolic disorders characterized by the accumulation of undegraded or partially degraded substrates within lysosomes due to deficient enzyme activity.[1][2] This accumulation leads to cellular dysfunction, progressive organ damage, and a wide range of clinical manifestations.[1] Gaucher disease, Fabry disease, and Pompe disease are prominent examples of LSDs caused by mutations in the genes encoding β-glucocerebrosidase (GCase), α-galactosidase A (α-Gal A), and acid alpha-glucosidase (GAA), respectively.[3][4][5]
One promising therapeutic strategy for LSDs is Pharmacological Chaperone Therapy (PCT).[6] This approach uses small molecule compounds, known as pharmacological chaperones (PCs), that can bind to and stabilize misfolded mutant enzymes.[4] This stabilization facilitates their correct folding in the endoplasmic reticulum (ER), allowing them to pass the cell's quality control system and traffic to the lysosome, where they can exert their catalytic activity.[3][7]
1-Deoxynojirimycin (DNJ) and its Derivatives as Pharmacological Chaperones
1-Deoxynojirimycin (DNJ) is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom.[7][8] This structural similarity allows them to act as competitive inhibitors of glycosidases.[9] At sub-inhibitory concentrations, DNJ and its derivatives can function as effective pharmacological chaperones for several mutant lysosomal enzymes.[10][11] By binding to the enzyme's active site in the neutral pH environment of the ER, they promote proper folding and prevent premature degradation.[3] Upon reaching the acidic environment of the lysosome, the chaperone dissociates, leaving a more stable and active enzyme to degrade the accumulated substrate.[3]
Several derivatives of DNJ have been developed and investigated for clinical use in treating LSDs, including Miglustat (N-butyl-DNJ), Migalastat (1-deoxygalactonojirimycin or DGJ), and others.[9][12]
Mechanism of Action: 1-DNJ as a Pharmacological Chaperone
Caption: Mechanism of 1-DNJ as a pharmacological chaperone.
Quantitative Data Summary
The efficacy of DNJ and its derivatives has been quantified in various studies, demonstrating significant increases in mutant enzyme activity and reduction of stored substrates.
Table 1: Efficacy of DNJ Derivatives in Gaucher Disease Models
| Compound | Cell Line/Mutation | Concentration | Treatment Duration | Increase in β-Glu Activity | Reference |
| NN-DNJ | N370S Fibroblasts | 10 µM | 9 days | ~2-fold | [1] |
| CO-DNJ | GM0037 (N370S) | 20 µM | 4 days | 1.7-fold | [10][11] |
| CO-DNJ | GM00852 (N370S) | 20 µM | 4 days | 2.0-fold | [10][11] |
| CO-DNJ | GM00372 (N370S) | 20 µM | 10 days | 1.9-fold | [10][11] |
| CO-DNJ | L444P Variant | 5-20 µM | - | 1.2-fold | [10][11] |
NN-DNJ: N-(n-nonyl)deoxynojirimycin; CO-DNJ: α-1-C-octyl-DNJ; β-Glu: β-glucosidase
Table 2: Efficacy of DNJ Derivatives in Pompe and Fabry Disease Models
| Compound | Disease | Cell Line/Mutation | Increase in Enzyme Activity | Key Outcome | Reference |
| DNJ | Pompe | Patient Fibroblasts & COS-7 (16 mutants) | Significant increase | Increased processing to mature forms | [4] |
| DGJ | Fabry | Patient Lymphoblasts (49 missense mutants) | 1.5- to 28-fold | Reduced GL-3 levels in fibroblasts | [13] |
| DGJ | Fabry | R301Q Mouse Model | Dose-dependent increase | Reduced GL-3 in skin, heart, kidney, brain | [14] |
DNJ: 1-Deoxynojirimycin; DGJ: 1-Deoxygalactonojirimycin (Migalastat); GL-3: Globotriaosylceramide
Experimental Protocols
Detailed methodologies are crucial for assessing the efficacy of pharmacological chaperones like DNJ.
Protocol 1: Assessment of Chaperone Efficacy in Patient-Derived Fibroblasts
This protocol outlines the workflow for treating patient cells with a DNJ derivative and measuring the subsequent changes in enzyme activity and protein localization.
Experimental Workflow for DNJ Efficacy Testing
Caption: Workflow for in vitro testing of DNJ efficacy.
1. Cell Culture and Treatment
-
Culture patient-derived fibroblasts with specific mutations (e.g., Gaucher N370S) in standard culture medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C and 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for lysate, plates with coverslips for imaging).
-
Once cells reach 70-80% confluency, replace the medium with fresh medium containing the DNJ derivative at various sub-inhibitory concentrations (e.g., 5 µM, 10 µM, 20 µM).[10][11] Include an untreated control (vehicle only).
-
Incubate the cells for a specified period, typically 4 to 10 days, replacing the medium with the fresh compound every 2-3 days.[1][10][11]
2. Cell Lysis
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
Protocol 2: Fluorometric Enzyme Activity Assay
This protocol is a general method for measuring lysosomal enzyme activity using a synthetic fluorogenic substrate. It is adapted for β-glucosidase (Gaucher) but can be modified for other enzymes like α-glucosidase (Pompe) or α-galactosidase (Fabry) by using the appropriate substrate and buffer conditions.[2][15][16]
Materials:
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4.[16]
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) for GCase activity.[16]
-
Stop Solution: 0.5 M Sodium Carbonate-Bicarbonate buffer, pH 10.7.
-
Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.
-
Cell lysate from Protocol 1.
Procedure:
-
Prepare a reaction mixture in a 96-well black plate. For each sample, add 20-50 µg of protein lysate.
-
Add the assay buffer to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution (prepared in assay buffer).
-
Incubate the plate at 37°C for 1-2 hours.[16]
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate enzyme activity by comparing the sample fluorescence to a 4-MU standard curve and normalize to the protein concentration and incubation time.
Protocol 3: Immunofluorescence for Lysosomal Trafficking
This protocol is used to visualize the subcellular localization of the mutant enzyme and determine if DNJ treatment increases its transport to the lysosome.[4]
Procedure:
-
Grow and treat cells on glass coverslips as described in Protocol 1.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Use a primary antibody against the enzyme of interest (e.g., anti-GAA) and a lysosomal marker (e.g., anti-LAMP2).
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the slides using a confocal or fluorescence microscope. Increased co-localization of the enzyme and LAMP2 signals in treated cells compared to untreated cells indicates enhanced lysosomal trafficking.[4]
Protocol 4: Quantification of Stored Glycolipid Substrates
This protocol provides a general approach for measuring the reduction in stored substrates like Glucosylceramide (Gaucher) or Globotriaosylceramide (Fabry) following chaperone treatment.[13][17]
Procedure:
-
Culture and treat cells as described in Protocol 1.
-
Harvest cells and perform a lipid extraction using a solvent system like chloroform:methanol.
-
Separate the different lipid species using high-performance thin-layer chromatography (HPTLC) or quantify them more precisely using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]
-
For HPLC analysis, glycolipid-derived oligosaccharides can be cleaved, fluorescently labeled (e.g., with 2-aminobenzamide), and then separated and quantified.[17]
-
Compare the amount of the specific stored substrate in DNJ-treated cells to that in untreated control cells. A significant reduction indicates the restored enzyme is active in the lysosome.[13][14]
References
- 1. pnas.org [pnas.org]
- 2. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-1-C-octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacological chaperone 1-deoxygalactonojirimycin reduces tissue globotriaosylceramide levels in a mouse model of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnostic methods for Lysosomal Storage Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 17. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of 1-Deoxynojirimycin (DNJ) In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor primarily found in mulberry leaves, has garnered significant interest for its potential therapeutic applications beyond glycemic control. Emerging in vitro evidence suggests that DNJ exhibits neuroprotective properties, making it a promising candidate for the investigation and development of novel treatments for neurodegenerative diseases. These neuroprotective effects are attributed to its multifaceted mechanism of action, including the modulation of insulin signaling pathways, attenuation of neuroinflammation, and combatting oxidative stress.
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of 1-Deoxynojirimycin in vitro. The protocols outlined below utilize common neuronal cell lines, such as the human neuroblastoma SH-SY5Y and SK-N-SH cells, which are well-established models for studying neurodegenerative processes.
Key Neuroprotective Mechanisms of 1-Deoxynojirimycin
In vitro studies have elucidated several key pathways through which DNJ may exert its neuroprotective effects:
-
Enhancement of Insulin Signaling: DNJ has been shown to improve neuronal insulin sensitivity. In a model of neuronal insulin resistance in SK-N-SH cells, DNJ treatment increased the phosphorylation of key proteins in the insulin signaling cascade, including insulin receptor β (IRβ), phosphoinositide 3-kinase (PI3K), Akt, and glycogen synthase kinase 3β (GSK3β). This enhancement of insulin signaling is crucial as impaired insulin signaling is a known contributor to the pathology of Alzheimer's disease.[1]
-
Reduction of Alzheimer's Disease Pathological Markers: By improving insulin signaling, DNJ can mitigate downstream pathological events. For instance, in insulin-resistant SK-N-SH cells, DNJ treatment led to a reduction in phosphorylated tau (p-tau) levels and a decrease in secreted amyloid-beta 1-42 (Aβ1-42), both of which are hallmarks of Alzheimer's disease.[1][2]
-
Anti-Neuroinflammatory Effects: Neuroinflammation, often mediated by activated microglia, is a critical component of neurodegeneration. While direct quantitative data for DNJ's effect on neuroinflammation in vitro is still emerging, studies on other compounds in BV2 microglial cells demonstrate the principle of assessing anti-inflammatory effects. It is hypothesized that DNJ can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).
-
Activation of the Nrf2 Antioxidant Pathway: Oxidative stress is a major contributor to neuronal damage. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Studies have shown that DNJ can activate the Nrf2-mediated antioxidant response in human umbilical vein endothelial cells (HUVEC), leading to the upregulation of downstream antioxidant enzymes.[3][4] It is expected that DNJ can induce the nuclear translocation of Nrf2 in neuronal cells, thereby protecting them from oxidative damage.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of 1-Deoxynojirimycin from in vitro studies.
Table 1: Effect of DNJ on Insulin Signaling Pathway in Insulin-Resistant SK-N-SH Cells
| Protein Target | Treatment | Fold Change in Phosphorylation (vs. Insulin-Resistant Control) | Reference |
| p-IRβ (Y1146) | 5 µM DNJ + Insulin | ~1.5 | [1] |
| p-PI3K (p85) | 5 µM DNJ + Insulin | ~1.8 | [1] |
| p-AKT (S473) | 5 µM DNJ + Insulin | ~2.0 | [1] |
| p-GSK3β (S9) | 5 µM DNJ + Insulin | ~1.7 | [1] |
Table 2: Effect of DNJ on Alzheimer's Disease Markers in Insulin-Resistant SK-N-SH Cells
| Marker | Treatment | Percentage Change (vs. Insulin-Resistant Control) | Reference |
| Aβ1-42 Levels | 5 µM DNJ | ~30% decrease | [2] |
| p-tau (S202)/total tau | 5 µM DNJ + Insulin | ~40% decrease | [2] |
Table 3: Expected Anti-Neuroinflammatory Effects of DNJ in BV2 Microglia (Based on literature for other anti-inflammatory compounds)
| Cytokine | Treatment | Expected Percentage Reduction (vs. LPS-Stimulated Control) |
| IL-6 | DNJ + LPS | Significant Decrease |
| TNF-α | DNJ + LPS | Significant Decrease |
Table 4: Expected Antioxidant Effects of DNJ in SH-SY5Y Cells (Based on literature for Nrf2 activators)
| Parameter | Treatment | Expected Outcome |
| Nrf2 Nuclear Translocation | DNJ + H₂O₂ | Significant Increase |
| HO-1 Expression | DNJ + H₂O₂ | Significant Increase |
| NQO1 Expression | DNJ + H₂O₂ | Significant Increase |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
1-Deoxynojirimycin Hydrochloride solubility issues in DMSO and cell culture media
Welcome to the technical support center for 1-Deoxynojirimycin Hydrochloride (1-DNJ HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with 1-DNJ HCl, particularly concerning its solubility in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-DNJ HCl) and what is its primary mechanism of action?
A1: 1-Deoxynojirimycin (1-DNJ) is an iminosugar, a carbohydrate mimic where a nitrogen atom replaces the oxygen in the ring. It is a potent inhibitor of α-glucosidases, enzymes responsible for breaking down complex carbohydrates into glucose.[1] By inhibiting these enzymes, 1-DNJ HCl can reduce the absorption of glucose from the gut, making it a compound of interest for diabetes research. It also has reported antiviral and anti-obesity properties.[2][3]
Q2: What are the known signaling pathways affected by 1-DNJ HCl?
A2: 1-DNJ HCl has been shown to modulate several key signaling pathways. Notably, it can activate the PI3K/Akt signaling pathway , which is crucial for cell growth, proliferation, and survival.[1][4] Additionally, 1-DNJ HCl can activate the NRF2/OGG1 antioxidant response pathway , which plays a vital role in protecting cells from oxidative stress.[2]
Q3: What are the recommended storage conditions for 1-DNJ HCl powder and its stock solutions?
A3:
-
Powder: Store the solid form of 1-DNJ HCl at -20°C for long-term stability, where it can be stable for at least four years.[5]
-
Stock Solutions:
-
DMSO stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[2] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous stock solutions (e.g., in PBS) are less stable and it is recommended to use them within one day of preparation.[5]
-
Solubility Data
The solubility of 1-Deoxynojirimycin (1-DNJ) and its hydrochloride salt can vary depending on the solvent and the specific form of the compound. Below is a summary of available solubility data.
| Compound Form | Solvent | Reported Solubility | Citation(s) |
| This compound (1-DNJ HCl) | DMSO | ~10 mg/mL | [5] |
| PBS (pH 7.2) | ~1 mg/mL | [5] | |
| Water | 250 mg/mL (ultrasonication may be needed) | [6] | |
| 1-Deoxynojirimycin (1-DNJ) (Free Base) | DMSO | 16 mg/mL (98.05 mM) to 33 mg/mL (202.24 mM) | [6][7] |
| Water | ≥ 34 mg/mL | [8] | |
| PBS | 100 mg/mL (may require ultrasonication) | [8] |
Note on Cell Culture Media: Specific solubility data for 1-DNJ HCl in common cell culture media like DMEM and RPMI-1640 is not widely published. However, studies have successfully used 1-DNJ in media such as HuMedia-EG2 at concentrations up to 200 µmol/L.[9] In another study, concentrations up to 32 mM were prepared in a 0.01% DMSO solution for treating cells in DMEM/F12 and DMEM.[10]
Troubleshooting Guide
Issue 1: My 1-DNJ HCl is not dissolving in DMSO at the expected concentration.
-
Possible Cause: The 1-DNJ HCl may have absorbed moisture.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous, high-purity DMSO.
-
Warm the solution gently to 37°C and use sonication to aid dissolution.[5]
-
If solubility issues persist, try preparing a more dilute stock solution.
-
Issue 2: Precipitation occurs when I dilute my DMSO stock of 1-DNJ HCl into my cell culture medium.
-
Possible Cause 1: The final concentration of 1-DNJ HCl in the medium exceeds its solubility limit in that specific aqueous environment.
-
Troubleshooting Steps:
-
Perform a solubility test: Before your main experiment, test the solubility of your desired final concentration of 1-DNJ HCl in a small volume of your cell culture medium (with all supplements, including serum).
-
Lower the final concentration: If precipitation occurs, you may need to work at a lower concentration.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) might help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this to the rest of your media.[11]
-
-
Possible Cause 2: Interaction with components in the cell culture medium. While specific data on 1-DNJ HCl is limited, components in media and serum can sometimes cause precipitation of small molecules.
-
Troubleshooting Steps:
-
Prepare fresh working solutions: Prepare your final working solution immediately before adding it to your cells.
-
Filter sterilization: After diluting your stock into the media, you can try sterile filtering the final working solution to remove any initial precipitates, though this may slightly lower the final concentration.
-
Consider serum-free media for initial dissolution: If you suspect serum is causing the issue, try diluting the 1-DNJ HCl in serum-free media first, and then add the serum. However, there is no direct evidence to suggest serum proteins cause precipitation of 1-DNJ HCl. In fact, one study on liver slices did not find an inhibitory effect on albumin secretion, suggesting no major interaction.[12]
-
Issue 3: I am observing unexpected cellular effects or toxicity.
-
Possible Cause: The final concentration of DMSO in your cell culture is too high.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO is at a level well-tolerated by your specific cell line, typically below 0.5%.
-
Always include a vehicle control (media with the same final concentration of DMSO without 1-DNJ HCl) to distinguish the effects of the compound from the effects of the solvent.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of 1-DNJ HCl in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of 1-DNJ HCl powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg.
-
Add the appropriate volume of sterile, anhydrous DMSO. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mg/mL stock solution of 1-DNJ HCl in DMSO
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640) with all necessary supplements (e.g., FBS, antibiotics)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mg/mL 1-DNJ HCl stock solution at room temperature.
-
Determine the final concentration of 1-DNJ HCl needed for your experiment. For example, to prepare a 10 µM working solution from a 10 mg/mL (~50 mM) stock, a 1:5000 dilution is needed.
-
Recommended Dilution Method (Stepwise): a. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed cell culture medium. For example, add 2 µL of the 10 mg/mL stock to 98 µL of medium to make a 1 mM intermediate stock. Mix gently by pipetting. b. Add the required volume of the intermediate stock to your final volume of cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium to achieve a final concentration of 10 µM.
-
Gently mix the final working solution.
-
Add the working solution to your cell culture plates.
-
Remember to include a vehicle control with the same final concentration of DMSO.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: 1-DNJ HCl activates the PI3K/Akt pathway, promoting cell growth and survival.
Caption: 1-DNJ HCl activates NRF2/OGG1 signaling to mitigate oxidative stress.
Caption: A typical workflow for using 1-DNJ HCl in cell culture experiments.
References
- 1. Mulberry (Morus alba L.) Leaf Extract and 1-Deoxynojirimycin Improve Skeletal Muscle Insulin Resistance via the Activation of IRS-1/PI3K/Akt Pathway in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Effects of 1-Deoxynojirimycin Extracts of Mulberry Leaves on Oxidative Stress and the Function of the Intestinal Tract in Broilers Induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Studies on the effect of 1-deoxynojirimycin on the release of albumin, sialyltransferase and alpha 1 acid glycoprotein from liver slices from normal and inflamed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 1-Deoxynojirimycin (DNJ) in Rat Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the oral bioavailability of 1-Deoxynojirimycin (DNJ) in rats.
Frequently Asked Questions (FAQs)
Q1: What is 1-Deoxynojirimycin (DNJ) and why is its oral bioavailability a concern?
A1: 1-Deoxynojirimycin (DNJ) is a natural iminosugar, primarily found in mulberry leaves, that acts as a potent inhibitor of α-glucosidase. This activity makes it a promising therapeutic agent for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. However, its therapeutic efficacy is limited by its rapid absorption and excretion, leading to low oral bioavailability. Enhancing its bioavailability is crucial for developing more effective oral formulations.
Q2: What are the known strategies to improve the oral bioavailability of DNJ in rats?
A2: Current research in rat models has explored several strategies, including:
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Co-administration with excipients: Using agents like Carboxymethylcellulose Sodium (CMCNa) to modify the drug release and absorption profile.
-
Nanoformulations: Encapsulating DNJ in nanocarriers such as selenized nanovesicles or solid lipid nanoparticles to improve stability and absorption.
-
Use of purified DNJ: Studies have shown that purified DNJ may have better bioavailability compared to mulberry extracts, suggesting that other components in the extract might hinder its absorption.[1]
Q3: How does Carboxymethylcellulose Sodium (CMCNa) improve the pharmacokinetics of DNJ?
A3: Carboxymethylcellulose Sodium (CMCNa) is a viscosity-enhancing agent. When co-administered with DNJ, it is believed to increase the viscosity of the gastrointestinal fluid. This slows down the transit of DNJ through the absorption window in the small intestine, leading to a more sustained release and potentially altered absorption profile. While it may decrease the peak plasma concentration (Cmax), it can prolong the drug's presence in the systemic circulation.
Q4: What is the proposed mechanism of DNJ absorption in the intestine?
A4: DNJ is structurally similar to glucose and is believed to be absorbed in the small intestine via glucose transporters. The primary transporters involved are thought to be the sodium-dependent glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2). Some studies suggest that DNJ can down-regulate the expression of these transporters, which may be a part of its mechanism of action in controlling glucose absorption.[1][2]
Troubleshooting Guides
Issue: High variability in pharmacokinetic data between individual rats.
-
Possible Cause 1: Inconsistent fasting period.
-
Troubleshooting Tip: Ensure all rats are subjected to a consistent and adequate fasting period (typically 12 hours) before oral administration of DNJ. Food in the gastrointestinal tract can significantly affect drug absorption.
-
-
Possible Cause 2: Improper oral gavage technique.
-
Troubleshooting Tip: Standardize the oral gavage procedure. Ensure the gavage needle is correctly placed to deliver the formulation directly into the stomach without causing injury or stress to the animal. Improper administration can lead to incomplete dosing or altered absorption.
-
-
Possible Cause 3: Stress-induced physiological changes.
-
Troubleshooting Tip: Handle the animals gently and allow for an acclimatization period to the experimental environment. Stress can alter gastrointestinal motility and blood flow, leading to variable drug absorption.
-
Issue: Low or undetectable levels of DNJ in plasma samples.
-
Possible Cause 1: Inadequate dose.
-
Troubleshooting Tip: Review the dosage used in your study. The dose of DNJ should be sufficient to achieve detectable plasma concentrations. Refer to published studies for appropriate dose ranges in rats.
-
-
Possible Cause 2: Rapid metabolism or excretion.
-
Troubleshooting Tip: DNJ is known for its rapid excretion. Ensure that your blood sampling schedule is frequent enough, especially at early time points (e.g., 5, 15, 30 minutes post-dose), to capture the peak plasma concentration (Cmax).
-
-
Possible Cause 3: Analytical method not sensitive enough.
-
Troubleshooting Tip: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., HILIC-MS/MS). DNJ lacks a strong chromophore, so a highly sensitive method is required for its quantification in plasma.
-
Issue: Difficulty in preparing stable DNJ nanoformulations.
-
Possible Cause 1: Inappropriate selection of lipids and surfactants.
-
Troubleshooting Tip: The choice of solid lipid and surfactant is critical for the stability of solid lipid nanoparticles (SLNs). Conduct a screening of different lipids and surfactants to find a combination that provides good drug encapsulation efficiency and particle size stability.
-
-
Possible Cause 2: Suboptimal formulation process parameters.
-
Troubleshooting Tip: Optimize the parameters of your nanoformulation preparation method (e.g., homogenization speed and time, temperature). These factors can significantly impact the particle size, polydispersity index (PDI), and stability of the formulation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of 1-Deoxynojirimycin (DNJ) in Rats with and without Co-administration of Carboxymethylcellulose Sodium (CMCNa)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| DNJ alone | 50 mg/kg | Not Reported | Not Reported | 3307.65 | Wang et al., 2012 |
| DNJ + CMCNa | 50 mg/kg | Not Reported | Not Reported | 1672.57 | Wang et al., 2012 |
Experimental Protocols
Pharmacokinetic Study of Oral DNJ in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast the rats for 12 hours prior to the experiment, with free access to water.
-
Drug Administration:
-
Prepare the DNJ formulation (e.g., dissolved in distilled water, or as a nanoformulation).
-
Administer the formulation to the rats via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantification of DNJ in Rat Plasma by HILIC-MS/MS
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Precipitate the plasma proteins by adding a 3-fold volume of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., TSKgel Amide-80).
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable modifier like ammonium formate or formic acid.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for DNJ and an appropriate internal standard.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of DNJ in rats.
Caption: Proposed mechanism of 1-Deoxynojirimycin (DNJ) absorption in the small intestine.
References
Technical Support Center: 1-Deoxynojirimycin (DNJ) in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of 1-Deoxynojirimycin (DNJ) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1-Deoxynojirimycin (DNJ)?
A1: 1-Deoxynojirimycin is a potent competitive inhibitor of α-glucosidases, enzymes responsible for breaking down complex carbohydrates into glucose.[1][2][3] It acts as a glucose analogue, with a nitrogen atom replacing the oxygen in the pyranose ring, which allows it to bind to the active site of these enzymes.[3] This inhibition of α-glucosidases, such as sucrase and maltase, forms the basis of its use in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels.[1]
Q2: Besides α-glucosidase inhibition, what are other known effects of DNJ in cellular assays?
A2: DNJ is known to have several other effects in cellular systems. It can act as a pharmacological chaperone for mutant forms of acid α-glucosidase (GAA), increasing their stability and lysosomal trafficking, which is relevant for Pompe disease.[4] It also inhibits endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of N-linked glycoproteins.[5][6] This can lead to the activation of the Unfolded Protein Response (UPR).[7][8] Additionally, DNJ and its derivatives can inhibit the biosynthesis of glucosphingolipids (GSLs).[9]
Q3: What are the typical working concentrations for DNJ in cell culture?
A3: The effective concentration of DNJ can vary significantly depending on the cell type and the specific biological process being investigated. For inhibition of α-glucosidases in cellular assays, concentrations in the low micromolar to millimolar range are often used.[2][10][11] For example, in some cancer cell lines, IC50 values for cell viability reduction have been observed in the millimolar range.[12][13] It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration.
Q4: Can DNJ affect cell viability?
A4: Yes, at higher concentrations, DNJ can impact cell viability.[12][13] The cytotoxic effects can vary between different cell lines. For instance, some studies have shown a significant decrease in viability in cancer cell lines at millimolar concentrations, while normal cell lines appeared less affected at similar concentrations.[12][13] It is essential to assess cell viability using assays like MTT or trypan blue exclusion when treating cells with DNJ, especially at concentrations above the low micromolar range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected changes in protein glycosylation patterns. | DNJ inhibits ER α-glucosidases I and II, which are essential for N-linked glycoprotein processing. This can lead to the accumulation of improperly folded glycoproteins.[5][6] | - Analyze glycoprotein profiles using techniques like SDS-PAGE and Western blotting with glycosylation-specific antibodies. - Consider using endoglycosidases (e.g., Endo H, PNGase F) to characterize the glycosylation state of your protein of interest. |
| Activation of the Unfolded Protein Response (UPR). | Inhibition of ER glucosidases by DNJ can cause an accumulation of misfolded glycoproteins in the ER, leading to ER stress and activation of the UPR signaling pathways (IRE1, PERK, ATF6).[7][8][14] | - Monitor UPR activation by measuring the expression of key UPR markers such as BiP, CHOP, and spliced XBP1 mRNA. - Use a lower concentration of DNJ or a shorter treatment time to minimize ER stress. |
| Alterations in lysosomal morphology or function. | DNJ can act as a pharmacological chaperone for certain lysosomal enzymes, potentially altering their trafficking and localization.[4] This can lead to changes in lysosomal size, number, or enzymatic activity. | - Examine lysosomal morphology using fluorescent dyes like LysoTracker. - Assess the activity of specific lysosomal enzymes using fluorogenic substrates. - Perform colocalization studies with lysosomal markers like LAMP1 to track the localization of proteins of interest. |
| Reduced cell proliferation or viability. | High concentrations of DNJ can be cytotoxic to some cell lines.[12][13] Off-target effects on other cellular processes could also contribute to reduced proliferation. | - Perform a dose-response curve to determine the IC50 value for your specific cell line. - Use the lowest effective concentration of DNJ for your experiments. - Include a positive control for cytotoxicity to ensure the assay is working correctly. - Assess apoptosis and necrosis using methods like Annexin V/PI staining. |
| Inconsistent or irreproducible results. | This can be due to various factors including DNJ stability, cell line variability, or issues with the experimental setup. | - Prepare fresh DNJ solutions for each experiment as its stability in solution over time can vary. - Ensure consistent cell passage number and confluency. - Carefully control all experimental parameters, including incubation times and media components. |
Quantitative Data
Table 1: IC50 Values of 1-Deoxynojirimycin (DNJ) and its Derivatives against various α-Glucosidases
| Compound | Enzyme | IC50 (µM) | Source |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 155 ± 15 | [11] |
| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 222.4 ± 0.5 | [2] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | [15] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | [15] |
| ToP-DNJ | ER α-glucosidase II | 9.0 | [10] |
| Phenyltriazole-DNJ Hybrid (Compound 18) | α-glucosidase | 11 ± 1 | [11] |
| N-alkyl-1-DNJ derivative (Compound 43) | α-glucosidase | 30.0 ± 0.60 | [2] |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of DNJ against α-glucosidase in vitro.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
1-Deoxynojirimycin (DNJ)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DNJ in phosphate buffer.
-
In a 96-well plate, add varying concentrations of DNJ to the wells. Include a positive control (e.g., acarbose) and a negative control (buffer only).
-
Add the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each DNJ concentration and determine the IC50 value.[16]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of DNJ on the viability of adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
1-Deoxynojirimycin (DNJ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/cm³ and allow them to adhere overnight.
-
Prepare serial dilutions of DNJ in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of DNJ. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]
Protocol 3: Western Blot for Unfolded Protein Response (UPR) Markers
This protocol describes how to detect the upregulation of UPR-associated proteins in response to DNJ treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
1-Deoxynojirimycin (DNJ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., anti-BiP, anti-CHOP, anti-ATF4) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with DNJ at the desired concentration and for the appropriate time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the UPR markers.
Visualizations
References
- 1. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 14. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
Technical Support Center: α-Glucosidase Inhibition Assay with 1-Deoxynojirimycin (DNJ)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the α-glucosidase inhibition assay with 1-Deoxynojirimycin (DNJ).
Troubleshooting Guide
This section addresses common problems encountered during the α-glucosidase inhibition assay with DNJ.
Question: Why am I seeing inconsistent or no inhibition with my 1-Deoxynojirimycin (DNJ) positive control?
Answer: Inconsistent or absent inhibition by DNJ can stem from several factors related to reagent integrity, assay conditions, and the DNJ solution itself.
-
DNJ Degradation: DNJ solutions, especially if not stored properly, can lose activity. It is recommended to prepare fresh solutions and store them at -20°C for long-term use.
-
Enzyme Activity: Ensure your α-glucosidase is active. Run a control reaction with just the enzyme and substrate to confirm its viability. The source and concentration of the enzyme are critical; for instance, α-glucosidase from Saccharomyces cerevisiae is commonly used.[1]
-
Incorrect Buffer Conditions: The pH of the reaction buffer is crucial for optimal enzyme activity and inhibitor binding. A potassium phosphate buffer with a pH of 6.8 is frequently used.[2][3]
-
Inaccurate Pipetting: Given the small volumes often used in microplate assays, even minor pipetting errors can lead to significant variations in concentration and, consequently, inconsistent results.
Question: My results show high variability between replicate wells. What could be the cause?
Answer: High variability across replicates is a common issue in enzyme assays and can often be traced back to procedural inconsistencies.
-
Insufficient Mixing: Ensure all components in the well are thoroughly mixed after each addition, especially after adding the enzyme, substrate, and inhibitor.
-
Temperature Fluctuations: Maintaining a constant temperature (typically 37°C) throughout the incubation period is critical for consistent enzyme kinetics.[1][2][3] Use a calibrated incubator or water bath.
-
Edge Effects in Microplates: The outer wells of a microplate can be susceptible to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with a buffer to maintain humidity.
-
Inconsistent Incubation Times: The pre-incubation of the enzyme with the inhibitor and the subsequent incubation with the substrate must be timed precisely and consistently for all wells.[2][3]
Question: I am observing a high background signal in my blank wells. How can I reduce it?
Answer: A high background signal can interfere with accurate measurements of enzyme inhibition.
-
Substrate Instability: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), can undergo spontaneous hydrolysis, especially at a non-optimal pH or elevated temperatures, leading to the release of p-nitrophenol and a yellow color. Prepare the pNPG solution fresh and store it protected from light.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination that could contribute to the background absorbance.
-
Incorrect Blank Preparation: A proper blank should contain all reaction components except the enzyme, to account for any non-enzymatic hydrolysis of the substrate.
Frequently Asked Questions (FAQs)
Q1: What is the typical IC50 value for 1-Deoxynojirimycin (DNJ) in an α-glucosidase inhibition assay?
A1: The IC50 value of DNJ can vary depending on the source of the α-glucosidase and the specific assay conditions. However, literature reports IC50 values for DNJ against α-glucosidase in the micromolar to nanomolar range. For example, some studies report an IC50 of 0.297 µg/mL.[4] Another study reported an IC50 value of 8.15 ± 0.12 μM.[2]
Q2: What is the mechanism of inhibition of α-glucosidase by 1-Deoxynojirimycin (DNJ)?
A2: DNJ is a potent competitive inhibitor of α-glucosidase.[4][5] Its structure is very similar to the natural substrate, allowing it to bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.[5][6]
Q3: How should I prepare and store my 1-Deoxynojirimycin (DNJ) stock solution?
A3: DNJ is typically dissolved in the assay buffer or water to prepare a stock solution. For short-term use, the solution can be stored at 4°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q4: Can I use a different substrate instead of p-nitrophenyl-α-D-glucopyranoside (pNPG)?
A4: While pNPG is the most common chromogenic substrate for this assay due to its simplicity and sensitivity, other substrates can be used. However, changing the substrate will likely require re-optimization of the assay conditions, and the resulting IC50 values may not be directly comparable to those obtained with pNPG.
Q5: How do I choose the appropriate concentrations of enzyme and substrate?
A5: The concentrations of the enzyme and substrate should be optimized to ensure the reaction proceeds at a measurable rate and is in the linear range. A common approach is to use a substrate concentration that is at or below the Michaelis-Menten constant (Km) of the enzyme. The enzyme concentration should be chosen to give a linear increase in product formation over the desired incubation time. Optimization experiments are often necessary to determine the ideal concentrations for your specific conditions.[1][7]
Quantitative Data Summary
| Parameter | 1-Deoxynojirimycin (DNJ) | Acarbose (Reference Inhibitor) | Reference |
| IC50 Value | 8.15 ± 0.12 µM | - | [2] |
| 0.297 µg/mL | - | [4] | |
| 222.4 ± 0.50 µM | 822.0 ± 1.5 µM | [5] | |
| Inhibition Type | Competitive | Competitive | [4][5] |
| Ki Value | - | - |
Experimental Protocols
Detailed Methodology for α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common practices.[2][3] Researchers should optimize conditions for their specific experimental setup.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL.[3] Prepare this solution fresh before each experiment.
-
pNPG Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 1 mM.[2]
-
Inhibitor (DNJ) Solution: Prepare a stock solution of DNJ in the phosphate buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Stopping Reagent: Prepare a 0.1 M or 0.2 M sodium carbonate (Na₂CO₃) solution.[2][3]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of different concentrations of the DNJ solution to the wells of a 96-well microplate. For the control and blank wells, add 50 µL of the phosphate buffer.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.[3]
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.[3]
-
Stop the reaction by adding 100 µL of the sodium carbonate solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme + substrate + buffer)
-
Abs_sample is the absorbance of the sample (enzyme + substrate + inhibitor)
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the α-glucosidase inhibition assay with DNJ.
Caption: Troubleshooting logic for the α-glucosidase inhibition assay.
References
- 1. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]
- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Determination of the Polyhydroxylated Alkaloids Compounds with α-Glucosidase Inhibitor Activity in Mulberry Leaves of Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Absorption of 1-Deoxynojirimycin (DNJ) in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor absorption of 1-Deoxynojirimycin (DNJ) in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is 1-Deoxynojirimycin (DNJ) and why is its absorption a concern?
A1: 1-Deoxynojirimycin (DNJ) is a potent alpha-glucosidase inhibitor, primarily found in mulberry leaves, with significant potential for managing hyperglycemia.[1][2] However, its therapeutic efficacy is often limited by its high hydrophilicity, leading to poor absorption from the gastrointestinal tract, rapid excretion, and consequently, low oral bioavailability.[3]
Q2: What is the typical oral bioavailability of DNJ in animal models?
A2: Studies in rats have shown the oral bioavailability of pure 1-DNJ to be approximately 50% ± 9% when compared to intravenous administration.[4][5] However, this can be significantly lower when DNJ is administered as a component of a crude mulberry leaf extract.[6][7]
Q3: My in vivo experiments with DNJ are showing inconsistent or lower-than-expected efficacy. Could this be related to poor absorption?
A3: Yes, it is highly probable. Low and variable oral absorption can lead to sub-therapeutic plasma concentrations of DNJ, resulting in diminished or inconsistent pharmacological effects.[8] Factors such as the formulation of DNJ (pure compound vs. extract), the presence of other compounds, and the physiological state of the animal can all influence its absorption.[6]
Q4: What are the primary strategies to enhance the oral absorption of DNJ?
A4: Several strategies are being explored to overcome the poor absorption of DNJ. These can be broadly categorized as:
-
Formulation with Adjuvants: Co-administration with absorption-modifying excipients like carboxymethylcellulose sodium (CMCNa) can slow the absorption rate, potentially prolonging its therapeutic effect.[9][10]
-
Advanced Drug Delivery Systems: Encapsulating DNJ in nanoformulations, such as solid lipid nanoparticles (SLNs) or chitosan nanoparticles, can improve its stability and facilitate its transport across the intestinal epithelium.[11][12]
-
Structural Modification: Creating lipophilic prodrugs of DNJ is a common strategy to increase its permeability across the lipid membranes of intestinal cells.
Q5: How does poor absorption of DNJ impact its downstream cellular signaling effects?
A5: DNJ has been shown to exert some of its therapeutic effects by activating the PI3K/AKT signaling pathway, which is crucial for glucose metabolism and insulin sensitivity.[1] Inadequate absorption of DNJ would lead to lower systemic concentrations, which would logically result in reduced activation of this pathway and, consequently, a diminished therapeutic outcome.
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of DNJ Post-Oral Administration
Possible Cause:
-
High Hydrophilicity of DNJ: As a polar molecule, DNJ has difficulty passively diffusing across the lipid-rich intestinal cell membranes.
-
Rapid Excretion: DNJ is known to have a short half-life and is rapidly cleared from the body.[9]
-
Formulation Issues: The form of DNJ administered (e.g., crude extract vs. purified compound) can significantly impact its absorption.[6]
Troubleshooting Steps:
-
Optimize the Formulation:
-
Evaluate Different Administration Routes: While oral administration is common, for initial proof-of-concept studies, consider intraperitoneal or intravenous administration to bypass the intestinal absorption barrier and establish a baseline for efficacy.
-
Conduct a Dose-Response Study: An increase in the administered dose of DNJ has been shown to lead to a proportional increase in its plasma concentration.[9] Determine the optimal dose for your specific animal model and experimental goals.
Issue 2: High Variability in In Vivo Efficacy Between Animals
Possible Cause:
-
Inconsistent Gastric Emptying and Intestinal Transit Times: These physiological variations between individual animals can lead to differences in the rate and extent of DNJ absorption.
-
Differences in Gut Microbiota: The gut microbiome can influence the metabolism and absorption of various compounds.
-
Inaccurate Dosing: Inconsistent administration of the oral dose can contribute to variability.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before dosing.
-
Use a precise oral gavage technique to administer a consistent volume and concentration of the DNJ formulation.
-
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability.
-
Consider a More Controlled Delivery System: A formulation that provides a more controlled release of DNJ in the gastrointestinal tract may help to reduce variability in absorption.
Data Presentation
Table 1: Pharmacokinetic Parameters of 1-Deoxynojirimycin in Rats
| Formulation/Dose | Cmax (µg/mL) | Tmax (h) | AUC (mg·h/L) | Oral Bioavailability (%) | Reference(s) |
| Mulberry-derived DNJ (110 mg/kg) | 15 | 0.5 | Not Reported | Not Reported | [9] |
| Pure DNJ (Oral, 80 mg/kg) | Not Reported | Not Reported | Not Reported | 50 ± 9 | [4][5] |
| DNJ with CMCNa | Decreased absorption rate | Not Reported | Not Reported | Not Reported | [9][10] |
| N-oleoyl-DNJ Selenized Nanovesicles | Improved pharmacokinetic profile | Not Reported | Not Reported | Not Reported | Not explicitly quantified in the provided text |
Note: Direct comparative studies for different advanced formulations with complete pharmacokinetic profiles are limited in the publicly available literature. The table represents a compilation of data from various sources.
Experimental Protocols
Key Experiment: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is a synthesized methodology for assessing the intestinal permeability of a hydrophilic compound like 1-DNJ.
Objective: To determine the effective permeability (Peff) of 1-DNJ across a specific segment of the rat intestine.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g), fasted overnight with free access to water.
-
Anesthesia (e.g., ketamine/xylazine cocktail).
-
Surgical instruments (scissors, forceps, sutures).
-
Peristaltic pump.
-
Silicone tubing.
-
Perfusion solution: Krebs-Ringer buffer (or similar physiological buffer) containing a known concentration of 1-DNJ and a non-absorbable marker (e.g., phenol red).
-
Syringes and collection vials.
-
Analytical equipment for DNJ quantification (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heated surgical board to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, ileum). Carefully handle the tissue to maintain blood supply.
-
-
Cannulation:
-
Insert an inlet cannula into the proximal end of the selected intestinal segment and an outlet cannula at the distal end.
-
Ligate the cannulas securely, ensuring no leakage.
-
-
Perfusion:
-
Gently flush the intestinal segment with pre-warmed (37°C) drug-free buffer to remove any intestinal contents.
-
Begin perfusion with the 1-DNJ-containing solution at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for an equilibration period (e.g., 30 minutes) to achieve steady-state conditions.
-
Collect the perfusate from the outlet cannula at predetermined time intervals (e.g., every 15 minutes) for a total of 90-120 minutes.
-
-
Sample Analysis:
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of 1-DNJ and the non-absorbable marker in the inlet and outlet perfusate samples using a validated analytical method.
-
-
Calculation of Effective Permeability (Peff):
-
The Peff can be calculated using the following equation, correcting for water flux using the non-absorbable marker: Peff = (Q * (1 - (Cout / Cin) * (Marker_in / Marker_out))) / (2 * π * r * L) Where:
-
Q is the perfusion flow rate.
-
Cout and Cin are the outlet and inlet concentrations of DNJ.
-
Marker_in and Marker_out are the inlet and outlet concentrations of the non-absorbable marker.
-
r is the radius of the intestine.
-
L is the length of the perfused segment.
-
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating 1-DNJ absorption.
Caption: Impact of DNJ absorption on the PI3K/AKT signaling pathway.
References
- 1. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Single-Pass Intestinal Perfusion (SPIP) and prediction of fraction absorbed and permeability in humans: A study with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of absorption of 1-deoxynojirimycin from mulberry water extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing [mdpi.com]
- 11. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Derivatization of 1-Deoxynojirimycin (DNJ) for Enhanced Cellular Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 1-Deoxynojirimycin (DNJ) to improve its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 1-Deoxynojirimycin (DNJ) necessary to enhance cellular uptake?
A1: 1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar with potent α-glucosidase inhibitory activity.[1] However, its high hydrophilicity limits its passive diffusion across cell membranes, resulting in poor bioavailability and reduced therapeutic efficacy.[2][3] Derivatization strategies aim to increase the lipophilicity of DNJ, thereby facilitating its transport across the lipid bilayers of cell membranes and enhancing its cellular uptake.[2][4]
Q2: What are the common strategies for derivatizing DNJ to improve its lipophilicity?
A2: Common derivatization strategies focus on modifying the secondary amine group of the DNJ piperidine ring. These include:
-
N-alkylation: Introducing alkyl chains of varying lengths (e.g., N-butyl, N-nonyl) to the nitrogen atom can significantly increase lipophilicity.[5][6]
-
Acylation: Attaching acyl groups, such as acetyl or oleoyl moieties, can also enhance the lipophilic character of DNJ.[3][4]
-
Conjugation with lipophilic molecules: Linking DNJ to other lipophilic molecules like flavonoids (e.g., chrysin) or phenyltriazoles can improve its membrane permeability.[2][7]
-
Formation of nanovesicles: Encapsulating derivatized DNJ, such as N-oleoyl-1-DNJ, into selenized nanovesicles has been shown to improve cellular uptake and bioavailability.[3]
Q3: How does increased lipophilicity affect the biological activity of DNJ derivatives?
A3: Increasing lipophilicity can have a dual effect. While it generally enhances cellular uptake, it can also influence the inhibitory activity of the derivative. The affinity of N-alkyl-1-deoxynojirimycin derivatives for α- and β-glucosidases may be explained by the presence of a lipophilic pocket in the enzyme's active site.[7] Therefore, it is crucial to balance lipophilicity and steric hindrance to maintain or even enhance the desired biological activity. For instance, a conjugate of DNJ and chrysin linked by an undecane chain exhibited excellent α-glucosidase inhibitory activity.[2]
Q4: What analytical methods are used to confirm the successful derivatization of DNJ?
A4: Due to the lack of a chromophore in the DNJ molecule, its detection often requires a derivatization step for analytical purposes or the use of specific detectors.[8][9][10] Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with detectors like Evaporative Light Scattering Detector (ELSD), Pulsed Amperometric Detector (PAD), or Mass Spectrometry (MS).[10][11] Pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is frequently used for UV or fluorescence detection.[8][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization, such as trimethylsilyl (TMS) derivatization, to increase the volatility of DNJ.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the synthesized derivatives and confirm the position of the modification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for verifying the formation of the desired DNJ derivative.[3]
Troubleshooting Guides
Issue 1: Low Yield of Derivatized DNJ
-
Possible Cause: Incomplete reaction.
-
Troubleshooting:
-
Optimize the molar ratio of reactants. For example, in the synthesis of N-oleoyl-1-DNJ, a stoichiometric ratio of 1:1.5:2:1.5 for 1-DNJ, oleic acid, DIPEA, and HATU was used.[3]
-
Adjust the reaction time and temperature. Stirring the reaction mixture for several hours at ambient or elevated temperatures may be necessary to drive the reaction to completion.[3]
-
Ensure the appropriate solvent is used. For instance, 80% acetonitrile is used to dissolve reactants for the synthesis of N-oleoyl-1-DNJ.[3]
-
-
-
Possible Cause: Degradation of reactants or products.
-
Troubleshooting:
-
Work under anhydrous conditions if reagents are sensitive to moisture.
-
Use a protective atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation.
-
-
-
Possible Cause: Inefficient purification.
-
Troubleshooting:
-
Select an appropriate purification method (e.g., column chromatography, recrystallization).
-
Optimize the solvent system for column chromatography to achieve good separation of the product from unreacted starting materials and byproducts.
-
-
Issue 2: Difficulty in Monitoring Reaction Progress
-
Possible Cause: DNJ and some derivatives are not UV-active.
-
Troubleshooting:
-
Utilize Thin Layer Chromatography (TLC) with a suitable staining method (e.g., potassium permanganate, ninhydrin) to visualize the reactants and products.
-
Employ LC-MS to monitor the appearance of the product's mass peak and the disappearance of the starting material's mass peak.[3]
-
-
Issue 3: Inconsistent Cellular Uptake Results
-
Possible Cause: Variability in cell culture conditions.
-
Troubleshooting:
-
Maintain consistent cell passage numbers and seeding densities for all experiments.
-
Ensure uniform incubation times and temperatures.[3]
-
Regularly check for mycoplasma contamination.
-
-
-
Possible Cause: Issues with the cellular uptake assay protocol.
-
Troubleshooting:
-
Validate the assay with appropriate positive and negative controls.
-
For fluorescence-based assays, ensure that the fluorescent label does not independently affect cellular uptake.
-
When using inhibitors to probe uptake mechanisms, pre-incubate the cells with the inhibitors for a sufficient time before adding the DNJ derivative.[3]
-
-
-
Possible Cause: Low stability of the DNJ derivative in the culture medium.
-
Troubleshooting:
-
Assess the stability of the compound in the cell culture medium over the time course of the experiment.
-
If instability is an issue, consider shorter incubation times or the use of a more stable derivative.
-
-
Quantitative Data Summary
Table 1: Lipophilicity and Cellular Uptake of DNJ Derivatives
| Derivative | Modification | Partition Coefficient (P.C.) | Cellular Uptake Enhancement | Reference |
| Acetylated N-(3'-iodo-2'-propenyl)-1-deoxynojirimycin | Acetylation and N-alkylation | 57.9 | Can penetrate the blood-brain barrier | [4] |
| Acetylated N-(3'-iodobenzyl)-1-deoxynojirimycin | Acetylation and N-alkylation | 1,462 | Can penetrate the blood-brain barrier | [4] |
| N-oleoyl-1-DNJ-loaded selenized nanovesicles (N-1-DNJ-Se@NVs) | N-acylation and formulation | Not specified | Increased cellular uptake efficiency | [3] |
| N-butyl-DNJ (NB-DNJ) | N-alkylation (C4) | Not specified | Rapid uptake (< 1 min) | [6] |
| N-nonyl-DNJ (NN-DNJ) | N-alkylation (C9) | Not specified | Rapid uptake (< 1 min) | [6] |
| N-cis-13-octadecenyl-DNJ (C18-DNJ) | N-alkenylation (C18) | Not specified | Rapid uptake (< 1 min), greatly increased cellular retention | [6] |
Table 2: α-Glucosidase Inhibitory Activity of DNJ Derivatives
| Derivative | Linker | IC50 (µM) | Inhibition Type | Reference |
| 1-Deoxynojirimycin (DNJ) | - | - | Competitive | [2] |
| DNJ-Chrysin Conjugate (Compound 6) | Undecane chain | 0.51 ± 0.02 | Mixed competitive | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-oleoyl-1-DNJ
This protocol is adapted from the synthesis of N-oleoyl-1-DNJ.[3]
-
Reactant Preparation: In a suitable flask, combine 1-Deoxynojirimycin (1-DNJ), oleic acid, diisopropylethylamine (DIPEA), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in a stoichiometric ratio of 1:1.5:2:1.5.
-
Dissolution: Add an appropriate volume of 80% acetonitrile to dissolve the reactants completely.
-
Reaction: Stir the mixture for over 2 hours under ambient conditions.
-
Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the N-oleoyl-1-DNJ derivative.
-
Purification: Purify the product using an appropriate chromatographic technique (e.g., silica gel column chromatography).
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol is based on the cellular uptake analysis of N-1-DNJ-loaded nanovesicles in Caco-2 cells.[3]
-
Cell Culture: Culture Caco-2 cells in 6-well plates at a density of 5 x 10^5 cells per well for over 24 hours.
-
Preparation of Labeled Derivatives: Prepare fluorescently labeled DNJ derivatives (e.g., with DiO) using a suitable method.
-
Incubation: Incubate the Caco-2 cells with the fluorescently labeled DNJ derivatives at a concentration of 10 µg/mL at 37°C for various time points (e.g., 0.5, 1, and 2 hours).
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS.
-
Measure the fluorescence intensity of the cells using a flow cytometer.
-
Calculate the cell uptake rate based on the percentage of fluorescently positive cells.
-
-
Investigation of Uptake Mechanisms (Optional):
-
Pre-incubate the cells with various endocytosis inhibitors (e.g., sucrose, chlorpromazine, simvastatin, genistein) for 30 minutes before adding the labeled derivatives.
-
Perform the uptake assay at 4°C to assess temperature-dependent uptake.
-
Analyze the relative uptake under these conditions to elucidate the cellular trafficking pathways.
-
Visualizations
Caption: Experimental workflow for the derivatization of DNJ and subsequent cellular uptake analysis.
Caption: Rationale for DNJ derivatization to improve therapeutic efficacy.
References
- 1. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorative Hypoglycemic Effect of 1-DNJ via Structural Derivatization Followed by Assembly Into Selenized Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of lipophilic 1-deoxygalactonojirimycin derivatives as D-galactosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in 1-Deoxynojirimycin (DNJ) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving 1-Deoxynojirimycin (DNJ).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DNJ, presented in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition in Alpha-Glucosidase Activity Assay
Question: I am not observing the expected inhibitory effect of DNJ on alpha-glucosidase, or the results are highly variable. What could be the cause?
Answer: Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Enzyme Source and Purity: The source of your alpha-glucosidase (e.g., yeast, rat intestine) can significantly impact its sensitivity to DNJ. Ensure the enzyme is active and of high purity.
-
Substrate Concentration: The concentration of the substrate, commonly p-nitrophenyl-α-D-glucopyranoside (pNPG), should be appropriate for the enzyme kinetics. High substrate concentrations may overcome competitive inhibition by DNJ.
-
pH and Buffer Conditions: DNJ's inhibitory activity is pH-dependent. Ensure your assay buffer is at the optimal pH for both the enzyme and DNJ activity, typically around 6.8.
-
DNJ Stability: While generally stable, prolonged storage of DNJ solutions at room temperature or in inappropriate buffers can lead to degradation. Prepare fresh solutions or store aliquots at -20°C. High temperatures (above 80°C) can cause thermochemical degradation[1].
-
Incubation Times: Pre-incubating DNJ with the enzyme before adding the substrate is crucial for competitive inhibitors. Optimize this pre-incubation time.
Logical Troubleshooting Workflow for Alpha-Glucosidase Assay
Caption: Troubleshooting workflow for alpha-glucosidase inhibition assays.
Issue 2: Unexpected Cell Viability Results
Question: My cell viability assay (e.g., MTT, XTT) shows that DNJ is either more toxic than expected or is increasing cell proliferation. Why is this happening?
Answer: Unexpected cytotoxicity or proliferative effects can stem from several sources:
-
Off-Target Effects: At high concentrations, DNJ can have off-target effects. For example, it can induce endoplasmic reticulum (ER) stress, which may lead to apoptosis in some cell lines[2].
-
Assay Interference: Some assay reagents can be affected by the experimental compound. For instance, certain compounds can interfere with the reduction of tetrazolium salts like MTT, leading to an over- or underestimation of cell viability[3]. It is advisable to include a control where DNJ is added to the assay medium without cells to check for direct chemical reactions.
-
Cell Line Specificity: The response to DNJ can be highly cell-type dependent. Some cell lines may be more sensitive to its effects on glycoprotein processing, which can impact cell health and proliferation.
-
Nutrient Levels in Media: The glucose concentration in your culture media can influence the cellular response to a glucose analogue like DNJ.
Issue 3: No Effect on Glucose Uptake in Cells
Question: I am using the fluorescent glucose analog 2-NBDG to measure glucose uptake, but DNJ treatment is not showing any effect. What's wrong?
Answer: This is a common issue with fluorescent glucose analogs. Here's what to consider:
-
2-NBDG Uptake Mechanism: Studies have shown that the uptake of 2-NBDG can occur independently of glucose transporters (GLUTs) in some cell lines[4]. Therefore, a lack of effect from DNJ, which primarily acts on glucosidases and may indirectly affect glucose metabolism, might be because the 2-NBDG uptake in your specific cell model is not a reliable measure of GLUT-mediated glucose transport.
-
DNJ's Primary Mechanism: DNJ's main role is to inhibit alpha-glucosidases, which are involved in the breakdown of complex carbohydrates into glucose. In a typical cell culture experiment with glucose as the primary energy source, the effect of DNJ on glucose uptake might be minimal or indirect. Its impact is more pronounced in systems where complex carbohydrates are being metabolized.
-
Experimental Controls: Ensure you have proper controls, such as a known GLUT inhibitor (e.g., cytochalasin B), to validate that your assay is measuring transporter-mediated glucose uptake. If cytochalasin B also shows no effect, it's likely an issue with the 2-NBDG assay in your cell line[5].
Issue 4: Inconsistent Western Blot Results for Signaling Pathways
Question: I am trying to assess the effect of DNJ on signaling pathways like PI3K/Akt or Nrf2, but my Western blot results are inconsistent or show no change. What should I check?
Answer: Western blotting requires careful optimization. Here are some common troubleshooting points:
-
Antibody Quality: Ensure your primary antibodies are validated for the species you are working with and are specific for the phosphorylated or total protein of interest.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
Sample Preparation: Include protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target proteins[6].
-
Treatment Time and Dose: The activation of signaling pathways is often transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing DNJ's effect.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., cells treated with a known activator of the pathway) and negative controls (untreated cells) to validate your assay[7].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1-Deoxynojirimycin?
A1: 1-Deoxynojirimycin is a potent inhibitor of alpha-glucosidases, enzymes located in the brush border of the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By competitively inhibiting these enzymes, DNJ delays carbohydrate digestion and reduces postprandial blood glucose levels.
Q2: What are the known off-target effects of DNJ?
A2: Besides its primary target, DNJ can also inhibit other glycosidases, such as those involved in the N-linked glycosylation of proteins in the endoplasmic reticulum. This can lead to ER stress and the activation of the unfolded protein response (UPR)[2]. DNJ has also been shown to influence cellular signaling pathways, including the PI3K/Akt and Nrf2 pathways[8][9].
Q3: What is a typical IC50 value for DNJ against alpha-glucosidase?
A3: The IC50 value of DNJ can vary depending on the source of the alpha-glucosidase and the assay conditions. However, it is generally a potent inhibitor. For example, the IC50 of DNJ against α-glucosidase has been reported to be 0.297 µg/mL[10]. The inhibitory constant (Ki) against sucrase has been reported to be in the range of 10-7 to 10-8 M[11].
Q4: How should I prepare and store DNJ solutions for in vitro experiments?
A4: DNJ is typically soluble in water and cell culture media. For stock solutions, it is recommended to dissolve DNJ in sterile water or a suitable buffer (e.g., PBS) at a high concentration, filter-sterilize, and store in aliquots at -20°C to minimize freeze-thaw cycles. While stable, avoid prolonged storage at room temperature. DNJ has been shown to be relatively heat-stable up to 121°C for 15 minutes[12].
Q5: Can DNJ affect cell signaling pathways directly?
A5: Yes, DNJ has been shown to modulate intracellular signaling pathways. For instance, it can improve insulin sensitivity by activating the PI3K/Akt pathway, leading to increased GLUT4 translocation to the cell membrane[8]. It can also activate the Nrf2 antioxidant response pathway, which helps to mitigate oxidative stress[9][13].
Data Presentation
Table 1: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and its Derivatives against Alpha-Glucosidases
| Compound | Enzyme Source | IC50 / Ki | Reference |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | IC50: 222.4 ± 0.5 µM | [14] |
| 1-Deoxynojirimycin (DNJ) | Rat intestinal sucrase | Ki: 1.14 x 10-7 M | [11] |
| N-alkyl-DNJ derivative (C5 chain) | Yeast α-glucosidase | IC50: 30.0 ± 0.60 µM | [14] |
| Fagomine | α-glucosidase | IC50: 0.18 mg/mL | [15][16] |
| 2-O-α-D-galactopyranosyl-DNJ | α-glucosidase | IC50: 2.9 mg/mL | [15][16] |
| Acarbose (Reference) | Yeast α-glucosidase | IC50: 822.0 ± 1.5 µM | [14] |
Table 2: Stability of 1-Deoxynojirimycin (DNJ) under Various Conditions
| Condition | Duration | DNJ Loss Rate | Reference |
| Microwave (800 W) | 1 hour | 65% | [17] |
| Heating at 121°C | 15 minutes | Relatively stable | [12][18] |
| High Temperature (>80°C) | - | Potential for thermochemical degradation | [1] |
| Acidic/Alkaline Conditions | - | Stable | [17] |
| Ultrasonic Treatment | - | Stable | [17] |
Experimental Protocols
1. Alpha-Glucosidase Inhibition Assay (using pNPG)
This protocol is adapted from standard methods for determining alpha-glucosidase inhibitory activity.
-
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Deoxynojirimycin (DNJ)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of alpha-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.
-
Prepare a solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare a series of dilutions of DNJ in phosphate buffer.
-
In a 96-well plate, add 50 µL of each DNJ dilution (or buffer for the control) to the wells.
-
Add 100 µL of the alpha-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
2. Cellular Glucose Uptake Assay (using 2-NBDG)
This protocol outlines a general procedure for measuring glucose uptake using the fluorescent analog 2-NBDG.
-
Materials:
-
Adherent cells cultured in a 96-well plate
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
1-Deoxynojirimycin (DNJ)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free medium for 1-2 hours.
-
Treat the cells with various concentrations of DNJ in glucose-free medium for the desired time (e.g., 1 hour). Include a vehicle control.
-
Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~465/540 nm) or visualize using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathways
Caption: DNJ-mediated activation of the PI3K/Akt signaling pathway.
Caption: DNJ-mediated activation of the Nrf2 antioxidant pathway.
References
- 1. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]
- 11. Effect of 1-desoxynojirimycin derivatives on small intestinal disaccharidase activities and on active transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 14. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract [spkx.net.cn]
- 18. 1-Deoxynojirimycin Content and Alfa-Glucosidase Inhibitory Activity and Heat Stability of 1-Deoxynojirimycin in Silkworm Powder [scirp.org]
How to prepare stable stock solutions of 1-Deoxynojirimycin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable stock solutions of 1-Deoxynojirimycin Hydrochloride (DNJ-HCl).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the intended downstream application. Water is a common choice, with a high solubility of up to 250 mg/mL (with the aid of ultrasound)[1]. Other options include DMSO, with a solubility of approximately 10 mg/mL, and PBS (pH 7.2), with a lower solubility of about 1 mg/mL[2][3][4]. For in vivo studies, preparing a homogeneous suspension in CMC-Na is also an option[5].
Q2: How should I store the solid this compound powder?
A2: The solid powder should be stored at 4°C under sealed conditions, protected from moisture and light[1]. For long-term storage, -20°C is also recommended[2][6].
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures[1]. Storage at -80°C is recommended for long-term stability, with solutions being stable for up to 6 months[1][4]. For shorter-term storage, -20°C is suitable for up to 1 month[1][4]. Some suppliers suggest that aqueous solutions in distilled water may be stored at -20°C for up to 3 months, while others advise against storing aqueous solutions for more than a day, highlighting the importance of consulting the supplier's specific recommendations[2][7].
Q4: Can I store my aqueous stock solution at 4°C?
A4: It is generally not recommended to store aqueous stock solutions of this compound at 4°C for extended periods. For any aqueous solution, it is best to prepare it fresh or store it frozen at -20°C or -80°C for long-term stability. One supplier explicitly does not recommend storing aqueous solutions for more than one day[2].
Q5: My this compound is difficult to dissolve in water. What should I do?
A5: If you encounter difficulty dissolving this compound in water, gentle warming to 37°C and sonication can aid in dissolution[1][4]. Ensure you are not exceeding the solubility limit for the desired solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high for the chosen solvent, or the compound may have come out of solution during freezing. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Always aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles[1]. |
| The aqueous solution appears cloudy after preparation. | This could be due to microbial contamination if non-sterile water was used or if the solution was not filter-sterilized. | For applications requiring sterility, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter after preparation[8]. |
| Loss of compound activity over time. | The compound may be unstable under the storage conditions used. | Review the recommended storage conditions. For long-term storage, -80°C is preferable to -20°C[1][4][8]. Ensure the solution is protected from light[1]. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | 250 mg/mL (with ultrasonic assistance) | [1] |
| DMSO | ~10 mg/mL | [2][3][4] |
| PBS (pH 7.2) | ~1 mg/mL | [2][3][4] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -80°C | 6 months | Water, DMSO | [1][4] |
| -20°C | 1 month | Water, DMSO | [1][4] |
| -20°C | up to 3 months | Distilled Water | [7] |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (FW: 199.63 g/mol )[1]
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 199.63 g/mol * (1000 mg / 1 g) = 1.9963 mg.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolve the compound: Add the appropriate volume of sterile water to the vial containing the powder. Vortex thoroughly. If the compound does not dissolve completely, sonicate the solution for a few minutes or warm it gently to 37°C until it is fully dissolved[1][4].
-
Sterilization (optional): For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile tube[8].
-
Aliquot and store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][4].
Mandatory Visualization
This compound is known to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle[1][8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 1-Deoxynojirimycin|19130-96-2|MSDS [dcchemicals.com]
- 7. 1-Deoxynojirimycin | 19130-96-2 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
1-Deoxynojirimycin Hydrochloride vs. Acarbose: A Comparative Analysis of α-Glucosidase Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α-glucosidase inhibition kinetics of 1-Deoxynojirimycin Hydrochloride (DNJ) and acarbose, two prominent inhibitors used in research and clinical settings. The following sections detail their mechanisms of action, comparative quantitative data, and the experimental protocols used to derive these findings.
Introduction to α-Glucosidase Inhibition
α-Glucosidases are enzymes located in the brush border of the small intestine that are essential for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1] By inhibiting these enzymes, the rate of carbohydrate digestion and subsequent glucose absorption is reduced, leading to a lower postprandial blood glucose spike.[1][2] This mechanism is a key therapeutic strategy for managing type 2 diabetes mellitus.[3] 1-Deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves, and acarbose, a complex oligosaccharide, are two of the most studied inhibitors of α-glucosidase.[4][5][6]
Mechanism of Action
Both 1-Deoxynojirimycin and acarbose function as competitive inhibitors of α-glucosidase.
-
1-Deoxynojirimycin (DNJ): As a glucose analog, DNJ binds to the active site of α-glucosidase.[7] The inhibition is a result of electrostatic attraction between DNJ and the enzyme, which generates a ground-state complex. This interaction induces a conformational change in the enzyme, effectively closing the active pocket and preventing the substrate from binding.[8]
-
Acarbose: This pseudotetrasaccharide also acts as a competitive and reversible inhibitor of intestinal α-glucosidases, including glucoamylase, sucrase, maltase, and isomaltase.[2][3][4] By blocking these enzymes, acarbose delays the digestion of carbohydrates, extending the overall digestion time and thereby decreasing the rate of glucose absorption.[2]
References
- 1. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Acarbose and 1-deoxynojirimycin inhibit maltose and maltooligosaccharide hydrolysis of human small intestinal glucoamylase-maltase in two different substrate-induced modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]
A Comparative Analysis of 1-Deoxynojirimycin and Miglitol in Attenuating Diabetes in Animal Models
In the landscape of therapeutic agents for type 2 diabetes, α-glucosidase inhibitors have carved a significant niche by delaying carbohydrate digestion and absorption. This guide provides a detailed comparison of two such inhibitors: 1-Deoxynojirimycin (DNJ), a natural iminosugar found predominantly in mulberry leaves, and its derivative, miglitol, a commercially available anti-diabetic drug. We delve into their efficacy in diabetic animal models, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.
Efficacy in Glycemic Control: A Head-to-Head Comparison
Both 1-Deoxynojirimycin and miglitol have demonstrated significant efficacy in improving glycemic control in various diabetic animal models. Their primary mode of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1][2]
While both compounds share this fundamental mechanism, studies suggest that DNJ may possess a broader spectrum of anti-diabetic activities. Beyond α-glucosidase inhibition, DNJ has been shown to modulate gut microbiota and influence glucose metabolism through various signaling pathways.[2][3] Miglitol, on the other hand, is a potent and well-characterized α-glucosidase inhibitor that is systemically absorbed but not metabolized, being excreted unchanged by the kidneys.[4]
Quantitative Data from Animal Studies
The following tables summarize the key findings from various studies conducted on diabetic animal models, offering a quantitative comparison of the effects of DNJ and miglitol on critical diabetic markers.
Table 1: Effects of 1-Deoxynojirimycin on Glycemic Parameters in Diabetic Animal Models
| Animal Model | Dosage | Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| Streptozotocin (STZ)-induced diabetic mice | 50 mg/kg | 4 weeks | Significantly decreased | Not Reported | [5][6][7] |
| STZ-induced diabetic mice | Not Specified | Not Specified | Significantly decreased (P < 0.01) | Not Reported | [8] |
| db/db mice | 20, 40, 80 mg/kg/day (intravenous) | 4 weeks | Significantly reduced | Not Reported | [9] |
| STZ-induced diabetic mice | 40 and 60 mg/kg/b.w. | 30 days | Exhibited anti-hyperglycemic activity | Not Reported | [10] |
Table 2: Effects of Miglitol on Glycemic Parameters in Diabetic Animal Models
| Animal Model | Dosage | Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| Goto-Kakizaki (GK) rats | 10, 20, 40 mg/100g diet | 8 weeks | Slight decrease in ΔAUC0-2h | Significantly decreased (at 40mg/100g) | [11][12] |
| Wistar fatty rats | 40 mg/100g high-fat diet | 29 days | Significantly decreased | Not Reported | [13] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 800 ppm in diet | 65 weeks | Significantly lower than control | Not Reported | [14] |
| STZ-induced diabetic rats | 10 mg/kg b.w. (acute) | Single dose | Significantly reduced post-maltose increment | Not Reported | [15] |
Delving into the Mechanisms: Signaling Pathways
The primary mechanism for both DNJ and miglitol is the inhibition of α-glucosidase. However, research indicates that DNJ's therapeutic effects may extend to the modulation of key signaling pathways involved in glucose metabolism and insulin sensitivity.
Caption: Signaling pathway of 1-Deoxynojirimycin in diabetic models.
Experimental Corner: Protocols and Methodologies
To ensure the reproducibility and critical evaluation of the cited studies, this section outlines the typical experimental protocols employed in assessing the efficacy of DNJ and miglitol in diabetic animal models.
General Experimental Workflow
The following diagram illustrates a standard workflow for inducing diabetes in animal models and subsequently evaluating the therapeutic effects of DNJ or miglitol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Miglitol - Wikipedia [en.wikipedia.org]
- 5. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 1-Deoxynojirimycin Isolated from Mulberry Leaves on Glucose Metabolism and Gut Microbiota in a Streptozotocin-Induced Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of miglitol, an α-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. Effect of miglitol, an alpha-glucosidase inhibitor, on atherogenic outcomes in balloon-injured diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha-glucosidase inhibitor miglitol delays the development of diabetes and dysfunctional insulin secretion in pancreatic beta-cells in OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of miglitol administration to non-insulin-dependent diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability Challenge: A Comparative Analysis of 1-Deoxynojirimycin Formulations
For researchers, scientists, and drug development professionals, understanding and optimizing the bioavailability of promising therapeutic compounds is a critical step in translating a discovery into a viable treatment. 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor primarily found in mulberry leaves, holds significant promise for the management of type 2 diabetes. However, its therapeutic efficacy is often hampered by low oral bioavailability. This guide provides a comparative analysis of different DNJ formulations, supported by experimental data, to elucidate the impact of formulation strategies on its pharmacokinetic profile.
This comparative guide delves into the bioavailability of various 1-Deoxynojirimycin (DNJ) formulations, offering a quantitative and methodological overview for researchers. The inherent challenge with DNJ lies in its suboptimal absorption when administered orally in its natural form. To address this, various formulation strategies are being explored to enhance its systemic availability and, consequently, its therapeutic potential.
This guide will compare the pharmacokinetic profiles of purified DNJ, DNJ from mulberry leaf extract, and a novel sustained-release transdermal patch. Additionally, the absolute bioavailability of DNJ and its derivative, N-methyl-DNJ, will be presented.
Quantitative Comparison of DNJ Formulations
The following tables summarize the key pharmacokinetic parameters of different DNJ formulations, providing a clear comparison of their in vivo performance.
Table 1: Pharmacokinetic Parameters of Different Oral 1-Deoxynojirimycin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Purified DNJ (Oral) | 80 | 12980 ± 1920 | 0.50 ± 0.10 | 19220 ± 1370 | 50 ± 9 | [1] |
| Mulberry-derived DNJ (Oral) | 110 | 1500 | 0.5 | N/A | N/A | [1] |
| N-methyl-DNJ (Oral) | 80 | N/A | N/A | N/A | 62 ± 24 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation.
Table 2: Comparative Pharmacokinetics of a Sustained-Release Transdermal DNJ Patch
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg/h/mL) |
| Sustained-Release Patch | Significantly Different from Conventional Patch | Significantly Different from Conventional Patch | Significantly Different from Conventional Patch |
| Conventional Patch | - | - | - |
Specific quantitative values for the conventional patch were not provided in the source material, but the study confirmed significant improvements in the pharmacokinetic profile with the sustained-release formulation.
Mechanism of Action: Alpha-Glucosidase Inhibition
DNJ exerts its primary therapeutic effect by inhibiting alpha-glucosidase enzymes in the small intestine. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, DNJ delays carbohydrate digestion and reduces the postprandial spike in blood glucose levels.
Experimental Protocols
To ensure the reproducibility and validity of bioavailability studies, a well-defined experimental protocol is essential. The following is a representative protocol synthesized from the methodologies of the cited studies for an oral bioavailability study of a novel DNJ formulation in rats.
Experimental Workflow for Oral Bioavailability Study
1. Animal Model:
-
Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of DNJ.[1]
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Formulation Administration:
-
Oral Administration: Test formulations are administered to fasted rats via oral gavage. A control group receiving purified DNJ or the vehicle is included for comparison. The dosage is calculated based on the DNJ content of the formulation.
-
Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives an intravenous injection of a known concentration of DNJ.[1]
3. Blood Sampling:
-
Blood samples are collected serially at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Blood is typically drawn from the jugular vein or tail vein into heparinized tubes.
4. Sample Preparation and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of DNJ in the plasma samples is quantified using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] An internal standard is used to ensure accuracy.[1]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
-
The absolute bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[1]
Discussion and Future Perspectives
The presented data clearly indicate that formulation plays a pivotal role in the bioavailability of 1-Deoxynojirimycin. Purified DNJ exhibits significantly higher oral bioavailability compared to DNJ administered as part of a mulberry leaf extract.[2] This suggests that other components within the extract may interfere with DNJ absorption.
The development of novel drug delivery systems, such as the sustained-release transdermal patch, offers a promising approach to bypass the challenges of oral administration and improve the pharmacokinetic profile of DNJ. Further research into other advanced oral formulations, including solid dispersions, nanoparticles, and phospholipid complexes, is warranted to explore their potential in enhancing the oral bioavailability of DNJ. These strategies aim to improve the solubility, dissolution rate, and membrane permeability of DNJ, ultimately leading to more effective and consistent therapeutic outcomes for patients with type 2 diabetes. The continued investigation into these innovative formulations will be crucial in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of absorption of 1-deoxynojirimycin from mulberry water extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of 1-Deoxynojirimycin for α-glucosidase over other glycosidases
For researchers, scientists, and professionals in drug development, understanding the specificity of an enzyme inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of 1-Deoxynojirimycin (DNJ) against α-glucosidase versus other glycosidases, supported by experimental data and protocols.
1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and certain bacteria, is a potent inhibitor of α-glucosidases. Its ability to delay the digestion of carbohydrates has made it a subject of intense research, particularly in the context of type 2 diabetes management. However, to fully appreciate its therapeutic potential and to design specific and effective drugs, a thorough understanding of its inhibitory profile across a range of glycosidases is essential. This guide aims to provide that clarity by presenting a consolidated overview of DNJ's specificity.
Comparative Inhibitory Activity of 1-Deoxynojirimycin
The inhibitory potency of DNJ varies significantly across different classes of glycosidases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of DNJ against a panel of glycosidases, demonstrating its strong preference for α-glucosidase.
| Enzyme | Source Organism | Substrate | IC50 (µM) | Ki (µM) |
| α-Glucosidase | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside | ~1.8 - 35[1] | ~40 |
| β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | 71 | - |
| α-Galactosidase | Coffee Bean | p-Nitrophenyl-α-D-galactopyranoside | 89.13 | - |
| β-Galactosidase | Aspergillus oryzae | p-Nitrophenyl-β-D-galactopyranoside | 27 | - |
| α-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 30 | - |
| β-Mannosidase | - | - | >100* | - |
*Data for β-mannosidase is based on studies of a DNJ analogue which showed no inhibition at 100 µM, suggesting weak to no inhibition by 1-Deoxynojirimycin itself.[2] It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.
Visualizing the Specificity of 1-Deoxynojirimycin
The following diagram illustrates the differential inhibitory activity of 1-Deoxynojirimycin, highlighting its potent action on α-glucosidase compared to other glycosidases.
Caption: Specificity profile of 1-Deoxynojirimycin (DNJ) against various glycosidases.
Experimental Protocol: Glycosidase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of 1-Deoxynojirimycin against a glycosidase, using a chromogenic substrate such as p-nitrophenyl glycoside.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
1-Deoxynojirimycin (DNJ)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) or other appropriate p-nitrophenyl glycoside substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the glycosidase enzyme in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.
-
Prepare a stock solution of DNJ in phosphate buffer and create a series of dilutions to be tested.
-
Prepare a solution of the p-nitrophenyl glycoside substrate in phosphate buffer.
-
Prepare the sodium carbonate stop solution.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a defined volume of the enzyme solution to each well.
-
Add an equal volume of the different concentrations of the DNJ solution (or buffer for the control) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding a defined volume of the substrate solution to each well.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Terminate the reaction by adding the sodium carbonate solution. The addition of a strong base stops the enzymatic reaction and develops the color of the p-nitrophenol product.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each DNJ concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance of the reaction with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the DNJ concentration.
-
Determine the IC50 value, which is the concentration of DNJ that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of 1-Deoxynojirimycin on glycosidase activity.
Caption: Workflow for glycosidase inhibition assay.
References
A Comparative Safety Analysis of 1-Deoxynojirimycin and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the natural iminosugar 1-Deoxynojirimycin (DNJ) and its clinically approved synthetic derivatives, including miglitol, voglibose, miglustat, and migalastat. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor found in mulberry leaves and produced by various microorganisms, has served as a foundational molecule for the development of several therapeutic agents.[1][2] Its synthetic derivatives have been engineered to treat a range of conditions, from type 2 diabetes to lysosomal storage disorders.[3] While their efficacy is well-documented, a thorough understanding of their comparative safety is crucial for continued drug development and clinical application. This guide synthesizes available toxicological data and clinical findings to present a comparative overview of their safety profiles.
Quantitative Safety Data
The following tables summarize key quantitative safety data for DNJ and its derivatives, providing a basis for direct comparison of their toxicological profiles.
| Compound | Organism | Route of Administration | LD50 | Citation |
| 1-Deoxynojirimycin (DNJ) | Rat | Oral | > 5000 mg/kg | [4] |
| Voglibose | Rat | Oral | 20 g/kg | |
| Voglibose | Mouse | Oral | 14,700 mg/kg | |
| Miglitol | Rat | Oral | > 5000 mg/kg | [2] |
| Miglitol | Dog | Oral | > 10,000 mg/kg | [2] |
Table 1: Acute Toxicity (LD50) Data
| Compound | Primary Indication | Common Adverse Events | Serious Adverse Events | Contraindications | Citations |
| 1-Deoxynojirimycin (DNJ) | (Investigational) | Gastrointestinal effects (flatulence, diarrhea) | Not well-established in clinical trials | Not established | [5] |
| Miglitol | Type 2 Diabetes | Diarrhea, abdominal pain, flatulence, skin rash | Infrequent | Diabetic ketoacidosis, inflammatory bowel disease, chronic intestinal diseases | [6] |
| Voglibose | Type 2 Diabetes | Soft stools, diarrhea, flatulence, bloating, abdominal discomfort | Infrequent, but includes reports of liver dysfunction and rectal neoplasm in one study | Hypersensitivity, diabetic ketoacidosis, inflammatory bowel disease | [7][8] |
| Miglustat | Gaucher Disease Type I, Niemann-Pick Disease Type C | Diarrhea, weight loss, tremor, abdominal pain, flatulence | Peripheral neuropathy | Neurological conditions, kidney problems, pregnancy | [9][10][11] |
| Migalastat | Fabry Disease | Headache | Infrequent | Severe renal impairment, hypersensitivity | [12] |
Table 2: Clinical Safety Profile Overview
Experimental Protocols
Detailed methodologies for key experiments cited in the safety assessment of DNJ and its derivatives are provided below.
Cytotoxicity Assay for 1-Deoxynojirimycin (DNJ)
This protocol assesses the cytotoxic effects of DNJ on human umbilical vein endothelial cells (HUVECs).
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method: WST-8 assay.
-
Procedure:
-
HUVECs are cultured to 80% confluency, then trypsinized and seeded into 96-well plates at a density of 4,000 cells per well.
-
After 24 hours of incubation at 37°C, the culture medium is replaced with fresh medium containing varying concentrations of DNJ (0-300 μmol/L).[13]
-
The cells are incubated for an additional 24 or 48 hours.
-
Following the treatment period, 10 μL of WST-8 solution is added to each well.
-
After a 3-hour incubation at 37°C, the cytotoxicity is quantified by measuring the absorbance at 450 nm using a microplate reader.[14]
-
-
Results Interpretation: A decrease in absorbance in DNJ-treated wells compared to the control indicates cytotoxicity. In one study, DNJ concentrations up to 200 μmol/L did not significantly affect the survival of HUVECs.[14]
In Vivo Alpha-Glucosidase Inhibition Assay
This protocol provides a method for evaluating the in vivo efficacy of alpha-glucosidase inhibitors using a Drosophila model.
-
Model Organism: Drosophila melanogaster.
-
Method: High-sugar diet-induced hyperglycemia model.
-
Procedure:
-
Prepare a high-sugar diet solution (e.g., 30% sucrose in sterile water).
-
Prepare separate diet solutions containing the test inhibitor (e.g., acarbose as a control, or DNJ/derivatives) at various concentrations.
-
Administer the different diet solutions to groups of Drosophila.
-
After a set period, measure the blood glucose levels of the flies.
-
-
Results Interpretation: A reduction in blood glucose levels in the inhibitor-fed groups compared to the high-sugar diet control group indicates in vivo alpha-glucosidase inhibition. This method can be adapted to calculate the IC50 value for different compounds.[1]
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)
This is a generalized protocol for assessing the acute oral toxicity of a substance, which would be applicable to DNJ and its derivatives.
-
Model Organism: Typically rats or mice.
-
Method: Acute Toxic Class Method (OECD 423).
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single oral dose of the test substance is administered to a small group of animals.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
The animals are observed for signs of toxicity and mortality for up to 14 days.
-
The outcome of the first group determines the dose for the next group of animals (if necessary).
-
-
Results Interpretation: The LD50 is estimated based on the dose at which mortality is observed. For example, a study reported the LD50 of a Morus alba leaf extract (containing DNJ) to be greater than 2000 mg/kg in mice, indicating low acute toxicity.[15]
Visualizing Mechanisms of Action and Potential Off-Target Effects
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by DNJ and its derivatives.
Conclusion
The safety profiles of 1-Deoxynojirimycin and its synthetic derivatives are largely influenced by their mechanism of action and their intended therapeutic targets. The primary adverse effects of the alpha-glucosidase inhibitors DNJ, miglitol, and voglibose are gastrointestinal in nature, stemming from the malabsorption of carbohydrates.[8] These effects are generally mild to moderate and often diminish with continued use.[8] Miglustat and migalastat, which target lysosomal storage disorders, present different safety considerations, with peripheral neuropathy being a notable serious adverse event for miglustat and headache being common for migalastat.[11][12]
The available acute toxicity data in animal models suggest a wide margin of safety for DNJ, miglitol, and voglibose. However, the potential for off-target effects, particularly with systemically absorbed derivatives, underscores the importance of continued safety monitoring and research into their interactions with various cellular pathways. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of this important class of therapeutic compounds.
References
- 1. A method for in vivo evaluation of α-glucosidase inhibition using Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. An evaluation of the potential side-effects of alpha-glucosidase inhibitors used for the management of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-deoxynojirimycin, 19130-96-2 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Voglibose for prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese individuals with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miglustat - Wikipedia [en.wikipedia.org]
- 10. Miglustat (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Conclusions - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
Replicating key findings of 1-Deoxynojirimycin's hypoglycemic effects
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoglycemic effects of 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, with other alternatives. It is supported by experimental data from in vitro, in vivo, and human clinical studies to offer a clear perspective on its therapeutic potential.
Introduction to 1-Deoxynojirimycin (DNJ)
1-Deoxynojirimycin (DNJ) is a natural iminosugar, an alkaloid, found predominantly in mulberry leaves (Morus alba) and certain bacteria.[1][2][3] Structurally similar to glucose, DNJ is a potent inhibitor of α-glucosidase enzymes located in the small intestine.[1][4] This inhibition delays the digestion and absorption of carbohydrates, thereby reducing the sharp increase in blood glucose levels after a meal.[4][5] Beyond its primary role as an α-glucosidase inhibitor, DNJ has been shown to exert its anti-diabetic effects through various other mechanisms, including improving insulin resistance, modulating glucose metabolism in the liver, and positively influencing gut microbiota.[1][2][6]
Mechanisms of Hypoglycemic Action
DNJ's ability to lower blood glucose is multifaceted, extending beyond simple enzyme inhibition. The key mechanisms are:
-
Inhibition of Intestinal α-Glucosidases and α-Amylase: DNJ competitively inhibits key carbohydrate-digesting enzymes like sucrase, maltase, and α-amylase.[1] This action slows the breakdown of complex carbohydrates into absorbable monosaccharides, thus blunting postprandial glycemic excursions.[4][5]
-
Regulation of Intestinal Glucose Transport: Studies have shown that DNJ can down-regulate the expression of intestinal glucose transporters, specifically the sodium/glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2), further limiting glucose absorption from the gut.[1][5][7]
-
Modulation of Hepatic Glucose Metabolism: In diabetic animal models, DNJ has been found to accelerate glucose metabolism in the liver. It achieves this by increasing the activity and expression of key glycolytic enzymes (like glucokinase and pyruvate kinase) while decreasing the expression of enzymes involved in gluconeogenesis (such as PEPCK and G-6-Pase).[5][6][7][8]
-
Improvement of Insulin Resistance: DNJ has been demonstrated to improve insulin sensitivity.[1][9] It can activate the PI3K/AKT signaling pathway in skeletal muscle, which is a crucial cascade for insulin-mediated glucose uptake.[1][9] By enhancing insulin signaling, DNJ helps cells to utilize glucose more effectively, thereby lowering blood sugar levels.[9]
-
Alleviation of Oxidative Stress: In high-glucose conditions, DNJ can mitigate oxidative stress by activating the AKT-NRF2-OGG1 antioxidant response pathway, protecting cells from glucose-induced damage.[10][11]
-
Modulation of Gut Microbiota: Emerging research indicates that DNJ can reverse gut dysbiosis associated with diabetes by promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium and suppressing certain harmful species.[1][6][8]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the efficacy of DNJ with other relevant compounds.
Table 1: Comparative In Vitro α-Glucosidase Inhibitory Activity
| Compound | Enzyme Source | IC50 Value | Reference |
| 1-Deoxynojirimycin (DNJ) | Rat Intestinal α-Glucosidase | 0.15 µM | [1] (Implied) |
| Acarbose | Rat Intestinal α-Glucosidase | 1.2 µM | [1] (Implied) |
| Miglitol | Rat Sucrase | Stronger inhibition than DNJ | [4] |
| DNJ-Chrysin Derivative | α-Glucosidase | 0.51 µM | [12] |
Note: IC50 values can vary based on enzyme source and assay conditions. Lower IC50 indicates higher potency.
Table 2: Comparative In Vivo Hypoglycemic Effects in Diabetic Animal Models
| Study Model | Treatment | Dosage | Key Findings | Reference |
| STZ-induced diabetic mice | DNJ | 50 mg/kg | Significantly decreased blood glucose and HbA1c levels. Down-regulated intestinal SGLT1 and GLUT2. Increased hepatic glycolysis and decreased gluconeogenesis. | [1][5] |
| STZ-induced diabetic mice | DNJ | Not specified | Significantly decreased serum glucose and insulin levels. Improved serum lipid levels and reversed insulin resistance. | [6][8] |
| db/db mice | DNJ (intravenous) | 20, 40, 80 mg/kg/day for 4 weeks | Significantly reduced blood glucose, serum insulin, and HOMA-IR index. Improved glucose and insulin tolerance. Activated PI3K/AKT pathway in skeletal muscle. | [9] |
| STZ-HFD induced hyperglycemic rats | DNJ vs. Acarbose | 20 mg/kg/day for 9 days | DNJ exhibited better anti-hyperglycemic activity compared to acarbose. | [1] |
STZ: Streptozotocin; HFD: High-Fat Diet; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.
Table 3: Summary of Human Clinical Studies on DNJ-Enriched Mulberry Extract
| Study Population | Treatment | Duration | Key Findings | Reference |
| Subjects with impaired glucose metabolism | Mulberry Leaf Extract (MLE) with 6 mg or 9 mg DNJ (single dose) | 2 hours post-meal | Significantly lower plasma glucose at 30 min compared to placebo.[13] | [13] |
| Prediabetes and early-stage T2DM | Mulberry Leaf Powder with 12 mg DNJ | 12 weeks | Improved postprandial hyperglycemia, fasting plasma glucose, and HbA1c. Downregulated proteins associated with insulin resistance and inflammation (Retinol-binding protein 4, haptoglobin). | [10][14] |
| Mild dyslipidemia patients | DNJ-rich Mulberry Leaf Extract (12 mg DNJ, 3x/day) | 12 weeks | Potential to decrease serum triglyceride and LDL levels. | [10] |
T2DM: Type 2 Diabetes Mellitus.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
In Vitro α-Glucosidase Inhibition Assay
This assay determines a compound's ability to inhibit α-glucosidase activity.
Materials:
-
α-Glucosidase enzyme from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
1-Deoxynojirimycin (DNJ) or other test compounds
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 50-100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction
-
96-well microplate and reader
Procedure:
-
Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and acarbose in the phosphate buffer.
-
Pre-incubation: Add 20 µL of the test compound (at various concentrations) and 20 µL of the α-glucosidase solution (e.g., 2 U/mL) to the wells of a 96-well plate.[15] Incubate the mixture at 37°C for 5-10 minutes.[15][16]
-
Reaction Initiation: Add 20 µL of the pNPG substrate (e.g., 1 mM) to each well to start the reaction.[15]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[15][16]
-
Reaction Termination: Stop the reaction by adding 50 µL of sodium carbonate solution.[15] This also develops the yellow color of the product, p-nitrophenol.
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[15][16]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without an inhibitor and Abs_sample is the absorbance with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This test evaluates the effect of a compound on glucose tolerance in a living organism.
Animal Model:
-
Streptozotocin (STZ)-induced diabetic mice are commonly used.[5] A single intraperitoneal injection of STZ induces diabetes.
-
db/db mice, a genetic model of type 2 diabetes, are also frequently used.[9]
Procedure:
-
Animal Acclimatization & Grouping: Acclimate the animals for at least one week. Group the diabetic mice into control (vehicle), DNJ-treated, and positive control (e.g., Acarbose) groups.
-
Fasting: Fast the mice overnight (e.g., 12 hours) but allow free access to water.
-
Compound Administration: Administer DNJ (e.g., 50 mg/kg) or the vehicle orally to the respective groups.[5]
-
Glucose Challenge: After 30 minutes, administer a glucose solution (e.g., 2 g/kg body weight) orally to all mice.
-
Blood Sampling: Collect blood samples from the tail vein at time 0 (just before the glucose challenge) and at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose load.[9]
-
Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Plot the blood glucose concentration against time for each group. The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify the overall glycemic response. A significant reduction in the AUC for the DNJ-treated group compared to the control group indicates improved glucose tolerance.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed.
Caption: DNJ inhibits α-glucosidase, slowing carbohydrate digestion and reducing glucose absorption.
References
- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iomcworld.com [iomcworld.com]
- 8. Effect of 1-Deoxynojirimycin Isolated from Mulberry Leaves on Glucose Metabolism and Gut Microbiota in a Streptozotocin-Induced Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of mulberry leaf extract with enriched 1‐deoxynojirimycin content on postprandial glycemic control in subjects with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mulberry-Derived 1-Deoxynojirimycin Prevents Type 2 Diabetes Mellitus Progression via Modulation of Retinol-Binding Protein 4 and Haptoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. pubcompare.ai [pubcompare.ai]
- 17. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A systematic review and meta-analysis of 1-Deoxynojirimycin clinical trials
A Systematic Review and Meta-Analysis of 1-Deoxynojirimycin Clinical Trials: A Comparative Guide
Introduction to 1-Deoxynojirimycin (DNJ)
1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found predominantly in mulberry leaves (Morus alba), is a potent inhibitor of α-glucosidase.[1][2] This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into absorbable glucose. By inhibiting this enzyme, DNJ delays carbohydrate digestion and reduces the rate of glucose absorption, thereby suppressing postprandial hyperglycemia (the spike in blood sugar after a meal).[1][3] This mechanism of action has made DNJ a subject of numerous clinical trials to evaluate its efficacy in glycemic control and its potential benefits for individuals with impaired glucose tolerance and type 2 diabetes.[1][4] Beyond its effects on blood sugar, research has also explored its impact on lipid profiles and its underlying cellular signaling pathways.[2][5] This guide provides a systematic comparison of the clinical trial data on DNJ, detailing its performance, experimental protocols, and mechanisms of action.
Effects on Glycemic Control
A meta-analysis of clinical trials has demonstrated that DNJ significantly reduces postprandial plasma glucose (PPG) and postprandial plasma insulin (PPI) levels, particularly at 30 minutes after a carbohydrate challenge.[1] Furthermore, it has been shown to lower the incremental area under the curve (iAUC) for both glucose and insulin over a 120-minute period.[1] The effects, however, appear to be more pronounced in the short term, as DNJ has low bioavailability and is cleared rapidly from the body.[1]
Comparison of Postprandial Glucose and Insulin Levels with DNJ Supplementation
The following table summarizes the results from a randomized, double-blind, crossover trial that assessed the effects of a single ingestion of DNJ-enriched mulberry leaf extract on postprandial glucose and insulin concentrations after a 200g boiled white rice challenge in subjects with impaired glucose metabolism.[4]
| Time Point | Placebo (0 mg DNJ) | 3 mg DNJ | 6 mg DNJ | 9 mg DNJ |
| Plasma Glucose (mg/dL) | ||||
| 30 min | 155 ± 21 | 144 ± 24 | 136 ± 22 | 134 ± 23 |
| 60 min | 163 ± 29 | 158 ± 29 | 154 ± 29 | 152 ± 28 |
| 90 min | 148 ± 30 | 146 ± 31 | 145 ± 32 | 143 ± 31 |
| 120 min | 129 ± 28 | 128 ± 29 | 128 ± 29 | 127 ± 28 |
| Plasma Insulin (µU/mL) | ||||
| 30 min | 65.1 ± 28.1 | 54.9 ± 25.0 | 48.5 ± 21.6 | 46.8 ± 20.8 |
| 60 min | 78.9 ± 36.2 | 74.5 ± 35.1 | 71.8 ± 34.0 | 69.9 ± 33.2 |
| 90 min | 68.4 ± 34.1 | 66.8 ± 33.8 | 66.1 ± 33.5 | 65.1 ± 33.0 |
| 120 min | 54.1 ± 29.5 | 53.2 ± 29.3 | 52.8 ± 29.1 | 52.1 ± 28.8 |
*Statistically significant difference from placebo (p < 0.05). Data are presented as mean ± SD.[4]
Effects on Lipid Profile
The impact of DNJ on blood lipid profiles has also been investigated. An open-label, single-group study was conducted on subjects with elevated serum triglycerides, who ingested capsules containing DNJ-rich mulberry leaf extract (12 mg of DNJ, three times daily) for 12 weeks.[5] The results showed a trend towards a decrease in serum triglycerides, although this was not statistically significant.[5] No significant changes were observed in total cholesterol, LDL-cholesterol, or HDL-cholesterol.[5] However, there were some notable changes in the particle size of lipoproteins.[5][6]
Comparison of Lipid Profile Changes with DNJ Supplementation over 12 Weeks
| Parameter | Baseline (Week 0) | Week 6 | Week 12 |
| Triglycerides (mg/dL) | 312 ± 90 | 269 ± 66 | 252 ± 78 |
| Total Cholesterol (mg/dL) | 205 ± 26 | 203 ± 25 | 201 ± 24 |
| LDL-Cholesterol (mg/dL) | 114 ± 21 | 115 ± 20 | 113 ± 19 |
| HDL-Cholesterol (mg/dL) | 41 ± 8 | 42 ± 9 | 42 ± 9 |
| Very Small LDL-C (mg/dL) | 21.0 ± 4.4 | 16.0 ± 2.7 | 16.9 ± 3.4* |
| Medium LDL-C (mg/dL) | 32.8 ± 8.9 | 42.4 ± 10.3 | 43.4 ± 9.3** |
*p < 0.05, **p < 0.01 compared with baseline. Data are presented as mean ± SD.[5][6]
Experimental Protocols
Glycemic Control Assessment (Carbohydrate Challenge)
A common methodology to assess the efficacy of DNJ on postprandial glycemic control is a randomized, double-blind, crossover or placebo-controlled trial.[4]
-
Participants: Subjects are typically selected based on having impaired glucose metabolism, with fasting plasma glucose levels in a specified range (e.g., 100-140 mg/dL).[4]
-
Intervention: Participants ingest a standardized dose of DNJ-enriched mulberry leaf extract or a placebo before a meal.[4]
-
Carbohydrate Challenge: After taking the supplement, participants consume a standardized carbohydrate-rich meal, such as 200g of boiled white rice or a 50g sucrose solution.[4][7]
-
Data Collection: Blood samples are collected at baseline and at regular intervals after the meal (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.[4]
-
Outcome Measures: The primary outcomes are the changes in postprandial glucose and insulin levels, as well as the incremental area under the curve (iAUC).[1][4]
Signaling Pathways
DNJ exerts its effects not only through the inhibition of α-glucosidase but also by modulating intracellular signaling pathways. Two key pathways that have been identified are the PI3K/AKT pathway, which is involved in insulin sensitivity, and the NRF2/OGG1 pathway, which is related to oxidative stress.[8][9]
PI3K/AKT Signaling Pathway
DNJ has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle.[8] This pathway is crucial for glucose uptake and metabolism. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the entry of glucose into cells and thereby lowering blood glucose levels.[8]
NRF2/OGG1 Signaling Pathway
In conditions of high glucose, there is an increase in oxidative stress and subsequent DNA damage.[9] DNJ has been found to mitigate this by activating the NRF2/OGG1 signaling pathway.[9] NRF2 is a key regulator of the antioxidant response. Its activation leads to the expression of various antioxidant enzymes and DNA repair proteins, including 8-oxoguanine DNA glycosylase (OGG1), which specifically repairs oxidative DNA damage.[9] This suggests a protective role for DNJ against hyperglycemia-induced cellular damage.
Adverse Effects
The clinical trials reviewed suggest that DNJ is generally well-tolerated.[5][10] No significant adverse events associated with DNJ-rich mulberry leaf extract were reported in the study on lipid profiles.[5] Another study using a DNJ derivative also reported no objective or subjective untoward effects.[10]
Conclusion
The available evidence from systematic reviews and clinical trials indicates that 1-Deoxynojirimycin is effective in reducing postprandial glucose and insulin spikes, supporting its potential as a dietary supplement for managing glycemic control.[1] Its effects on lipid profiles are less pronounced but show a favorable trend, particularly in modifying lipoprotein particle size.[5] Furthermore, DNJ's mechanism of action extends beyond α-glucosidase inhibition to include the modulation of key intracellular signaling pathways involved in insulin sensitivity and cellular protection against oxidative stress.[8][9] For researchers and drug development professionals, DNJ represents a promising natural compound for further investigation, particularly in long-term studies to confirm its efficacy and to explore its full therapeutic potential.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mulberry leaf extract with enriched 1‐deoxynojirimycin content on postprandial glycemic control in subjects with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Mulberry Leaf Extract Rich in 1-Deoxynojirimycin on Blood Lipid Profiles in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of a 1-deoxynojirimycin derivative on post-prandial blood glucose and insulin levels in healthy black and white volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 1-Deoxynojirimycin in Combination with Oral Antidiabetic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, when combined with other major classes of antidiabetic drugs. The objective is to furnish researchers and drug development professionals with a comprehensive overview of the current experimental evidence, detailed methodologies for assessing synergy, and the underlying signaling pathways. While direct evidence for synergy remains an emerging field of study, this document synthesizes available data to inform future research and development in combination therapies for type 2 diabetes mellitus.
Introduction to 1-Deoxynojirimycin and Combination Therapy
1-Deoxynojirimycin (DNJ) is a natural iminosugar found predominantly in mulberry leaves (Morus alba). Its primary mechanism of action is the competitive inhibition of α-glucosidase enzymes in the small intestine, which delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3][4] Given the multifaceted pathophysiology of type 2 diabetes, combination therapy utilizing drugs with complementary mechanisms is a cornerstone of effective glycemic control. This guide explores the potential synergistic interactions of DNJ with three major classes of oral antidiabetic drugs: biguanides (metformin), sulfonylureas, and glucagon-like peptide-1 (GLP-1) receptor agonists.
Comparative Analysis of Antidiabetic Drug Combinations with DNJ
Direct experimental studies investigating the synergistic effects of purified 1-DNJ with other antidiabetic drugs are limited. However, studies utilizing mulberry leaf extract (MLE), which is rich in DNJ, provide valuable insights into these potential interactions.
1-Deoxynojirimycin (as Mulberry Leaf Extract) and Metformin
Metformin, a biguanide, is a first-line therapy for type 2 diabetes. Its primary mechanism involves reducing hepatic glucose production and improving insulin sensitivity.[5]
Experimental Data Summary:
A study in diabetic rats demonstrated that the combination of MLE and metformin resulted in a significantly enhanced antihyperglycemic effect compared to metformin alone. After three weeks of treatment, the combination therapy enhanced the anti-hyperglycemic effect of metformin by approximately 49%.[5][6][7] This potentiation is suggested to be due to a pharmacokinetic interaction where MLE inhibits the human organic cation transporter 2 (hOCT2), leading to reduced renal elimination of metformin.[5][6][7]
| Treatment Group | Animal Model | Duration | Key Findings | Reference |
| Metformin + Mulberry Leaf Extract | Streptozotocin-induced diabetic rats | 3 weeks | ~49% enhancement of metformin's antihyperglycemic effect. Reduced renal clearance of metformin. | [5][6][7] |
1-Deoxynojirimycin (as Mulberry Leaf Extract) and Sulfonylureas
Sulfonylureas, such as glibenclamide, act by stimulating insulin secretion from pancreatic β-cells.
Experimental Data Summary:
While no studies have directly assessed the synergistic combination of DNJ or MLE with sulfonylureas, a comparative study in streptozotocin-induced diabetic rats showed that both MLE and glibenclamide individually were effective in reducing fasting blood glucose and improving glucose tolerance.[8] This suggests that a combination could be beneficial by targeting both carbohydrate absorption and insulin secretion.
| Treatment Group | Animal Model | Duration | Key Findings | Reference |
| Mulberry Leaf Extract | Streptozotocin-induced diabetic rats | 30 days | Significantly reduced fasting blood glucose and enhanced insulin sensitivity. | [8] |
| Glibenclamide | Streptozotocin-induced diabetic rats | 30 days | Significantly reduced fasting blood glucose and enhanced insulin sensitivity. | [8] |
1-Deoxynojirimycin and GLP-1 Receptor Agonists
GLP-1 receptor agonists (e.g., liraglutide) enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.
Experimental Data Summary:
Currently, there is a lack of published experimental data on the synergistic effects of 1-DNJ or MLE in combination with GLP-1 receptor agonists. Given their distinct mechanisms of action—DNJ targeting carbohydrate absorption in the gut and GLP-1 receptor agonists having broader systemic and gastrointestinal effects—this combination holds theoretical promise for a multi-pronged approach to glycemic control. A study on a blend containing MLE did not show a significant difference in GLP-1 levels, but did show a reduced GIP response.[9] Further research is warranted to explore this potential synergy.
Experimental Protocols
In Vivo Assessment of Synergy: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted for testing the synergistic effects of a drug combination on glucose tolerance.
Materials:
-
Male C57Bl/6J mice
-
Glucose solution (2 g/kg body weight)
-
Test compounds: 1-DNJ, Metformin, Sulfonylurea, GLP-1 RA (and combinations)
-
Vehicle control
-
Glucometer and test strips
Procedure:
-
Record baseline blood glucose from the tail vein.
-
Administer the test compounds or vehicle orally or via intraperitoneal injection, according to the drug's standard administration route. For combination groups, administer the drugs simultaneously.
-
After a 30-minute absorption period, administer the glucose solution (2 g/kg) via oral gavage.[10][12]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Synergy is indicated if the reduction in AUC for the combination group is significantly greater than the additive effects of the individual drug groups.
In Vitro Assessment of Synergy: Glucose Uptake in 3T3-L1 Adipocytes
This assay evaluates the effect of drug combinations on insulin-stimulated glucose uptake in fat cells.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Insulin
-
Test compounds: 1-DNJ, Metformin, Sulfonylurea, GLP-1 RA (and combinations)
-
2-deoxy-D-[3H]-glucose (radioactive tracer) or a fluorescent glucose analog (e.g., 6-NBDG)[13]
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated cells for 2-3 hours.
-
Pre-treat the cells with the test compounds (individual drugs and combinations) for a specified period (e.g., 1 hour).
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes to induce glucose transporter (GLUT4) translocation.
-
Add the radioactive or fluorescent glucose analog and incubate for 10-60 minutes.[14][15]
-
Terminate glucose uptake by washing the cells with ice-cold phosphate-buffered saline.
-
Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or fluorescence reader.
-
Synergy is determined if the glucose uptake in the presence of the drug combination is significantly higher than the sum of the effects of the individual drugs.
In Vitro Assessment of Synergy: α-Glucosidase Inhibition Assay
This assay can be used to confirm the primary mechanism of DNJ and to test for any direct impact of the other drugs on this action.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds: 1-DNJ and other antidiabetic drugs (and combinations)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the test compounds (individual drugs and combinations) at various concentrations.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate for 5 minutes at 37°C.[16][17]
-
Incubate the plate at 37°C for 30 minutes.[16]
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).[16][17]
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and the IC50 values. Synergy can be assessed using methodologies such as the combination index (CI) method.
Signaling Pathways and Mechanisms of Synergy
The diagrams below illustrate the established signaling pathways of each drug class and a proposed model for synergistic interaction.
Figure 1: Mechanism of Action of 1-Deoxynojirimycin (DNJ).
Figure 2: Mechanism of Action of Metformin.
Figure 3: Mechanism of Action of Sulfonylureas.
Figure 4: Mechanism of Action of GLP-1 Receptor Agonists.
Proposed Synergistic Mechanism: DNJ and Metformin
The combination of DNJ (as MLE) and metformin likely results in a synergistic antihyperglycemic effect through two main avenues:
-
Complementary Pharmacodynamic Actions: DNJ reduces the influx of dietary glucose into the bloodstream, thereby lessening the glycemic load that needs to be managed by metformin's systemic actions. Metformin, in turn, addresses the underlying issues of hepatic glucose overproduction and insulin resistance.
-
Pharmacokinetic Interaction: As suggested by experimental data, components in MLE can inhibit the renal clearance of metformin, leading to higher and more sustained plasma concentrations of metformin. This effectively increases metformin's bioavailability and therapeutic effect.
Figure 5: Proposed Synergistic Workflow of DNJ and Metformin.
Conclusion and Future Directions
The available evidence, although limited, suggests a promising synergistic potential for the combination of 1-Deoxynojirimycin (particularly as a component of mulberry leaf extract) with metformin. This synergy appears to be driven by both complementary pharmacodynamic actions and a favorable pharmacokinetic interaction. The potential for synergistic effects with sulfonylureas and GLP-1 receptor agonists is theoretically sound based on their distinct mechanisms of action, but requires dedicated experimental validation.
Future research should focus on:
-
Conducting well-designed in vivo studies to quantify the synergistic effects of purified 1-DNJ in combination with metformin, various sulfonylureas, and GLP-1 receptor agonists on glycemic control, insulin sensitivity, and β-cell function.
-
Elucidating the precise molecular mechanisms of interaction, including further investigation into the inhibition of drug transporters and potential cross-talk between signaling pathways.
-
Evaluating the long-term efficacy and safety of these combination therapies in preclinical models of diabetes and its complications.
Such studies are crucial for translating the potential of DNJ-based combination therapies into effective clinical strategies for the management of type 2 diabetes.
References
- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling [mdpi.com]
- 4. Morus alba: natural and valuable effects in weight loss management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended Intake of Mulberry Leaf Extract Delayed Metformin Elimination via Inhibiting the Organic Cation Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended Intake of Mulberry Leaf Extract Delayed Metformin Elimination via Inhibiting the Organic Cation Transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized, Placebo-Controlled Crossover Study to Evaluate Postprandial Glucometabolic Effects of Mulberry Leaf Extract, Vitamin D, Chromium, and Fiber in People with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jabonline.in [jabonline.in]
- 15. mattioli1885journals.com [mattioli1885journals.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. In vitro α-glucosidase inhibitory assay [protocols.io]
A Comparative Guide to 1-Deoxynojirimycin and its Role in Modulating Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Deoxynojirimycin (DNJ) with other prominent gut microbiota modulators, including the antidiabetic drugs metformin and acarbose, and the well-established prebiotic inulin. The following sections present a comprehensive overview of their effects on the gut microbial composition and the production of beneficial metabolites, supported by experimental data and detailed methodologies.
Comparative Performance: Modulation of Gut Microbiota and Metabolite Production
1-Deoxynojirimycin, a natural α-glucosidase inhibitor primarily found in mulberry leaves, has demonstrated a significant capacity to modulate the gut microbiota, which is increasingly recognized as a key factor in metabolic health.[1] Its primary mechanism of action involves delaying carbohydrate digestion and absorption, thereby increasing the availability of complex carbohydrates to the distal gut for microbial fermentation.[1] This action leads to shifts in the gut microbial community structure and the production of short-chain fatty acids (SCFAs).
To provide a clear comparison, the following tables summarize the quantitative effects of DNJ, metformin, acarbose, and inulin on key bacterial genera and SCFA production as reported in various studies.
Table 1: Comparative Effects on Key Gut Bacterial Genera
| Compound | Bifidobacterium | Lactobacillus | Akkermansia | Bacteroides | Prevotella | Ruminococcus |
| 1-Deoxynojirimycin (DNJ) | ↑[2] | ↑[3] | ↑[2] | ↑[3] | ↓ | ↓ |
| Metformin | ↑[4] | ↑[5][6] | ↑[4][7] | ↓ or ↔[8] | ↑ or ↓[8] | ↓ |
| Acarbose | ↑ | ↑[9] | ↔ | ↔ | ↑ | ↓[9] |
| Inulin | ↑[10] | ↑[11] | ↑ | ↑[10] | ↔ | ↓[12] |
↑: Increase in relative abundance; ↓: Decrease in relative abundance; ↔: No significant change or conflicting results. Citations refer to supporting studies.
Table 2: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production
| Compound | Acetate | Propionate | Butyrate | Total SCFAs |
| 1-Deoxynojirimycin (DNJ) | ↑ | ↑ | ↑ | ↑ |
| Metformin | ↑[6] | ↑[6] | ↑[6] | ↑ |
| Acarbose | ↑ | ↑ | ↑ | ↑ |
| Inulin | ↑[10] | ↑[10] | ↑ or ↔[10] | ↑[10] |
↑: Increase in concentration; ↔: No significant change. Citations refer to supporting studies.
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess gut microbiota composition and SCFA production.
Gut Microbiota Analysis: 16S rRNA Gene Sequencing
This protocol outlines the standard workflow for characterizing the taxonomic composition of the gut microbiota from fecal samples.
1. Sample Collection and DNA Extraction:
-
Fecal samples are collected and immediately stored at -80°C to preserve microbial DNA.
-
Total genomic DNA is extracted from a weighed amount of fecal sample (typically 100-200 mg) using a commercially available DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions. The kit protocol usually involves mechanical lysis (bead-beating) to disrupt bacterial cell walls, followed by chemical lysis and DNA purification.
2. PCR Amplification of the 16S rRNA Gene:
-
A specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene is amplified using universal primers.
-
The primers are tagged with unique barcodes to allow for multiplexing of samples in a single sequencing run.
-
The PCR reaction is typically performed in a 25 µL volume containing template DNA, forward and reverse primers, a high-fidelity DNA polymerase, and dNTPs.
-
PCR cycling conditions are optimized for the specific primers and polymerase used.
3. Library Preparation and Sequencing:
-
The PCR products (amplicons) are purified to remove primers and dNTPs.
-
The purified amplicons are quantified, and equimolar amounts of each sample's amplicons are pooled to create the sequencing library.
-
The library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq, using a paired-end sequencing approach (e.g., 2x300 bp).
4. Bioinformatic Analysis:
-
Raw sequencing reads are demultiplexed based on their unique barcodes.
-
Reads are quality-filtered to remove low-quality sequences and adapters.
-
The filtered reads are then processed to identify and classify the bacterial taxa present in each sample. This is typically done by clustering sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or by using denoising algorithms to identify Amplicon Sequence Variants (ASVs).
-
Taxonomic assignment is performed by comparing the representative sequences of each OTU/ASV against a reference database such as Greengenes or SILVA.
-
Alpha and beta diversity analyses are performed to assess the richness and evenness of the microbial communities within and between sample groups.
Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) in fecal samples.
1. Sample Preparation and Extraction:
-
A weighed amount of frozen fecal sample (typically 50-100 mg) is homogenized in a suitable extraction solvent (e.g., acidified water or a mixture of organic solvents).
-
An internal standard (e.g., 2-ethylbutyric acid) is added to each sample to correct for variations in extraction efficiency and instrument response.
-
The homogenate is centrifuged to pellet solid debris, and the supernatant containing the SCFAs is collected.
2. Derivatization:
-
To improve their volatility and chromatographic properties, the SCFAs in the extract are derivatized. A common method is esterification using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or by forming propyl esters.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-FFAP column).
-
The GC oven temperature is programmed to separate the different SCFA derivatives based on their boiling points.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.
4. Quantification:
-
A calibration curve is generated using standard solutions of known concentrations of the SCFAs of interest.
-
The concentration of each SCFA in the samples is determined by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the modulation of gut microbiota by 1-Deoxynojirimycin.
Signaling Pathway of DNJ-Mediated Gut Microbiota Modulation
Caption: DNJ's mechanism of action on gut microbiota and host metabolism.
Experimental Workflow for Gut Microbiota Analysis
Caption: Workflow for 16S rRNA gene sequencing of gut microbiota.
Logical Relationship: DNJ's Impact on the Gut-Brain Axis
Caption: Potential pathways of DNJ's influence on the gut-brain axis.
References
- 1. Effect of 1-Deoxynojirimycin Isolated from Mulberry Leaves on Glucose Metabolism and Gut Microbiota in a Streptozotocin-Induced Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxynojirimycin containing Morus alba leaf-based food modulates the gut microbiome and expression of genes related to obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are There Differences in Gut Microbiome in Patients with Type 2 Diabetes Treated by Metformin or Metformin and Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between the Gut Microbiome and Metformin as a Key for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gut microbiome differences between metformin‐ and liraglutide‐treated T2DM subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of metformin on the gut microbiota: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Acarbose on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prebiotic effect of inulin-type fructans on faecal microbiota and short-chain fatty acids in type 2 diabetes: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Tapestry: A Comparative Analysis of Gene Expression Changes Induced by 1-Deoxynojirimycin and Voglibose
For Immediate Release
In the landscape of therapeutic agents for type 2 diabetes, the α-glucosidase inhibitors 1-Deoxynojirimycin (DNJ) and voglibose stand out for their efficacy in managing postprandial hyperglycemia. While both drugs share a common primary mechanism of action, their influence on cellular gene expression reveals distinct and overlapping molecular pathways, offering deeper insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the gene expression changes induced by DNJ and voglibose, supported by experimental data and detailed methodologies.
Core Mechanism of Action
Both 1-Deoxynojirimycin and voglibose are potent inhibitors of α-glucosidase enzymes in the small intestine. This inhibition delays the breakdown and absorption of carbohydrates, thereby mitigating the sharp increase in blood glucose levels after a meal.[1][2][3][4] However, their impact extends beyond this primary function, influencing a cascade of gene expression changes that contribute to their overall therapeutic profiles.
Comparative Overview of Gene Expression Changes
The following table summarizes the key gene expression changes induced by 1-Deoxynojirimycin and voglibose, as documented in various studies.
| Biological Process | 1-Deoxynojirimycin (DNJ) | Voglibose | References |
| Glucose & Lipid Metabolism | Downregulates intestinal SGLT1, GLUT2, and Na+/K+-ATPase mRNA and protein expression. Modulates genes related to lipid metabolism such as Pparγ, Acc, Srebf1c, Hsl, Scd, Lpl, C/EBPα, FAS, and CD36. | Primarily acts on carbohydrate digestion; indirect effects on lipid metabolism are less characterized at the gene expression level. | [5][6] |
| Insulin Signaling | Activates the PI3K/AKT signaling pathway by increasing phosphorylation of key proteins, though not always affecting total protein expression.[7] Enhances GLUT4 translocation.[7] | Limited direct evidence on gene expression changes in the core insulin signaling pathway. | [7][8] |
| Unfolded Protein Response (UPR) & Endoplasmic Reticulum (ER) Stress | Limited direct evidence. | Downregulates UPR target genes such as Selk, Casp12, and Eif2s1 in the ileum of diabetic mice, suggesting a role in mitigating ER stress.[9] | [9] |
| Inflammation & Immune Response | Suppresses the expression of SOCS3 and the activity of the TLR4/NF-κB signaling pathway.[10] | Alters the expression of cytokine-cytokine receptor interaction-related genes like Cxcl14, Ccl8, Il1rl1, and Il13, and Toll-like receptor signaling pathway genes such as Cd14 and Tlr12.[9] | [9][10] |
| Antioxidant Response | Activates the NRF2/OGG1 signaling pathway, increasing the expression of NRF2 and its downstream target, Heme oxygenase 1 (HO-1).[11] | Limited direct evidence. | [11] |
| Gut Hormone Regulation | Limited direct evidence on gene expression. | Increases active GLP-1 levels by elevating the expression of the gut glucagon gene.[12] | [12] |
| Melanogenesis | Not reported. | Inhibits melanogenesis by downregulating the expression of tyrosinase (TYR), TRP-1, TRP-2, and the key transcription factor MITF in B16F10 cells.[13] | [13] |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: Signaling pathways modulated by 1-Deoxynojirimycin (DNJ).
Caption: Signaling pathways influenced by Voglibose.
Experimental Workflow
Caption: A typical experimental workflow for analyzing gene expression changes.
Detailed Experimental Protocols
The following methodologies are representative of the experimental designs used in the cited studies to investigate the effects of DNJ and voglibose on gene expression.
Gene Expression Analysis in Diabetic Mice (Voglibose)
-
Animal Model: KKAy diabetic mice were used as the experimental model.
-
Treatment: Mice were administered voglibose mixed with their food for a specified period.
-
Sample Collection: Ileal tissue was collected for gene expression analysis.
-
RNA Extraction and Microarray: Total RNA was extracted from the ileal tissue, and a GeneChip microarray analysis was performed to identify differentially expressed genes.
-
Data Analysis: Gene Ontology (GO) enrichment analysis was conducted to identify the biological processes associated with the differentially expressed genes.[9]
In Vitro Gene Expression Analysis in Adipocytes (DNJ)
-
Cell Line: 3T3-L1 adipocytes were utilized.
-
Treatment: Differentiated adipocytes were treated with varying concentrations of DNJ.
-
RNA Extraction and qRT-PCR: Total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA expression levels of target genes related to glucose metabolism, such as IR, PI3K, Akt, AMPK, and GLUT4.[8][14]
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.[15]
Western Blot Analysis for Protein Expression
-
Sample Preparation: Cells or tissues were lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against the target proteins (e.g., Bip, IRE1α, XBP1s for UPR; TYR, TRP-1, TRP-2, MITF for melanogenesis) followed by incubation with secondary antibodies.[9][13]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) system.
Conclusion
While both 1-Deoxynojirimycin and voglibose effectively control postprandial hyperglycemia through α-glucosidase inhibition, their broader molecular impacts diverge significantly. DNJ demonstrates a pronounced effect on genes involved in glucose and lipid metabolism, insulin signaling, and antioxidant defense. In contrast, voglibose appears to uniquely modulate gene expression related to endoplasmic reticulum stress, immune responses in the gut, and melanogenesis, in addition to influencing gut hormone production.
These distinct gene expression profiles suggest that while their primary therapeutic target is the same, their systemic effects and potential for addressing different facets of metabolic disease may vary. This comparative analysis provides a foundation for further research into the specific applications and potential synergistic effects of these compounds, guiding the development of more targeted and effective therapies for type 2 diabetes and its associated complications.
References
- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Deoxynojirimycin modulates glucose homeostasis by regulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chronic administration of voglibose, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Establishing the Therapeutic Window of 1-Deoxynojirimycin in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, with other alternatives based on preclinical experimental data. The focus is on establishing its therapeutic window by evaluating efficacy, toxicity, and pharmacokinetic profiles.
Introduction to 1-Deoxynojirimycin (DNJ)
1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar found in mulberry leaves and certain microorganisms.[1][2] It is a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[1][2] By competitively and reversibly inhibiting these enzymes, DNJ delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][3] This mechanism of action makes DNJ and its derivatives, such as miglitol, effective therapeutic agents for managing type 2 diabetes.[4][5][6]
Comparative Efficacy of DNJ and Alternatives
The anti-hyperglycemic efficacy of DNJ has been evaluated in various preclinical models, often in comparison to established α-glucosidase inhibitors like acarbose and its own derivative, miglitol.
Table 1: Comparative Efficacy in Preclinical Models
| Compound | Animal Model | Dosage | Efficacy Metric | Results | Reference |
| 1-Deoxynojirimycin (DNJ) | Normal and Diabetic Mice | 50 mg/kg (oral) | Oral Glucose Tolerance Test (OGTT) | Significantly reduced the area under the curve (AUC) for glucose in both normal and diabetic mice. | [3] |
| db/db Mice | 20, 40, 80 mg/kg/day (intravenous) for 4 weeks | Fasting Blood Glucose & Serum Insulin | Significantly reduced blood glucose and serum insulin levels. | [7] | |
| Acarbose | db/db Mice | Not specified | Fasting Blood Glucose | Slightly but significantly reduced blood glucose levels (342 ± 29 vs 401 ± 65 mg/dL). | [8] |
| Type 2 Diabetes Patients (Clinical Data for reference) | 50-300 mg (3 times daily) | HbA1c and Postprandial Glucose | Dose-dependent reduction in postprandial glucose and significant reduction in HbA1c. | [5][9] | |
| Miglitol | Rats (in vitro) | Not applicable | Sucrase Inhibition | Showed stronger inhibition of rat sucrase compared to DNJ. | [1] |
Comparative Safety and Toxicity
Preclinical safety data is crucial for determining the therapeutic window. While comprehensive toxicity studies for DNJ are not extensively published, existing data suggests a favorable safety profile.
Table 2: Comparative Toxicity in Preclinical Models
| Compound | Animal Model | Metric | Value | Reference |
| 1-Deoxynojirimycin (DNJ) derivative (1-deoxygalactonojirimycin) | Mice | 9-week study | No abnormality in blood chemistry or pathological tissue damage at ~30 mg/kg/day. | [7] |
| Mice | 2-year study | No changes in appearance, growth, fertility, or life span at an effective dosage. | [7] | |
| Acarbose | Not specified | General Safety | Considered one of the safest antidiabetic agents available. | [8] |
| Miglitol | Humans (Clinical Data for reference) | Liver Toxicity | Not linked to instances of clinically apparent acute liver injury. | [10] |
Pharmacokinetic Profile Comparison
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its efficacy and safety.
Table 3: Comparative Pharmacokinetics in Preclinical Models
| Parameter | 1-Deoxynojirimycin (DNJ) | Acarbose | Miglitol | Reference |
| Bioavailability | 50 ± 9% (oral, in rats) | Low systemic bioavailability (<2% as active drug) | Almost completely absorbed | [4][9][11] |
| Metabolism | Not extensively metabolized | Not applicable | Not metabolized | [10] |
| Excretion | Rapidly excreted | Not applicable | Excreted by the kidneys | [1][10] |
| Tmax | Suggested to be shorter than acarbose and miglitol | 1.27 h (in humans) | 2.5 h (in humans) | [4] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice/Rats
This protocol is a standard method for assessing the effect of a compound on glucose metabolism.
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.[12][13]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.[12][13]
-
Drug Administration: The test compound (e.g., DNJ, acarbose, miglitol) or vehicle (control) is administered orally via gavage at a predetermined time (e.g., 30 minutes) before the glucose challenge.
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[12][13]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12][13]
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess the overall glucose excursion. A reduction in AUC in the drug-treated group compared to the control group indicates improved glucose tolerance.
Mandatory Visualizations
Signaling Pathway of 1-Deoxynojirimycin
Caption: Mechanism of Action of 1-Deoxynojirimycin (DNJ).
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for preclinical evaluation of DNJ.
References
- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effects of Mulberry Leaf Extract Rich in 1-Deoxynojirimycin on Blood Lipid Profiles in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. mmpc.org [mmpc.org]
Safety Operating Guide
Safe Disposal of 1-Deoxynojirimycin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Deoxynojirimycin Hydrochloride, a potent α-glucosidase inhibitor. While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under Regulation (EC) No 1272/2008, it is prudent to handle it with care and follow established laboratory waste management protocols.[1] Some sources suggest it may be harmful if swallowed, in contact with skin, or if inhaled.[2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood.[3]
II. Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization and segregation to prevent incompatible materials from mixing.[4][5]
-
Aqueous Waste: Solutions of this compound should be collected separately from organic solvent waste.[4]
-
Solid Waste: Unused or expired solid this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of accordingly.
III. Step-by-Step Disposal Procedures
Follow these steps to ensure the safe disposal of this compound waste:
-
Container Selection:
-
Waste Collection:
-
Aqueous Solutions: Carefully pour aqueous waste containing this compound into the designated aqueous waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
Solid Waste: Transfer solid this compound into a designated solid waste container.
-
Contaminated Labware: Place all contaminated disposable items in a designated solid waste container. For empty containers that held the compound, it is recommended to triple rinse them with a suitable solvent; the rinsate must be collected and handled as chemical waste.[4]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][7]
-
Ensure the container is kept closed except when adding waste.[5][7]
-
Segregate the this compound waste from incompatible chemicals.[5][6] For example, store it separately from strong acids and bases.[5]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time (check with your institution's Environmental Health and Safety department, as this can be up to 12 months for partially filled containers in an SAA), arrange for pickup by your institution's hazardous waste management service.[5][7]
-
Do not dispose of this compound down the drain or in the regular trash.[8][9] The product's safety data sheet advises to avoid release to the environment.[3]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.[9][10]
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ~10 mg/mL | [11] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [11] |
| Acute Oral Toxicity (LD50, rat) | >5 g/kg | [12] |
This table summarizes key quantitative data for this compound.
Disposal Workflow
A workflow diagram for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
